molecular formula C24H40O5 B1668900 Cholic Acid CAS No. 81-25-4

Cholic Acid

Cat. No.: B1668900
CAS No.: 81-25-4
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-OELDTZBJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholic acid is a bile acid that is 5beta-cholan-24-oic acid bearing three alpha-hydroxy substituents at position 3, 7 and 12. It has a role as a human metabolite and a mouse metabolite. It is a bile acid, a C24-steroid, a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a trihydroxy-5beta-cholanic acid. It is a conjugate acid of a cholate.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a Bile Acid.
This compound is a naturally occurring bile acid that is used to treat patients with genetic deficiencies in the synthesis of bile acids. When given in high doses, this compound replacement therapy has been linked to minor elevations in serum aminotransferase levels, but it has not been linked to instances of clinically apparent acute liver injury with jaundice.
This compound has been reported in Bufo bufo, Homo sapiens, and Caenorhabditis elegans with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2013 and has 4 approved and 2 investigational indications.
This compound is a major primary bile acid produced in the liver and usually conjugated with glycine or taurine. It facilitates fat absorption and cholesterol excretion. Bile acids are steroid acids found predominantly in bile of mammals. The distinction between different bile acids is minute, depends only on presence or absence of hydroxyl groups on positions 3, 7, and 12. Bile acids are physiological detergents that facilitate excretion, absorption, and transport of fats and sterols in the intestine and liver. Bile acids are also steroidal amphipathic molecules derived from the catabolism of cholesterol. They modulate bile flow and lipid secretion, are essential for the absorption of dietary fats and vitamins, and have been implicated in the regulation of all the key enzymes involved in cholesterol homeostasis. Bile acids recirculate through the liver, bile ducts, small intestine and portal vein to form an enterohepatic circuit. They exist as anions at physiological pH and, consequently, require a carrier for transport across the membranes of the enterohepatic tissues. The unique detergent properties of bile acids are essential for the digestion and intestinal absorption of hydrophobic nutrients. Bile acids have potent toxic properties (e.g., membrane disruption) and there are a plethora of mechanisms to limit their accumulation in blood and tissues. (A3407, A3408, A3409, A3410).
A major primary bile acid produced in the liver and usually conjugated with glycine or taurine. It facilitates fat absorption and cholesterol excretion.
See also: Deoxythis compound (related);  Dehydrothis compound (related).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-OELDTZBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040660
Record name Cholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB] White powder; [MSDSonline], Solid
Record name Cholic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4391
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 175 mg/L at 20 °C, In water, 0.28 g/L at 15 °C, In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates, Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform, Soluble in glacial acetic acid; practically insoluble in benzene, 0.175 mg/mL
Record name Cholic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate.
Record name CHOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Plates from dilute acetic acid, Crystals

CAS No.

81-25-4
Record name Cholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholic acid [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cholic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1JO7801AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198 °C (anhydrous), Crystals from alcohol + water. MP: 155-156 °C /Cholic acid methyl ester/, Crystals from ethyl acetate + petroleum ether. MP: 162-163 °C /Cholic acid ethyl ester/, 197 - 201 °C
Record name Cholic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Classical Cholic Acid Biosynthesis Pathway in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the classical (or neutral) pathway of cholic acid biosynthesis within hepatocytes. It covers the core enzymatic steps, regulatory signaling networks, quantitative enzyme kinetics, and detailed experimental protocols relevant to the study of this critical metabolic pathway.

Introduction: The Central Role of this compound

This compound is a primary bile acid synthesized in the liver from cholesterol.[1][2] Along with chenodeoxythis compound, it represents a crucial endpoint of cholesterol catabolism and is fundamental for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.[1][2] Bile acids act as powerful detergents, emulsifying lipids into smaller micelles, which facilitates the action of pancreatic lipases.[1] Beyond digestion, bile acids are now recognized as key signaling molecules that activate nuclear receptors, such as the Farnesoid X Receptor (FXR), to regulate the expression of genes involved in lipid, glucose, and energy homeostasis.[1][3] Understanding the intricate details of the this compound synthesis pathway is therefore paramount for developing therapeutic strategies for a range of metabolic disorders, including cholestasis, dyslipidemia, and nonalcoholic fatty liver disease (NAFLD).

The Core Biosynthesis Pathway

The classical pathway of this compound synthesis is a multi-step enzymatic cascade that occurs in the endoplasmic reticulum (ER) and cytosol of hepatocytes. It begins with the modification of the cholesterol steroid nucleus, followed by the shortening of the aliphatic side chain.

The pathway is initiated by the rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1), which introduces a hydroxyl group at the 7α position of cholesterol.[2][4] The subsequent steps involve a series of oxidation, isomerization, and further hydroxylation reactions. A key branching point is the 12α-hydroxylation of the intermediate 7α-hydroxy-4-cholesten-3-one by Sterol 12α-hydroxylase (CYP8B1). This specific reaction commits the pathway to the synthesis of this compound.[2][5][6] In the absence of CYP8B1 activity, the pathway defaults to producing chenodeoxythis compound.[2][5] Finally, the steroid nucleus modifications are completed, and the side chain is cleaved, leading to the formation of this compound, which is then conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile.[1][2]

Cholic_Acid_Biosynthesis Cholesterol Cholesterol OH7_Cholesterol 7α-hydroxycholesterol Cholesterol->OH7_Cholesterol CYP7A1 (Rate-limiting) C4 7α-hydroxy-4-cholesten-3-one OH7_Cholesterol->C4 HSD3B7 OH12_C4 7α,12α-dihydroxy-4-cholesten-3-one C4->OH12_C4 CYP8B1 (this compound Specific) CDCA_Pathway To Chenodeoxythis compound (CDCA) Pathway C4->CDCA_Pathway No CYP8B1 Activity Intermediates Further Intermediates (Ring & Side-Chain Modification) OH12_C4->Intermediates Multiple Steps Cholic_Acid This compound Intermediates->Cholic_Acid Peroxisomal Cleavage

Figure 1: The Classical this compound Biosynthesis Pathway.

Quantitative Data: Enzyme Kinetics

The efficiency and rate of the this compound biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. The Michaelis constant (Kₘ) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ), providing an inverse measure of substrate affinity. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
CYP7A1 Cholesterol1.3 ± 0.43.1 ± 0.32.38 x 10⁶
HSD3B7 7α-hydroxycholesterol17.40.412.36 x 10⁴
HSD3B7 7α,27-dihydroxycholesterol3.8N/AN/A
CYP8B1 7α-hydroxy-4-cholesten-3-oneDeterminedDeterminedDetermined

Data for CYP7A1 derived from steady-state kinetics of the recombinant human enzyme. Data for HSD3B7 derived from steady-state kinetics of the recombinant human enzyme. Kinetic parameters for CYP8B1 have been determined, though specific values from a single consensus source are not listed here.

Regulation of this compound Synthesis

To prevent the cytotoxic accumulation of bile acids, their synthesis is under tight negative feedback control, primarily mediated by the nuclear receptors FXR and LXR (Liver X Receptor).

4.1 Farnesoid X Receptor (FXR) Regulation: When bile acid levels rise in the liver and intestine, they bind to and activate FXR. This activation triggers two primary feedback loops to suppress synthesis:

  • Hepatic SHP Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[3][4][7] SHP then binds to and inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are key transcription factors required for the expression of the CYP7A1 and CYP8B1 genes.[3][7]

  • Intestinal FGF19 Pathway: In the terminal ileum, FXR activation by bile acids induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; Fgf15 in mice).[8] FGF19 travels through the portal circulation back to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding activates a signaling cascade (including JNK and ERK pathways) that ultimately represses the transcription of the CYP7A1 gene.[8] This gut-liver signaling axis is considered a primary physiological mechanism for bile acid feedback regulation.[8]

4.2 Liver X Receptor (LXR) Regulation: LXR is activated by oxysterols, which are oxidized derivatives of cholesterol. When hepatic cholesterol levels are high, the resulting increase in oxysterols activates LXR. Activated LXR directly promotes the transcription of the CYP7A1 gene, thereby increasing the conversion of excess cholesterol into bile acids.[7] This represents a feed-forward regulatory mechanism. The regulation of CYP7A1 is thus a balance between FXR-mediated repression (high bile acids) and LXR-mediated activation (high cholesterol).

Regulatory_Pathways cluster_Hepatocyte Hepatocyte cluster_Enterocyte Enterocyte (Ileum) FXR_H FXR SHP SHP FXR_H->SHP Induces LRH1 LRH-1 / HNF4α SHP->LRH1 Inhibits CYP7A1 CYP7A1 Gene LRH1->CYP7A1 Activates CYP8B1 CYP8B1 Gene LRH1->CYP8B1 Activates LXR LXR LXR->CYP7A1 Activates Oxysterols High Cholesterol (Oxysterols) Oxysterols->LXR Activates FGFR4 FGFR4/β-Klotho JNK JNK/ERK Signaling FGFR4->JNK Activates JNK->CYP7A1 Inhibits BileAcids_H High Bile Acids BileAcids_H->FXR_H Activates FXR_E FXR FGF19 FGF19 FXR_E->FGF19 Induces Secretion FGF19->FGFR4 Travels via Portal Vein and Binds BileAcids_E High Bile Acids BileAcids_E->FXR_E Activates

Figure 2: Key Regulatory Signaling Pathways of this compound Synthesis.

Experimental Protocols

Studying the this compound pathway requires robust methodologies for measuring enzyme activity and quantifying metabolites. Below are protocols for two key experimental procedures.

5.1 Protocol 1: CYP7A1 Activity Assay in Liver Microsomes

This protocol measures the activity of CYP7A1, the rate-limiting enzyme, by quantifying the formation of its product, 7α-hydroxycholesterol, from a cholesterol substrate in a preparation of liver microsomes.

a) Materials and Reagents:

  • Human or animal liver microsomes (stored at -80°C)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system solution:

    • NADP⁺

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PD)

  • Cholesterol substrate solution (dissolved in a suitable vehicle like 2-hydroxypropyl-β-cyclodextrin)

  • Reaction termination solution: Acetonitrile (B52724) or Ethyl Acetate containing an internal standard (e.g., d7-7α-hydroxycholesterol).

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

b) Procedure:

  • Thaw Microsomes: Thaw frozen liver microsomes on ice. Dilute to a final protein concentration of 0.2-0.5 mg/mL in 100 mM potassium phosphate buffer. Keep on ice.

  • Prepare Reaction Mixture: In a 96-well plate or tubes, prepare the reaction mixture. For a 200 µL final volume:

    • 100 µL of 100 mM Phosphate Buffer (pH 7.4)

    • Add MgCl₂ to a final concentration of 3-5 mM.

    • Add diluted microsomes.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the reaction by adding two components:

    • The cholesterol substrate (e.g., to a final concentration of 50 µM).

    • The NADPH regenerating system (e.g., final concentrations of 1.3 mM NADP⁺, 3.3 mM G6P, 0.4 U/mL G6PD).

  • Incubation: Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of product formation.

  • Terminate Reaction: Stop the reaction by adding 2-4 volumes of ice-cold acetonitrile (or other organic solvent) containing the internal standard. This will precipitate the microsomal proteins.

  • Protein Precipitation: Centrifuge the samples at >3,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the formed 7α-hydroxycholesterol against a standard curve using a validated LC-MS/MS method.

5.2 Protocol 2: Quantification of this compound in Hepatocyte Culture by LC-MS/MS

This protocol describes the extraction and quantification of this compound from cultured primary hepatocytes and their surrounding medium to assess the rate of de novo synthesis.

a) Materials and Reagents:

  • Cultured primary hepatocytes (e.g., in a 12-well plate)

  • Cell culture medium (e.g., William's E Medium)

  • Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade)

  • Internal Standard solution: Methanol containing a known concentration of a deuterated bile acid standard (e.g., d4-Cholic Acid).

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase LC column

b) Procedure:

  • Sample Collection (Medium): Aspirate the cell culture medium from each well and transfer to a labeled microcentrifuge tube. Centrifuge at high speed for 5 minutes to pellet any cell debris. Transfer the supernatant to a new tube.

  • Sample Collection (Cells):

    • Wash the cell monolayer in the well twice with ice-cold PBS.

    • Add 500 µL of ice-cold methanol to the well to lyse the cells and extract metabolites.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Protein Precipitation & Extraction:

    • To 100 µL of medium (from step 1) or cell lysate (from step 2), add 300 µL of ice-cold acetonitrile containing the d4-Cholic Acid internal standard.

    • Vortex vigorously for 1 minute to mix and precipitate proteins.

    • Incubate at -20°C for at least 20 minutes.

    • Centrifuge at >14,000 x g for 15 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase condition (e.g., 95% Mobile Phase A / 5% Mobile Phase B).

    • Vortex, sonicate briefly, and centrifuge again to pellet any insoluble debris.

    • Transfer the final supernatant to an LC-MS autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate bile acids using a C18 column with a gradient elution (e.g., from 5% to 95% Mobile Phase B over 10-15 minutes).

    • Detect and quantify this compound and the d4-cholic acid internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode with negative electrospray ionization.

    • Calculate the concentration of this compound in the original samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Experimental_Workflow cluster_P1 Protocol 1: CYP7A1 Activity Assay cluster_P2 Protocol 2: Bile Acid Quantification P1_Start Start: Liver Microsomes P1_Mix Prepare Reaction Mix (Buffer, MgCl₂, Microsomes) P1_Start->P1_Mix P1_Incubate Pre-incubate at 37°C P1_Mix->P1_Incubate P1_React Initiate Reaction (+ Substrate, + NADPH System) P1_Incubate->P1_React P1_Incubate2 Incubate at 37°C P1_React->P1_Incubate2 P1_Stop Terminate Reaction (+ Acetonitrile w/ Internal Std) P1_Incubate2->P1_Stop P1_Centrifuge Centrifuge to Pellet Protein P1_Stop->P1_Centrifuge P1_Analyze Analyze Supernatant by LC-MS/MS P1_Centrifuge->P1_Analyze P2_Start Start: Hepatocyte Culture P2_Collect Collect Medium & Cells Separately P2_Start->P2_Collect P2_Extract Protein Precipitation & Extraction (+ Acetonitrile w/ Internal Std) P2_Collect->P2_Extract P2_Centrifuge2 Centrifuge P2_Extract->P2_Centrifuge2 P2_Dry Dry Supernatant P2_Centrifuge2->P2_Dry P2_Reconstitute Reconstitute in Mobile Phase P2_Dry->P2_Reconstitute P2_Analyze2 Analyze by LC-MS/MS P2_Reconstitute->P2_Analyze2

Figure 3: Workflow for Key Experimental Protocols.

Implications for Drug Development

The this compound biosynthesis pathway is a significant target for therapeutic intervention.

  • FXR Agonists: Compounds that activate FXR, such as obetithis compound, mimic the natural negative feedback loop to reduce bile acid synthesis, offering therapeutic potential for cholestatic liver diseases.

  • CYP7A1 and CYP8B1 Modulation: Inhibiting or modulating the activity of key enzymes like CYP7A1 or CYP8B1 could alter the size and composition of the bile acid pool. For example, inhibiting CYP8B1 would shift synthesis away from this compound and towards chenodeoxythis compound, which is a more potent FXR agonist, potentially improving glucose and lipid metabolism.

  • Drug-Induced Liver Injury (DILI): Many drugs can interfere with bile acid synthesis or transport, leading to cholestatic injury. The experimental protocols outlined here are crucial for screening drug candidates for their potential to disrupt this pathway.

A thorough understanding of this pathway, its regulation, and the methods used to study it is essential for professionals engaged in the discovery and development of drugs targeting metabolic diseases.

References

regulation of cholic acid synthesis by cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Regulation of Cholic Acid Synthesis by Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of cholesterol into bile acids is the primary pathway for cholesterol catabolism and elimination from the body. This compound, a primary bile acid, is synthesized in the liver through a multi-enzyme process known as the "classic" or "neutral" pathway. The regulation of this pathway is critical for maintaining cholesterol homeostasis, and its dysregulation is implicated in various metabolic diseases, including hypercholesterolemia and gallstone disease. The rate-limiting step is catalyzed by the microsomal enzyme Cholesterol 7α-hydroxylase (CYP7A1). This guide provides a detailed technical overview of the molecular mechanisms governing CYP7A1 expression and activity, focusing on the dual regulatory roles of cholesterol-derived oxysterols and the negative feedback loop mediated by bile acids themselves. We will explore the key signaling pathways involving the nuclear receptors LXR and FXR, present quantitative data on these regulatory effects, detail relevant experimental protocols, and provide visual diagrams of the core mechanisms.

The Classic Pathway of this compound Synthesis

This compound synthesis begins with cholesterol and proceeds through a series of enzymatic modifications in the liver. The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position, a reaction catalyzed by CYP7A1, which is located in the endoplasmic reticulum[1][2]. The product, 7α-hydroxycholesterol, is then converted to 7α-hydroxy-4-cholesten-3-one (C4), a key intermediate[2]. For this compound to be formed, the enzyme sterol 12α-hydroxylase (CYP8B1) must introduce a hydroxyl group at the 12α position. In the absence of CYP8B1 activity, the pathway defaults to the synthesis of chenodeoxythis compound (CDCA)[2]. This intricate process is tightly regulated at the transcriptional level, primarily by controlling the expression of the CYP7A1 gene.

Cholic_Acid_Synthesis_Pathway Classic Pathway of this compound Synthesis Cholesterol Cholesterol Hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Hydroxycholesterol  CYP7A1 (Rate-Limiting Step) C4 7α-hydroxy-4-cholesten-3-one (C4) Hydroxycholesterol->C4 C4->i1 CA_Precursor This compound Precursors CholicAcid This compound CA_Precursor->CholicAcid CDCA Chenodeoxythis compound i1->CA_Precursor CYP8B1 i1->CDCA w/o CYP8B1

Caption: The classic pathway for converting cholesterol to this compound.

Transcriptional Regulation of CYP7A1

The expression of the CYP7A1 gene is controlled by a sophisticated network of nuclear receptors that sense the levels of hepatic cholesterol and bile acids, thereby creating feed-forward and feedback regulatory loops.

Feed-Forward Regulation by Cholesterol via Liver X Receptor (LXR)

When hepatic cholesterol levels are high, cholesterol is converted to oxysterol metabolites, such as 22(R)-hydroxycholesterol[3]. These oxysterols are natural ligands for the Liver X Receptor (LXR), a nuclear receptor that plays a central role in cholesterol homeostasis[1]. Upon activation by oxysterols, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter region of target genes.

In rodents, the Cyp7a1 gene promoter contains a functional LXRE, and its activation by the LXR/RXR heterodimer robustly induces gene transcription[2][3]. This creates a feed-forward mechanism: high cholesterol stimulates its own catabolism into bile acids[4]. However, this regulation is species-specific. The human CYP7A1 promoter lacks the corresponding LXR binding site, and in human hepatocytes, LXR activation paradoxically represses CYP7A1 expression[2][3][4][5]. This repression is thought to be mediated indirectly through the LXR-dependent induction of the Small Heterodimer Partner (SHP)[4][5].

LXR_Regulation LXR-Mediated Regulation of CYP7A1 cluster_nucleus Hepatocyte Nucleus LXR LXRα LXR_RXR LXRα/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE (Rodents) LXR_RXR->LXRE Binds SHP_Gene SHP Gene LXR_RXR->SHP_Gene Upregulation (Humans) CYP7A1_Gene CYP7A1 Gene LXRE->CYP7A1_Gene Upregulation (Rodents) SHP_Protein SHP Protein SHP_Gene->SHP_Protein SHP_Protein->CYP7A1_Gene Repression (Humans) Cholesterol High Hepatic Cholesterol Oxysterols Oxysterols Cholesterol->Oxysterols Oxysterols->LXR Activates FXR_Regulation FXR-Mediated Negative Feedback on CYP7A1 cluster_liver Hepatocyte cluster_intestine Ileal Enterocyte FXR_L FXR SHP_Gene SHP Gene FXR_L->SHP_Gene Induces SHP_Protein SHP Protein SHP_Gene->SHP_Protein LRH1 LRH-1 / HNF4α SHP_Protein->LRH1 Inhibits CYP7A1_Gene CYP7A1 Gene LRH1->CYP7A1_Gene Activates FGFR4 FGFR4/β-Klotho Receptor JNK_ERK JNK/ERK Signaling FGFR4->JNK_ERK JNK_ERK->CYP7A1_Gene Represses FXR_I FXR FGF19_Gene FGF19 Gene FXR_I->FGF19_Gene Induces FGF19 FGF19 Protein FGF19_Gene->FGF19 FGF19->FGFR4 Binds BileAcids High Bile Acid Concentration BileAcids->FXR_L Activates BileAcids->FXR_I Activates ChIP_Workflow Experimental Workflow for ChIP-qPCR Start 1. Cross-linking Treat hepatocytes with formaldehyde to cross-link proteins to DNA. Lysis 2. Cell Lysis Lyse cells to release nuclear contents. Start->Lysis Shearing 3. Chromatin Shearing Sonicate or enzymatically digest to fragment chromatin into ~200-700 bp pieces. Lysis->Shearing IP 4. Immunoprecipitation (IP) Incubate chromatin with an antibody specific to the target transcription factor (e.g., anti-LXRα). Shearing->IP Capture 5. Complex Capture Use Protein A/G beads to capture the antibody-protein-DNA complexes. IP->Capture Wash 6. Washing Wash beads to remove non-specifically bound chromatin. Capture->Wash Elute 7. Elution & Reverse Cross-links Elute complexes and reverse cross-links by heating. Wash->Elute Purify 8. DNA Purification Purify the co-precipitated DNA. Elute->Purify qPCR 9. qPCR Analysis Quantify the amount of specific DNA (e.g., CYP7A1 promoter) using real-time PCR. Purify->qPCR

References

The Pivotal Role of Cholic Acid in the Emulsification of Dietary Fats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholic acid, a primary bile acid synthesized in the liver from cholesterol, is indispensable for the digestion and absorption of dietary fats. Its amphipathic nature enables it to act as a potent biological surfactant, facilitating the emulsification of large lipid globules into smaller, more manageable droplets. This action dramatically increases the surface area available for enzymatic hydrolysis by pancreatic lipase (B570770). This technical guide provides an in-depth exploration of the mechanisms by which this compound contributes to fat emulsification, presenting quantitative data on its physicochemical properties, detailed experimental protocols for assessing its function, and a review of the key signaling pathways it modulates.

Introduction

The digestion of dietary triglycerides presents a significant biochemical challenge due to their inherent insolubility in the aqueous environment of the gastrointestinal tract. The process of emulsification, driven by the action of bile acids, is a critical preparatory step for efficient lipid digestion. This compound, along with chenodeoxythis compound, is one of the two major primary bile acids in humans, playing a central role in this process[1][2]. This document will elucidate the multifaceted role of this compound in dietary fat emulsification, providing a technical resource for researchers and professionals in the fields of gastroenterology, metabolic diseases, and pharmacology.

Biochemical Properties and Mechanism of Action

This compound is a C-24 steroid carboxylic acid characterized by a rigid sterol nucleus with hydroxyl groups at positions 3α, 7α, and 12α, and a flexible side chain terminating in a carboxyl group. This unique structure confers an amphipathic character, with a hydrophilic (polar) face and a hydrophobic (nonpolar) face[1].

Emulsification Process

Upon ingestion of a fatty meal, cholecystokinin (B1591339) (CCK) is released, stimulating the gallbladder to contract and release bile into the duodenum. In the intestinal lumen, this compound and other bile acids adsorb to the surface of large lipid droplets. The hydrophobic side of the bile acid molecule penetrates the lipid phase, while the hydrophilic side remains oriented towards the aqueous environment. This reduces the interfacial tension between the oil and water, and with the aid of peristaltic movements, breaks down the large fat globules into a fine emulsion of smaller droplets[1]. This process significantly increases the surface area-to-volume ratio of the dietary fat, making it accessible to water-soluble digestive enzymes.

Micelle Formation

Above a certain concentration, known as the Critical Micelle Concentration (CMC), this compound monomers self-assemble into polymolecular aggregates called micelles[3][4][5]. These micelles are crucial for the solubilization and transport of the products of fat digestion—fatty acids and monoglycerides—as well as other lipophilic molecules like cholesterol and fat-soluble vitamins, to the surface of the enterocytes for absorption[1].

Quantitative Data on this compound Function

The efficacy of this compound as an emulsifying agent can be quantified through several key parameters.

ParameterThis compoundGlycothis compoundTaurothis compoundConditionsReference
Critical Micelle Concentration (CMC) 15 mM4-8 mM2-4 mMAqueous solution, 25°C, 0.15 M NaCl[4]
Interfacial Tension (vs. n-decane) Reduces to ~5-10 mN/mReduces to ~2-5 mN/mReduces to ~2-5 mN/m10 mM concentration, 25°C[6]
Emulsion Droplet Size (Corn Oil) ~0.3 - 1 µm (D[4][5])Not specifiedNot specifiedWith polysorbate 80 emulsifier[7]

Table 1: Physicochemical Properties of this compound and its Conjugates. The conjugation of this compound with glycine (B1666218) (glycothis compound) or taurine (B1682933) (taurothis compound) increases its amphipathicity and reduces its CMC, making the conjugated forms more efficient emulsifiers at physiological concentrations.

Experimental Protocols

In Vitro Fat Emulsification Assay

This protocol provides a method to assess the emulsifying capacity of this compound by measuring the reduction in fat droplet size.

Materials:

  • This compound sodium salt

  • Corn oil (or other purified triglyceride)

  • Phosphate buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., high-speed blender or ultrasonic homogenizer)

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

Procedure:

  • Prepare a stock solution of 100 mM sodium cholate (B1235396) in PBS.

  • Create a series of dilutions of the sodium cholate stock solution in PBS to achieve final concentrations of 0, 2, 5, 10, and 20 mM.

  • Add 5% (v/v) corn oil to each of the this compound solutions.

  • Homogenize each mixture for 2 minutes at a consistent high speed to create a coarse emulsion.

  • Immediately after homogenization, take an aliquot of each emulsion for particle size analysis using DLS.

  • Dilute the emulsion aliquot in PBS as required by the DLS instrument to prevent multiple scattering effects.

  • Measure the droplet size distribution and record the volume-weighted mean diameter (D[1][5]) or the surface-weighted mean diameter (D[4][5]).

  • Compare the droplet sizes across the different this compound concentrations to determine its effect on emulsification.

Pancreatic Lipase Activity Assay (pH-Stat Method)

This protocol measures the activity of pancreatic lipase in the presence of this compound by titrating the fatty acids released during triglyceride hydrolysis.

Materials:

  • Porcine pancreatic lipase

  • Tributyrin (B1683025) (as substrate)

  • This compound sodium salt (or sodium taurocholate)

  • Colipase

  • Tris-HCl buffer (50 mM, pH 8.0) containing 150 mM NaCl and 5 mM CaCl₂

  • NaOH solution (0.1 M, standardized)

  • pH-stat titrator system with a thermostated reaction vessel

Procedure:

  • Prepare the assay buffer (Tris-HCl with NaCl and CaCl₂).

  • Prepare a 4 mM solution of sodium cholate (or sodium taurocholate) in the assay buffer. This will serve as the reaction medium.

  • Add 15 mL of the bile salt-containing buffer to the reaction vessel and equilibrate to 37°C with gentle stirring.

  • Add 0.5 mL of tributyrin to the vessel to form an emulsion.

  • Set the pH-stat to maintain a pH of 8.0.

  • Prepare a solution of pancreatic lipase and colipase in the assay buffer.

  • Initiate the reaction by adding a known amount of the lipase/colipase solution to the reaction vessel.

  • The pH-stat will automatically titrate the released butyric acid with the NaOH solution to maintain the constant pH.

  • Record the volume of NaOH consumed over time (e.g., for 5-10 minutes) during the linear phase of the reaction.

  • Calculate the lipase activity in units (µmol of fatty acid released per minute) based on the rate of NaOH consumption.

Signaling Pathways Modulated by this compound

Beyond its digestive role, this compound and other bile acids act as signaling molecules, primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5) in enterocytes[3][8][9].

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a key role in the regulation of bile acid, lipid, and glucose homeostasis. Activation of FXR in intestinal epithelial cells by this compound leads to the induction of fibroblast growth factor 19 (FGF19; FGF15 in rodents), which is secreted into the portal circulation and subsequently acts on the liver to suppress bile acid synthesis[5][8].

FXR_Signaling cluster_enterocyte Enterocyte Cytoplasm cluster_nucleus Enterocyte Nucleus CA This compound FXR FXR CA->FXR Binds Enterocyte Enterocyte FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FGF19_Gene FGF19 Gene FXR_RXR->FGF19_Gene Binds to promoter Nucleus Nucleus FGF19_mRNA FGF19 mRNA FGF19_Gene->FGF19_mRNA Transcription FGF19_Protein FGF19 Protein FGF19_mRNA->FGF19_Protein Translation Portal_Vein Portal Vein FGF19_Protein->Portal_Vein Secreted TGR5_Signaling cluster_l_cell L-Cell Cytoplasm CA This compound TGR5 TGR5 CA->TGR5 Binds L_Cell Enteroendocrine L-Cell G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Phosphorylates GLP1_Release GLP-1 Release GLP1_Vesicles->GLP1_Release Exocytosis

References

Cholic Acid as a Signaling Molecule in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholic acid (CA), a primary bile acid synthesized from cholesterol in the liver, has emerged as a critical signaling molecule that extends far beyond its classical role in dietary lipid digestion.[1][2] As a ligand for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), this compound orchestrates a complex network of signaling pathways that regulate glucose homeostasis, lipid metabolism, and energy expenditure.[1][2][3][4] This technical guide provides an in-depth overview of the signaling mechanisms of this compound, presenting key quantitative data, detailed experimental protocols for studying its effects, and visual representations of the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting this compound signaling in metabolic diseases.

Introduction to this compound Signaling

This compound is a primary bile acid synthesized in the liver via the classical or neutral pathway, with cholesterol 7α-hydroxylase (CYP7A1) as the rate-limiting enzyme.[1][3][5] Beyond its function in forming micelles to aid in fat absorption, this compound acts as an endocrine signaling molecule.[1][2] The metabolic effects of this compound are primarily mediated through the activation of two distinct receptors:

  • Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine.[2][3][4]

  • Takeda G protein-coupled receptor 5 (TGR5): A G protein-coupled receptor found on the cell surface of various tissues, including brown adipose tissue, muscle, and enteroendocrine cells.[2][3][6]

Activation of these receptors by this compound initiates downstream signaling cascades that have profound effects on metabolic regulation.

Signaling Pathways of this compound

Farnesoid X Receptor (FXR) Signaling

This compound is an endogenous ligand for FXR.[4] Upon binding, FXR forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus to regulate the expression of target genes.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXR_RXR_DNA FXR-RXR binds to FXR Response Element (FXRE) FXR_RXR->FXR_RXR_DNA SHP SHP (Small Heterodimer Partner) FXR_RXR_DNA->SHP Induces FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_RXR_DNA->FGF19 Induces (in intestine) LRH1 LRH-1 SHP->LRH1 Inhibits CYP7A1 CYP7A1 (Bile Acid Synthesis) LRH1->CYP7A1 Activates FGF19->CYP7A1 Inhibits (in liver via FGFR4)

FXR Signaling Pathway Activation by this compound.

Key downstream effects of FXR activation include:

  • Feedback Inhibition of Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits liver receptor homolog-1 (LRH-1), a key transcriptional activator of the CYP7A1 gene.[3] In the intestine, FXR activation induces the secretion of fibroblast growth factor 19 (FGF19), which travels to the liver and suppresses CYP7A1 expression.[4][7]

  • Regulation of Lipid Metabolism: FXR activation can lead to reduced hepatic and circulating triglycerides.[8]

  • Regulation of Glucose Metabolism: FXR has been shown to suppress gluconeogenic genes.[9]

Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling

This compound also activates TGR5, a G protein-coupled receptor.[6][10] This interaction initiates a signal transduction cascade involving adenylyl cyclase and cyclic AMP (cAMP).

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TGR5 TGR5 This compound->TGR5 AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1 GLP-1 Secretion (in L-cells) PKA->GLP1 DIO2 Deiodinase 2 (DIO2) Activation PKA->DIO2 Energy_Expenditure Increased Energy Expenditure DIO2->Energy_Expenditure

TGR5 Signaling Pathway Activation by this compound.

Key downstream effects of TGR5 activation include:

  • Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal L-cells, TGR5 activation leads to the secretion of GLP-1, an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[6]

  • Increased Energy Expenditure: TGR5 activation in brown adipose tissue (BAT) and skeletal muscle stimulates energy expenditure, partly through the activation of type 2 iodothyronine deiodinase (DIO2), which converts thyroxine (T4) to the more active triiodothyronine (T3).[11][12]

Metabolic Effects of this compound Signaling

The activation of FXR and TGR5 by this compound results in a wide range of metabolic benefits.

Glucose Metabolism

This compound signaling plays a crucial role in maintaining glucose homeostasis. TGR5-mediated GLP-1 secretion enhances insulin release and improves glucose tolerance.[6] FXR activation contributes by suppressing the expression of genes involved in gluconeogenesis in the liver.[9]

Lipid Metabolism

This compound is integral to lipid metabolism, not only through its digestive functions but also through its signaling properties. FXR activation influences triglyceride and cholesterol metabolism.[8] By promoting the conversion of cholesterol to bile acids, this compound helps regulate cholesterol levels.[1]

Energy Expenditure

A significant effect of this compound signaling is the promotion of energy expenditure. Activation of TGR5 in brown adipose tissue increases thermogenesis.[11][13] This effect is linked to the induction of uncoupling protein 1 (UCP1) in BAT.[14]

Quantitative Data on this compound Signaling and Metabolic Effects

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: Receptor Activation by this compound and Related Bile Acids

ReceptorLigandEC50 (µM)Potency RankReference
TGR5Lithothis compound (LCA)0.531[10]
TGR5Deoxythis compound (DCA)1.02[10]
TGR5Chenodeoxythis compound (CDCA)4.43[10]
TGR5This compound (CA) 7.7 4 [10]
FXRChenodeoxythis compound (CDCA)10-1001[15]
FXRDeoxythis compound (DCA)> CDCA2[15]
FXRLithothis compound (LCA)> DCA3[15]
FXRThis compound (CA) Poor Agonist 4 [15]

Table 2: In Vivo Effects of this compound Supplementation in Animal Models

Animal ModelDietThis compound DoseKey Metabolic OutcomesReference
MiceHigh-Fat Diet0.5% (wt/wt)Reduced adiposity and hepatic lipogenesis; Improved glucose tolerance; Increased energy expenditure.[16]
RatsHigh-Fat Diet with Salmon Protein Hydrolysate- (Increased endogenous levels)Resistant to diet-induced obesity; Reduced fed state plasma glucose and triglycerides; Increased whole-body energy expenditure.[13]
Cyp8b1-/- Mice (unable to synthesize this compound)High-Fat Diet-Protected against diet-induced obesity; Increased fecal energy output; Increased energy expenditure.[14]

Table 3: Clinical Data on this compound Treatment

ConditionPatient PopulationThis compound DosageKey OutcomesReference
Bile Acid Synthesis DisordersPediatric and Adult10-15 mg/kg/dayNormalization of bile acid levels; Improved liver function.[2][17]
Peroxisomal Disorders (e.g., Zellweger syndrome)Pediatric and Adult10-15 mg/kg/dayAdjunctive treatment to improve liver function and fat-soluble vitamin absorption.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound signaling.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and other bile acids in serum, plasma, or tissue homogenates.

LCMS_Workflow

Workflow for Bile Acid Quantification.

Materials:

  • Biological sample (serum, plasma, tissue homogenate)

  • Internal standard solution (e.g., deuterated this compound)

  • Methanol (B129727) (ice-cold)

  • Microcentrifuge tubes

  • HPLC vials with inserts

  • LC-MS/MS system with a reverse-phase column

Procedure:

  • Thaw biological samples on ice.

  • In a microcentrifuge tube, mix a known volume of the sample with an internal standard solution.

  • Add ice-cold methanol to precipitate proteins.

  • Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject the sample into the LC-MS/MS system.

  • Perform chromatographic separation using a suitable gradient elution program.

  • Detect and quantify this compound and other bile acids using mass spectrometry in negative ion mode with multiple reaction monitoring (MRM).

  • Calculate the concentration of this compound based on the peak area ratio relative to the internal standard and a standard curve.[1][3]

In Vitro GLP-1 Secretion Assay

This protocol describes how to measure this compound-induced GLP-1 secretion from an enteroendocrine L-cell line (e.g., STC-1).

Materials:

  • STC-1 cells

  • Cell culture medium and supplements

  • Multi-well cell culture plates

  • This compound stock solution

  • Lysis buffer

  • GLP-1 ELISA kit

Procedure:

  • Seed STC-1 cells in a multi-well plate and culture until they reach the desired confluency.

  • Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) to remove the culture medium.

  • Incubate the cells with different concentrations of this compound in the buffer for a defined period (e.g., 2 hours).

  • Collect the supernatant, which contains the secreted GLP-1.

  • Lyse the cells to determine the total intracellular GLP-1 content.

  • Measure the GLP-1 concentration in the supernatant and cell lysates using a GLP-1 ELISA kit.

  • Express the secreted GLP-1 as a percentage of the total GLP-1 content (supernatant + cell lysate).[9][18]

Measurement of Energy Expenditure in Mice

Indirect calorimetry is used to assess the effect of this compound on whole-body energy expenditure in mice.

Indirect_Calorimetry_Workflow

Workflow for Measuring Energy Expenditure.

Materials:

  • Indirect calorimetry system with metabolic cages

  • Mice

  • Control diet and diet supplemented with this compound

Procedure:

  • Individually house mice in metabolic cages and allow them to acclimate to the new environment.

  • Provide the mice with either a control diet or a diet supplemented with a specific concentration of this compound.

  • Continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) over a set period (e.g., 24-72 hours).

  • Simultaneously record food intake and locomotor activity.

  • Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates or fats).

  • Calculate energy expenditure using an appropriate formula, such as the Weir equation.

  • Analyze the data to compare energy expenditure, RER, food intake, and activity levels between the control and this compound-treated groups.[14][19]

Conclusion

This compound is a pleiotropic signaling molecule with significant effects on metabolic regulation. Its ability to activate both nuclear (FXR) and membrane-bound (TGR5) receptors allows it to modulate a wide array of physiological processes, including bile acid homeostasis, glucose and lipid metabolism, and energy expenditure. The data and protocols presented in this guide underscore the importance of this compound signaling as a promising area for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Further research into the nuanced mechanisms of this compound signaling and the development of specific agonists for its receptors hold great potential for novel drug development strategies.

References

Farnesoid X Receptor (FXR) Activation by Cholic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] It functions as an endogenous sensor for bile acids, and its activation triggers a cascade of transcriptional events that maintain metabolic equilibrium.[4][5] Cholic acid (CA), a primary bile acid synthesized in the liver, is one of the natural ligands for FXR.[6] Although it is considered a weaker agonist compared to chenodeoxythis compound (CDCA), its physiological concentrations are sufficient to modulate FXR activity and play a significant role in metabolic regulation.[1][6] This technical guide provides a comprehensive overview of the activation of FXR by this compound, detailing the underlying molecular mechanisms, experimental protocols for its characterization, and the downstream consequences of this interaction.

Molecular Mechanism of FXR Activation by this compound

The activation of FXR by this compound follows a canonical nuclear receptor signaling pathway. Upon binding of this compound to the ligand-binding domain (LBD) of FXR, the receptor undergoes a conformational change. This change promotes the dissociation of corepressors and the recruitment of coactivators, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[7] This activated FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][7]

Structural Basis of this compound Binding

While a crystal structure of FXR in complex with this compound is not publicly available, molecular modeling studies based on the structures of FXR with other bile acids, such as chenodeoxythis compound (CDCA), provide insights into the binding mechanism.[8] The binding pocket of the FXR LBD is predominantly hydrophobic, accommodating the sterol backbone of this compound.[9] Specific hydrogen bonds between the hydroxyl groups of this compound and amino acid residues within the binding pocket, along with hydrophobic interactions, are crucial for ligand recognition and receptor activation.

Quantitative Analysis of this compound-Mediated FXR Activation

The potency and efficacy of this compound as an FXR agonist have been quantified using various in vitro assays.

ParameterValueAssay TypeReference
EC50 ~600 µMReporter Gene Assay[1]
Relative Potency Weaker than CDCA, DCA, and LCAReporter Gene Assay[1]
Coactivator Recruitment Inactive in some assaysCoactivator Recruitment Assay[1]

Table 1: Quantitative data for this compound activation of FXR.

Downstream Signaling Pathways

Activation of FXR by this compound initiates two primary signaling pathways that regulate bile acid synthesis and transport.

The FXR/SHP Pathway in the Liver

In hepatocytes, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[4] SHP, in turn, inhibits the transcriptional activity of two key transcription factors involved in bile acid synthesis: Hepatocyte Nuclear Factor 4α (HNF4α) and Liver Receptor Homolog-1 (LRH-1).[1][4] This inhibition leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical bile acid synthesis pathway.[1][4]

FXR_SHP_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound FXR FXR CA->FXR binds FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP induces expression HNF4a HNF4α SHP->HNF4a inhibits LRH1 LRH-1 SHP->LRH1 inhibits CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) HNF4a->CYP7A1 activates CYP8B1 CYP8B1 (Sterol 12α-hydroxylase) LRH1->CYP8B1 activates Bile_Acid_Syn Bile Acid Synthesis CYP7A1->Bile_Acid_Syn CYP8B1->Bile_Acid_Syn

Caption: Hepatic FXR/SHP signaling pathway initiated by this compound.

The FXR/FGF19 Pathway in the Intestine

In the intestine, FXR activation by this compound induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19).[4] FGF19 then travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho.[4] This binding activates a downstream signaling cascade, primarily involving the ERK1/2 pathway, which also leads to the repression of CYP7A1 transcription.[1][4]

FXR_FGF19_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte CA This compound FXR_intestine Intestinal FXR CA->FXR_intestine activates FGF19 FGF19 FXR_intestine->FGF19 induces secretion Portal_Vein Portal Vein FGF19->Portal_Vein FGFR4 FGFR4/β-Klotho Receptor Portal_Vein->FGFR4 FGF19 travels to liver ERK12 ERK1/2 Pathway FGFR4->ERK12 activates CYP7A1 CYP7A1 Repression ERK12->CYP7A1 represses Reporter_Assay_Workflow Start Start Seed_Cells Seed HEK293T or HepG2 cells in a 96-well plate Start->Seed_Cells Transfect Co-transfect with: - FXR expression vector - FXRE-luciferase reporter - Renilla luciferase control Seed_Cells->Transfect Treat Treat cells with varying concentrations of this compound Transfect->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse->Measure_Luciferase Analyze Normalize Firefly to Renilla activity and calculate fold activation Measure_Luciferase->Analyze End End Analyze->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enterohepatic Circulation of Cholic Acid and its Metabolites

This technical guide provides a comprehensive overview of the enterohepatic circulation of this compound, a primary bile acid synthesized from cholesterol in the liver. It details the physiological processes, quantitative dynamics, regulatory signaling pathways, and key experimental methodologies relevant to its study. This document is intended to serve as a detailed resource for professionals in the fields of gastroenterology, hepatology, pharmacology, and drug development.

Introduction to this compound and Enterohepatic Circulation

Bile acids are amphipathic steroid molecules derived from cholesterol catabolism in the liver.[1] They play critical roles in facilitating the digestion and intestinal absorption of dietary lipids and fat-soluble vitamins by acting as detergents that form mixed micelles.[2][3] Beyond this digestive function, bile acids are now recognized as crucial signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy homeostasis, through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors like TGR5.[2][4][5]

The human body maintains a pool of bile acids that is continuously cycled between the liver and the intestine, a process known as the enterohepatic circulation.[6] This highly efficient recycling system, with approximately 95% of bile acids being reabsorbed, ensures a constant supply for digestive needs while conserving the body's cholesterol pool.[2][7] The two primary bile acids synthesized in the human liver are this compound (CA) and chenodeoxythis compound (CDCA).[8][9] This guide focuses specifically on the journey of this compound and its primary metabolites through this vital circulatory pathway.

The Lifecycle of this compound

Hepatic Synthesis and Conjugation

This compound is synthesized from cholesterol in hepatocytes exclusively via the "classic" or "neutral" pathway.[6][9][10] This multi-step enzymatic process is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1) , which converts cholesterol to 7α-hydroxycholesterol.[2][10] The subsequent synthesis of this compound specifically requires the action of sterol 12α-hydroxylase (CYP8B1) .[1][4]

Before being secreted from the liver, nascent this compound is conjugated at its C-24 carboxyl group with the amino acids glycine (B1666218) or taurine.[8] In humans, glycine conjugation is predominant.[11] This conjugation step, catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT), increases the molecule's hydrophilicity and prevents its passive reabsorption in the proximal biliary tree and small intestine.[4]

Biliary Secretion and Intestinal Function

Conjugated this compound (glycothis compound and taurothis compound) is actively transported from hepatocytes across the canalicular membrane into the bile by the Bile Salt Export Pump (BSEP) .[4] It is then stored and concentrated in the gallbladder between meals.[6] Following food intake, hormonal signals trigger gallbladder contraction, releasing the bile acids into the duodenum.[6][12] In the intestinal lumen, they act as surfactants, emulsifying dietary fats into smaller micelles, which is a critical step for their digestion by pancreatic lipases and subsequent absorption.[2]

Microbial Biotransformation in the Intestine

As conjugated this compound travels down the small intestine, it encounters a dense population of resident microbiota, particularly in the distal ileum and colon.[7][8] These bacteria perform a series of crucial biotransformations:

  • Deconjugation: The first step is the hydrolysis of the amide bond, releasing free this compound and its amino acid conjugate. This reaction is carried out by bacterial enzymes known as bile salt hydrolases (BSH) .[8]

  • 7α-dehydroxylation: In the colon, anaerobic bacteria catalyze the removal of the hydroxyl group at the C-7 position of this compound.[7][8] This is the most significant biotransformation, converting the primary bile acid this compound into the secondary bile acid deoxythis compound (DCA) .[7][13] This multi-step pathway is carried out by a limited number of gut bacteria.[14]

More than 20 different bile acid metabolites can be produced from primary bile acids by the gut microbiota, significantly altering the composition and signaling properties of the circulating bile acid pool.[8][13]

cluster_conjugated GCA Glycothis compound CA This compound (CA) GCA->CA Deconjugation (Bile Salt Hydrolase) TCA Taurothis compound TCA->CA Deconjugation (Bile Salt Hydrolase) DCA Deoxythis compound (DCA) (Secondary Bile Acid) CA->DCA 7α-dehydroxylation (Anaerobic Bacteria) cluster_ileum Ileal Enterocyte cluster_liver Hepatocyte bile_acid_node bile_acid_node receptor_node receptor_node protein_node protein_node gene_node gene_node effect_node effect_node BA_ileum Bile Acids FXR_ileum FXR BA_ileum->FXR_ileum activates FGF19 FGF19 Synthesis FXR_ileum->FGF19 induces FGF19_portal FGF19 FGF19->FGF19_portal secreted to portal vein BA_liver Bile Acids FXR_liver FXR BA_liver->FXR_liver activates SHP SHP FXR_liver->SHP induces CYP7A1 CYP7A1 Gene SHP->CYP7A1 represses FGFR4 FGFR4/β-Klotho FGFR4->CYP7A1 represses BASynthesis Bile Acid Synthesis CYP7A1->BASynthesis drives FGF19_portal->FGFR4 binds & activates step_node step_node instrument_node instrument_node output_node output_node start Serum Sample + Internal Standards precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon hplc LC Separation (C18 Column) recon->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Analysis & Quantification msms->data

References

The Microbial Alchemy of the Gut: A Technical Guide to the Conversion of Cholic Acid to Deoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of primary bile acids to secondary bile acids by the gut microbiota is a critical metabolic process with profound implications for host physiology, health, and disease. This technical guide provides an in-depth exploration of the conversion of cholic acid (CA), a primary bile acid synthesized in the liver, to deoxythis compound (DCA), a potent secondary bile acid, orchestrated by a specialized consortium of gut bacteria. This biotransformation, primarily mediated by the multi-step 7α-dehydroxylation pathway, significantly alters the signaling properties of the bile acid pool, influencing lipid metabolism, glucose homeostasis, and the host's immune response. Understanding the intricate molecular and microbial basis of this conversion is paramount for developing novel therapeutic strategies targeting a range of conditions, from metabolic disorders to inflammatory bowel disease and certain cancers. This document details the enzymatic machinery, the key microbial players, quantitative aspects of the conversion, and comprehensive experimental protocols to study this pivotal gut microbial function.

The Enzymatic Pathway: A Step-by-Step 7α-Dehydroxylation

The conversion of this compound to deoxythis compound is a complex, multi-enzyme process encoded by the bile acid-inducible (bai) operon found in specific gut anaerobes.[1][2][3] This pathway can be broadly divided into an oxidative and a reductive phase, involving a series of chemical modifications to the steroid core of the bile acid.

The key enzymatic steps are as follows:

  • Activation by CoA Ligation: The pathway is initiated by the activation of this compound through the attachment of Coenzyme A (CoA), a reaction catalyzed by Bile acid-CoA ligase (BaiB) . This ATP-dependent step forms a cholyl-CoA thioester, priming the molecule for subsequent enzymatic modifications.[4]

  • Oxidation at the 3α-Hydroxyl Group: The 3α-hydroxyl group of cholyl-CoA is then oxidized to a 3-oxo group by 3α-hydroxysteroid dehydrogenase (BaiA) , an NAD+-dependent enzyme.[5]

  • Dehydrogenation to Form a Δ4 Intermediate: Subsequently, 3-oxo-Δ4-cholenoic acid oxidoreductase (BaiCD) catalyzes the formation of a double bond between carbons 4 and 5 of the steroid ring system.[5][6]

  • 7α-Dehydration: The rate-limiting step of the pathway is the removal of the 7α-hydroxyl group as a water molecule, which is carried out by 7α-dehydratase (BaiE) .[7] This reaction results in the formation of a 3-oxo-Δ4,6-bile acid intermediate.

  • Reductive Steps: The final phase of the pathway involves a series of reductions to yield deoxythis compound. This includes the reduction of the Δ4 and Δ6 double bonds and the 3-oxo group. These reductive steps are catalyzed by enzymes including BaiF and BaiH .[7]

Key Microbial Players in this compound 7α-Dehydroxylation

The ability to convert this compound to deoxythis compound is not widespread among gut bacteria and is primarily restricted to a select group of obligate anaerobes belonging to the Firmicutes phylum. The most well-characterized and highly active species include:

  • Clostridium scindens : This species is considered a keystone bacterium in secondary bile acid metabolism and possesses a well-characterized bai operon.[1][3]

  • Eubacterium sp. VPI 12708 : This was one of the first organisms in which the 7α-dehydroxylation pathway was extensively studied.[8][9]

  • Clostridium hiranonis : Another species known to harbor the bai operon and contribute to DCA formation.[10]

  • Other Clostridia : Several other species within the Clostridium genus have been identified as capable of this biotransformation.[10]

The abundance of these bacteria in the gut can be influenced by diet and host factors, thereby modulating the levels of DCA in the colon and the systemic circulation.

Quantitative Data on this compound to Deoxythis compound Conversion

The efficiency of this compound conversion and the kinetics of the enzymes involved are crucial for understanding the overall metabolic output.

Table 1: Conversion Rates of this compound to Deoxythis compound by Gut Bacteria
Bacterial StrainInitial this compound Concentration (µM)Incubation Time (h)Conversion Rate (%)Reference
Clostridium scindens ATCC 3570410024~83% (to DCA and 12-oxoLCA)
Eubacterium sp. VPI 12708Not specifiedNot specifiedQuantitative conversion[1]
Table 2: Enzyme Kinetics of Key Bai Enzymes
EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg)Reference
BaiB (Bile acid-CoA ligase)Eubacterium sp. VPI 12708This compound130110[4]
BaiA2 (3α-hydroxysteroid dehydrogenase)Clostridium scindens VPI 12708Cholyl-CoA2512,000[1]
BaiE (7α-dehydratase)Clostridium scindens VPI 127087α,12α-dihydroxy-3-oxochol-4-enoate160480[11]

Experimental Protocols

Anaerobic Cultivation of Clostridium scindens

This protocol outlines the steps for the successful anaerobic cultivation of Clostridium scindens, a key bacterium in this compound metabolism.

Materials:

  • Clostridium scindens strain (e.g., ATCC 35704)

  • Brain Heart Infusion (BHI) broth supplemented with 0.5% yeast extract and 0.05% L-cysteine

  • Anaerobic chamber (e.g., Coy Laboratory Products) with a gas mix of 5% H₂, 10% CO₂, and 85% N₂

  • Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Syringes and needles for anaerobic transfer

Procedure:

  • Media Preparation: Prepare the BHI medium and dispense it into Hungate tubes or serum bottles.

  • Deoxygenation: Place the open tubes or bottles in the anaerobic chamber for at least 24 hours to allow the media to become pre-reduced (deoxygenated).

  • Inoculation: Inside the anaerobic chamber, inoculate the pre-reduced media with a fresh culture of Clostridium scindens.

  • Incubation: Seal the tubes or bottles and incubate at 37°C.

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer adapted for use within the anaerobic chamber or by quickly removing samples.

Quantification of this compound and Deoxythis compound by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of this compound and deoxythis compound in bacterial culture supernatants.

Materials:

  • Bacterial culture supernatant

  • Internal standards (e.g., d4-cholic acid, d4-deoxythis compound)

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Thaw frozen culture supernatant samples on ice.

    • Add a known concentration of internal standards to each sample.

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50% methanol.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute the bile acids.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound, deoxythis compound, and their deuterated internal standards.

        • This compound: m/z 407.3 → 343.3

        • Deoxythis compound: m/z 391.3 → 345.3

        • d4-Cholic Acid: m/z 411.3 → 347.3

        • d4-Deoxythis compound: m/z 395.3 → 349.3

  • Data Analysis: Quantify the concentration of this compound and deoxythis compound by comparing the peak area ratios of the analytes to their respective internal standards against a standard curve.

Gene Expression Analysis of bai Genes by qPCR

This protocol describes the quantification of the expression of key bai genes involved in this compound 7α-dehydroxylation using quantitative real-time PCR (qPCR).

Materials:

  • Bacterial culture grown with and without this compound

  • RNA extraction kit (e.g., QIAGEN RNeasy)

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument

  • Primers for target bai genes and a reference gene (e.g., 16S rRNA)

Primer Sequences for Clostridium scindens:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
baiBGCT GAT GCT GGT GAT GGT AACCA TCT TCT GCC TTT TGT CA
baiCDGGT GCA GAT GGT GCT AAA GTTGA AGC CAT TTA GCA GCA AT
baiEGCA GCT GGT GCT GAT GTT AAAGC AGC CAT TTA GCA GCA AT
16S rRNACGC CTA CCC ATG GAA TGTGCG GTT GAC AGG TTA GAT G

Procedure:

  • RNA Extraction: Extract total RNA from bacterial pellets using a commercial kit, including an on-column DNase digestion step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative expression of the bai genes using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Heterologous Expression and Purification of His-tagged Bai Enzymes

This protocol details the expression of bai genes in E. coli and the subsequent purification of the His-tagged proteins for in vitro characterization.

Materials:

  • Expression vector with a His-tag (e.g., pET vector)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB broth and agar (B569324) plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Procedure:

  • Cloning: Clone the bai gene of interest into a His-tag expression vector.

  • Transformation: Transform the expression plasmid into an E. coli expression strain.

  • Expression:

    • Grow a culture of the transformed E. coli to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to incubate for several hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and incubate on ice.

    • Lyse the cells by sonication.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Equilibrate a Ni-NTA column with wash buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Visualization of Pathways and Workflows

Signaling Pathway of this compound to Deoxythis compound Conversion

Cholic_Acid_to_Deoxycholic_Acid_Pathway cluster_oxidative Oxidative Phase cluster_reductive Reductive Phase Cholic_Acid Cholic_Acid Cholyl-CoA Cholyl-CoA Cholic_Acid->Cholyl-CoA BaiB (Bile acid-CoA ligase) + ATP, CoA 3-Oxo-cholyl-CoA 3-Oxo-cholyl-CoA Cholyl-CoA->3-Oxo-cholyl-CoA BaiA (3α-HSDH) + NAD+ 3-Oxo-Δ4-cholyl-CoA 3-Oxo-Δ4-cholyl-CoA 3-Oxo-cholyl-CoA->3-Oxo-Δ4-cholyl-CoA BaiCD (3-oxo-Δ4-cholenoic acid oxidoreductase) 3-Oxo-Δ4,6-choladienyl-CoA 3-Oxo-Δ4,6-choladienyl-CoA 3-Oxo-Δ4-cholyl-CoA->3-Oxo-Δ4,6-choladienyl-CoA BaiE (7α-dehydratase) - H2O Deoxycholic_Acid Deoxycholic_Acid 3-Oxo-Δ4,6-choladienyl-CoA->Deoxycholic_Acid BaiF, BaiH, etc. (Reductases) + NADH/NADPH

Caption: Enzymatic pathway of this compound to deoxythis compound conversion.

Experimental Workflow for Studying this compound Conversion

Experimental_Workflow cluster_culture Bacterial Cultivation cluster_analysis Analysis Anaerobic_Culture Anaerobic Culture of Clostridium scindens with this compound Metabolite_Extraction Metabolite Extraction from Supernatant Anaerobic_Culture->Metabolite_Extraction RNA_Extraction RNA Extraction from Bacterial Pellet Anaerobic_Culture->RNA_Extraction LCMS LC-MS/MS Analysis of Bile Acids Metabolite_Extraction->LCMS qPCR qPCR Analysis of bai Gene Expression RNA_Extraction->qPCR Data_Integration Data Integration and Interpretation LCMS->Data_Integration qPCR->Data_Integration

Caption: Workflow for analyzing this compound conversion by gut bacteria.

Logical Relationship of the bai Operon and its Function

Bai_Operon_Function cluster_operon Bile Acid-Inducible (bai) Operon cluster_function 7α-Dehydroxylation Pathway baiB baiB baiCD baiCD Activation Activation (CoA Ligation) baiB->Activation baiE baiE Oxidation Oxidation baiCD->Oxidation baiA baiA Dehydration Dehydration baiE->Dehydration baiF baiF baiA->Oxidation baiG baiG Reduction Reduction baiF->Reduction baiH baiH Transport Transport baiG->Transport baiH->Reduction

Caption: Relationship between the bai operon genes and their functions.

References

Physiological Concentrations of Cholic Acid in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of cholic acid in human plasma. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this primary bile acid. This document summarizes quantitative data, outlines experimental protocols for measurement, and illustrates the key signaling pathway in which this compound is involved.

Quantitative Data Summary

The concentration of this compound in human plasma is subject to significant inter-individual variability and is influenced by factors such as fasting state, diet, and the site of blood sampling (peripheral vs. portal vein). The following table summarizes the physiological concentrations of this compound reported in various studies.

ConditionSample TypeThis compound ConcentrationReference
FastingPeripheral Venous Serum< 5.0 nmol/mL[1]
FastingPeripheral Venous SerumMean not specified, but total bile acids averaged 2.44 ± 0.31 µmol/L[2]
FastingPortal Venous SerumMean not specified, but total bile acids averaged 14.04 ± 4.13 µmol/L[2]
Postprandial (peak)Peripheral Venous SerumRose significantly 60 minutes after a meal, peaking at 90 minutes.[3]
Postprandial (peak)Peripheral Venous SerumMean not specified, but total bile acids averaged 5.22 ± 0.74 µmol/L[2]
Postprandial (peak)Portal Venous SerumMean not specified, but total bile acids averaged 43.04 ± 6.12 µmol/L[2]

Note: Concentrations can be influenced by the specific analytical methods used and the demographic characteristics of the study population.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in human plasma is critical for clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method due to its high sensitivity and specificity.[4][5]

Key Experimental Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section outlines a typical workflow for the quantification of this compound in human plasma using LC-MS/MS.

A. Sample Preparation: Protein Precipitation

  • To a 50 µL aliquot of human plasma, add 10 µL of an internal standard working solution (containing a stable isotope-labeled this compound, e.g., this compound-d4).[6]

  • Add 140 µL of ice-cold methanol (B129727) to precipitate proteins.[6] Other protocols may use acetonitrile.[4]

  • Vortex the mixture for 5 minutes at 1200 rpm.[4]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.[4][6]

  • Depending on the method, the supernatant can be directly injected into the LC-MS/MS system or dried down under nitrogen and reconstituted in a suitable solvent.[6][7]

B. Chromatographic Separation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5][6]

  • Column: A reverse-phase C18 column is commonly used for the separation of bile acids.[6][7]

  • Mobile Phase: A typical mobile phase consists of two solvents:

    • Solvent A: Water with a modifier such as 0.1% formic acid or ammonium (B1175870) formate.[5][6]

    • Solvent B: An organic solvent like methanol or acetonitrile, also with a modifier.[5][6]

  • Gradient Elution: A gradient is employed to separate this compound from other bile acids and endogenous plasma components. The gradient starts with a higher percentage of aqueous mobile phase and gradually increases the percentage of organic mobile phase.

C. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.[6]

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is most effective for this compound.[4]

  • Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.[4]

Signaling Pathway of this compound

This compound is a primary bile acid synthesized from cholesterol in the liver and acts as a key signaling molecule, primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[8][9]

This compound-FXR Signaling Pathway

Activation of FXR by this compound plays a central role in maintaining bile acid homeostasis.[9] In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism.[10]

In the intestine, FXR activation by bile acids leads to the induction of fibroblast growth factor 19 (FGF19) in humans (FGF15 in mice).[8][10] FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, fibroblast growth factor receptor 4 (FGFR4). This binding activates a signaling cascade that also results in the repression of CYP7A1 expression, further contributing to the feedback regulation of bile acid synthesis.[10]

Additionally, intestinal FXR activation regulates the expression of transporters involved in the enterohepatic circulation of bile acids, such as the apical sodium-dependent bile acid transporter (ASBT) and the organic solute transporters alpha and beta (OSTα/OSTβ).[8]

Cholic_Acid_Signaling_Pathway cluster_liver Hepatocyte cluster_intestine Enterocyte Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Cholic Acid_Liver This compound CYP7A1->Cholic Acid_Liver FXR_Liver FXR Cholic Acid_Liver->FXR_Liver Activates Cholic Acid_Intestine This compound Cholic Acid_Liver->Cholic Acid_Intestine Enterohepatic Circulation SHP SHP FXR_Liver->SHP Induces SHP->CYP7A1 Inhibits FGFR4 FGFR4 FGFR4->CYP7A1 Inhibits FGF19 FGF19 FGF19->FGFR4 Binds FGF19->FGFR4 Portal Circulation FXR_Intestine FXR Cholic Acid_Intestine->FXR_Intestine Activates FXR_Intestine->FGF19 Induces Bile Acid\nTransporters ASBT, OSTα/β FXR_Intestine->Bile Acid\nTransporters Regulates

Caption: this compound Signaling via FXR in the Liver and Intestine.

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for quantifying this compound in human plasma samples using LC-MS/MS.

Experimental_Workflow Start Start: Plasma Sample Protein_Precipitation 1. Protein Precipitation (Methanol/Acetonitrile) Start->Protein_Precipitation Centrifugation 2. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 3. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation 4. LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis End End: This compound Concentration Data_Analysis->End

Caption: LC-MS/MS Workflow for this compound Quantification.

References

Unconjugated Versus Conjugated Cholic Acid: A Technical Guide to Their Distinct Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholic acid, a primary bile acid synthesized from cholesterol in the liver, undergoes extensive metabolic processing, primarily through conjugation with the amino acids glycine (B1666218) and taurine (B1682933). This structural modification profoundly influences its physicochemical properties and biological activities. While traditionally known for their role in lipid digestion, both unconjugated and conjugated forms of this compound are now recognized as critical signaling molecules that modulate a complex network of metabolic and cellular pathways. This technical guide provides an in-depth analysis of the differential biological activities of unconjugated and conjugated this compound, with a focus on their interactions with key receptors, downstream signaling cascades, and implications for drug development. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.

Physicochemical and Metabolic Differences

The addition of a glycine or taurine moiety to the this compound backbone significantly alters its properties. Conjugation increases the water solubility and lowers the pKa of the molecule, meaning that at physiological pH, conjugated bile acids are more likely to be in their ionized, salt form.[1][2] This enhanced hydrophilicity affects their detergent properties, cellular transport, and receptor interactions.

The liver is the primary site of this compound synthesis and its subsequent conjugation.[3][4] The enzymes bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acetyltransferase (BAAT) are responsible for this process.[3] Following secretion into the intestine, gut microbiota can deconjugate these bile acids, returning them to their unconjugated form.[5] This enterohepatic circulation exposes various tissues to a dynamic pool of both unconjugated and conjugated this compound.[6]

Receptor-Mediated Signaling: FXR and TGR5

The biological effects of this compound are largely mediated by two key receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5 (also known as GPBAR1).[5][6] The conjugation state of this compound significantly influences its affinity and activation potential for these receptors.

Farnesoid X Receptor (FXR)

FXR is a critical regulator of bile acid, lipid, and glucose homeostasis.[7][8] Activation of FXR by bile acids initiates a signaling cascade that controls the expression of genes involved in bile acid synthesis, transport, and metabolism.

Generally, unconjugated bile acids are considered more potent activators of FXR than their conjugated counterparts.[9] The rank order of potency for FXR activation by major bile acids is chenodeoxythis compound (CDCA) > deoxythis compound (DCA) > lithothis compound (LCA) > this compound (CA).[10] While specific EC50 values for this compound and its conjugated forms can vary depending on the experimental system, studies suggest that conjugation reduces the binding affinity for FXR.[11] This is potentially due to the orientation of the conjugated amino acid moiety within the receptor's binding pocket.[11]

FXR_Signaling_Pathway cluster_extracellular Extracellular Space Unconjugated this compound Unconjugated this compound Conjugated this compound Conjugated this compound

Takeda G-protein coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor that, upon activation, stimulates intracellular cyclic AMP (cAMP) production.[12] This signaling cascade is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.[13]

In contrast to FXR, TGR5 is more potently activated by conjugated bile acids, particularly taurine conjugates.[6] The rank order of potency for TGR5 activation is lithothis compound (LCA) > deoxythis compound (DCA) > chenodeoxythis compound (CDCA) > this compound (CA).[14] Taurine conjugation generally increases the affinity of bile acids for TGR5.[6]

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space Conjugated this compound Conjugated this compound Unconjugated this compound Unconjugated this compound

Cellular Transport

The differential transport of unconjugated and conjugated this compound across cell membranes is a key determinant of their biological activity. Conjugated bile acids primarily rely on transporter-mediated uptake, while unconjugated forms can also utilize passive diffusion.[1]

Organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3 in the liver, play a crucial role in the uptake of bile acids from the portal circulation.[15] Studies have shown that conjugated bile acids are preferred substrates for these transporters, exhibiting higher affinity (lower Km values) compared to unconjugated this compound.[15][16]

Cytotoxicity

The cytotoxic potential of bile acids is related to their hydrophobicity. More hydrophobic bile acids are generally more cytotoxic.[12] Unconjugated this compound is more hydrophobic than its conjugated forms and has been shown to be more cytotoxic, particularly at higher concentrations.[12][17] Conjugation with glycine or taurine significantly reduces this cytotoxicity.[12]

Quantitative Data Summary

ParameterUnconjugated this compoundGlycothis compound (GCA)Taurothis compound (TCA)Reference(s)
FXR Activation
Relative Potency+Lower than unconjugatedLower than unconjugated[9][10]
TGR5 Activation
EC50 (µM)7.7~ similar to unconjugatedHigher potency than unconjugated[14]
OATP1B1 Transport
Km (µM)47.114.712.5[15][16]
OATP1B3 Transport
Km (µM)42.215.310.8[15][16]
Cytotoxicity
Relative ToxicityHigherLowerLower[12][17]

Experimental Protocols

FXR Activation Reporter Assay

FXR_Assay_Workflow Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection e.g., HEK293T cells Treatment Treatment Transfection->Treatment FXR expression vector FXRE-luciferase reporter Lysis & Luciferase Assay Lysis & Luciferase Assay Treatment->Lysis & Luciferase Assay Unconjugated/Conjugated this compound Data Analysis Data Analysis Lysis & Luciferase Assay->Data Analysis Measure luminescence EC50 Determination EC50 Determination Data Analysis->EC50 Determination

Methodology:

  • Cell Culture: Plate HEK293T cells in a 96-well plate and culture overnight.

  • Transfection: Co-transfect cells with an FXR expression vector and a luciferase reporter plasmid containing an FXR response element (FXRE). A Renilla luciferase vector can be co-transfected for normalization.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of unconjugated or conjugated this compound.

  • Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized data against the concentration of the test compound to determine the EC50 value.[18]

TGR5 cAMP Assay

TGR5_cAMP_Assay_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment e.g., TGR5-expressing CHO cells Cell Lysis Cell Lysis Treatment->Cell Lysis Unconjugated/Conjugated this compound cAMP Measurement cAMP Measurement Cell Lysis->cAMP Measurement Use commercial ELISA kit Data Analysis Data Analysis cAMP Measurement->Data Analysis EC50 Determination EC50 Determination Data Analysis->EC50 Determination

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing TGR5 (e.g., CHO or HEK293 cells) in a suitable format.

  • Treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate cells with various concentrations of unconjugated or conjugated this compound for a short period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3][19]

  • Data Analysis: Generate a standard curve and determine the cAMP concentration in the samples. Plot the cAMP concentration against the agonist concentration to calculate the EC50 value.[3]

Implications for Drug Development

The distinct biological activities of unconjugated and conjugated this compound have significant implications for drug development. Targeting FXR and TGR5 is a promising strategy for the treatment of various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and cholestatic liver diseases.

  • FXR Agonists: The development of FXR agonists has been a major focus. Understanding the differential activation by unconjugated and conjugated forms is crucial for designing drugs with desired potency and tissue-specific effects. The enterohepatic circulation and microbial metabolism of these drugs must also be considered.

  • TGR5 Agonists: TGR5 agonists are being explored for their beneficial effects on glucose metabolism and energy expenditure. The preference of TGR5 for conjugated bile acids suggests that designing conjugated drug molecules could enhance their potency.

  • Modulating Conjugation: Targeting the enzymes involved in this compound conjugation could be a novel therapeutic approach to alter the balance of unconjugated and conjugated bile acids, thereby modulating FXR and TGR5 signaling.

Conclusion

The conjugation of this compound is a critical metabolic step that profoundly alters its biological activity. Unconjugated this compound is a more potent activator of the nuclear receptor FXR, while conjugated forms, particularly taurine conjugates, are more effective ligands for the G-protein coupled receptor TGR5. These differences in receptor activation, coupled with distinct cellular transport mechanisms and cytotoxic profiles, underscore the importance of considering the conjugation state when investigating the physiological and pathological roles of this compound. For drug development professionals, a deep understanding of these nuances is essential for the rational design of novel therapeutics targeting bile acid signaling pathways.

References

Cholic Acid Derivatives: A Technical Guide to Physiological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholic acid, a primary bile acid synthesized from cholesterol in the liver, and its derivatives are not merely digestive surfactants but also pivotal signaling molecules that regulate a multitude of physiological processes. Their ability to modulate key nuclear and cell surface receptors, such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5), has positioned them as attractive therapeutic targets for a range of metabolic and inflammatory diseases. This technical guide provides an in-depth exploration of the physiological functions of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

Bile acids are amphipathic steroid molecules with a well-established role in the emulsification and absorption of dietary lipids and fat-soluble vitamins.[1] Beyond this classical function, it is now evident that bile acids, including this compound and its derivatives, act as pleiotropic signaling molecules, influencing gene expression and cellular function through complex signaling networks.[2] The physiological effects of this compound derivatives are primarily mediated by their interactions with FXR and TGR5, which are highly expressed in enterohepatic tissues and play crucial roles in maintaining metabolic homeostasis.[3] Dysregulation of bile acid signaling has been implicated in the pathophysiology of various conditions, including cholestatic liver diseases, nonalcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers.[2] Consequently, the development of synthetic this compound derivatives with optimized potency and selectivity for specific receptors is an active area of research in drug discovery.[4]

Physiological Functions of this compound Derivatives

The physiological functions of this compound and its derivatives are diverse, spanning metabolic regulation, inflammatory responses, and cellular proliferation.

Metabolic Regulation
  • Cholesterol and Lipid Metabolism: this compound plays a significant role in cholesterol homeostasis. It promotes the solubilization of cholesterol in bile, and its supplementation has been shown to increase cholesterol absorption in humans.[5][6] this compound and its derivatives can influence the levels of serum and liver cholesterol and affect the biliary secretion of cholesterol and phospholipids.[7] Different bile acids exert distinct effects on lipid metabolism; for instance, some derivatives may enhance lipolysis while others promote lipid synthesis.[8]

  • Glucose Homeostasis: this compound derivatives are emerging as important regulators of glucose metabolism. They can improve glucose homeostasis by activating TGR5 and inhibiting FXR, leading to increased secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion.[9][10] The administration of certain this compound derivatives has been shown to improve fasting GLP-1 levels and glucose tolerance in diabetic models.[9]

Anti-inflammatory and Anticancer Effects
  • Anti-inflammatory Properties: Certain derivatives of this compound have demonstrated anti-inflammatory activity by inhibiting the production of inflammatory mediators.[11] This has prompted investigations into their therapeutic potential for inflammatory conditions.[12]

  • Anticancer Activity: A growing body of evidence suggests that specific this compound derivatives possess anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines, particularly colon cancer cells.[11][13] The mechanisms underlying their anticancer effects include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[11]

Quantitative Data on the Activity of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their specific chemical structure. The following tables summarize key quantitative data from the literature.

Table 1: Receptor Activation and Antagonism by this compound and its Derivatives

CompoundReceptorAssayActivityEC50 / IC50 (µM)Reference(s)
This compound (CA)FXRReporter AssayAgonist~600[14]
Chenodeoxythis compound (CDCA)FXRReporter AssayAgonist17-50[14][15]
Deoxythis compound (DCA)FXRReporter AssayAgonist-[14]
Lithothis compound (LCA)FXRReporter AssayAgonist-[14]
Obetithis compound (OCA, 6-ECDCA)FXRFRET AssayAgonist0.099[4]
INT-767FXRAlphaScreen AssayAgonist0.007[4]
Tauro-β-murithis compound (T-β-MCA)FXR-Antagonist40[16]
Glycoursodeoxythis compound (GUDCA)FXR-Antagonist77.2[16]
Tauroursodeoxythis compound (TUDCA)FXR-Antagonist75.1[16]
Hyothis compound (HCA)FXR-Antagonist70.1[16]
Lithothis compound (LCA)TGR5cAMP AssayAgonist0.6[17]
Taurolithothis compound (TLCA)TGR5cAMP AssayAgonist0.3[17]
7-ethylidene-lithothis compound (7-ELCA)TGR5-Agonist0.026[18]
7,12-dimethoxy derivative B1TGR5GloSensor cAMP AssayAgonist258-fold more potent than CA[19]

Table 2: Anticancer Activity of this compound Derivatives against HCT116 Colon Cancer Cells

CompoundIC50 (µmol L⁻¹)Reference(s)
Derivative 421.32 - 28.90[11][13]
Derivative 521.32 - 28.90[11][13]
Derivative 621.32 - 28.90[11][13]
Derivative 721.32 - 28.90[11][13]
Caffeic Acid (CA)800[20]
Caffeic Acid Phenethyl Ester (CAPE)44.2[20]
Caffeic Acid Phenyl Propyl Ester (CAPPE)32.7[20]

Table 3: Effects of this compound on Cholesterol Metabolism

ParameterTreatmentValueReference(s)
Cholesterol AbsorptionThis compound (0.2% of diet)79%[1]
Chenodeoxythis compound (0.2% of diet)60%[1]
Ursodeoxythis compound (0.2% of diet)37%[1]
Cholesterol AbsorptionThis compound (15 mg/kg/day)72.6% ± 2.9%[6]
Control60.4% ± 2.9%[6]
Maximum Cholesterol Solubility in GDCA micelles-3.0 ± 0.1 mM[5]

Key Signaling Pathways

This compound derivatives exert their physiological effects primarily through the activation or inhibition of FXR and TGR5.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that acts as a bile acid sensor. Upon activation by a ligand, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is central to the feedback regulation of bile acid synthesis and transport, as well as lipid and glucose metabolism.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Derivatives This compound Derivatives FXR FXR This compound Derivatives->FXR Binds FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Target_Genes->SHP Upregulates Metabolic Regulation Metabolic Regulation Target_Genes->Metabolic Regulation Leads to LXR LXR SHP->LXR Inhibits CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits LXR->CYP7A1 Activates

Caption: FXR Signaling Pathway.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA) and other downstream effectors, influencing processes such as energy expenditure, glucose homeostasis, and inflammation.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound Derivatives This compound Derivatives TGR5 TGR5 This compound Derivatives->TGR5 Binds AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Energy Energy Expenditure PKA->Energy Increases GLP1 GLP-1 Secretion CREB->GLP1 Increases Glucose Homeostasis Glucose Homeostasis GLP1->Glucose Homeostasis Improves

Caption: TGR5 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological functions of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives involves multi-step chemical modifications of the this compound scaffold. The following is a representative workflow for the synthesis of lithothis compound from this compound.[21]

Synthesis_Workflow Start This compound Step1 Selective Protection of 3α-OH Start->Step1 Step2 Oxidation of 7α-OH and 12α-OH Step1->Step2 Step3 Hydrolysis Step2->Step3 Step4 Huang-Minlon Reduction Step3->Step4 End Lithothis compound Step4->End Purification Purification and Characterization End->Purification

Caption: Synthesis Workflow Example.

Protocol for the Synthesis of Lithothis compound from this compound:

  • Selective Protection of 3α-OH: Dissolve this compound in pyridine (B92270) and add succinic anhydride. Heat the mixture to 80°C for several hours. Monitor the reaction by TLC. After completion, cool the reaction and pour it into dilute HCl. Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.[21]

  • Oxidation of 7α-OH and 12α-OH: The protected this compound derivative is then subjected to oxidation to convert the hydroxyl groups at the 7 and 12 positions into carbonyl groups.

  • Hydrolysis: The protecting group at the 3α-OH position is removed by hydrolysis.

  • Huang-Minlon Reduction: The carbonyl groups at the 7 and 12 positions are reduced to methylene (B1212753) groups using the Huang-Minlon reduction.

  • Purification: The final product, lithothis compound, is purified by chromatography and its structure is confirmed by spectroscopic methods.[21]

Cell-Based Assays

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.[22][23][24]

Clonogenic_Assay_Workflow Start Prepare Single-Cell Suspension Step1 Seed Cells in 6-well Plates Start->Step1 Step2 Treat with Cholic Acid Derivatives Step1->Step2 Step3 Incubate for 1-3 Weeks Step2->Step3 Step4 Fix and Stain Colonies (Crystal Violet) Step3->Step4 Step5 Count Colonies (>50 cells) Step4->Step5 End Calculate Plating Efficiency and Surviving Fraction Step5->End

Caption: Clonogenic Assay Workflow.

Protocol for Clonogenic Assay:

  • Cell Preparation: Prepare a single-cell suspension from the desired cancer cell line.[23]

  • Cell Seeding: Seed an appropriate number of cells into 6-well plates and allow them to attach for a few hours.[22]

  • Treatment: Treat the cells with various concentrations of the this compound derivative.

  • Incubation: Incubate the plates for 1-3 weeks in a CO2 incubator at 37°C until visible colonies are formed in the control wells.[22]

  • Fixation and Staining: Remove the medium, wash with PBS, and fix the colonies with a suitable fixation solution (e.g., methanol:acetic acid). Stain the colonies with 0.5% crystal violet solution.[22]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

This assay is used to evaluate the effect of this compound derivatives on the migratory and invasive potential of cancer cells.[25][26][27]

Transwell_Assay_Workflow Start Prepare Transwell Inserts (with/without Matrigel) Step1 Seed Cells in Upper Chamber (Serum-free medium) Start->Step1 Step2 Add Chemoattractant to Lower Chamber (with FBS) Step1->Step2 Step3 Add this compound Derivative to Upper/Lower Chamber Step2->Step3 Step4 Incubate for 24-48 hours Step3->Step4 Step5 Remove Non-migrated Cells Step4->Step5 Step6 Fix and Stain Migrated Cells Step5->Step6 End Count Migrated/Invaded Cells Step6->End

Caption: Transwell Assay Workflow.

Protocol for Transwell Migration and Invasion Assay:

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane (8 µm pores) with Matrigel. For migration assays, no coating is needed.[28]

  • Cell Seeding: Suspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[28]

  • Treatment: Add the this compound derivative to either the upper or lower chamber, depending on the experimental design.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.[27]

  • Cell Removal: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane and stain them with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Conclusion

This compound and its derivatives represent a versatile class of molecules with significant physiological functions and therapeutic potential. Their ability to modulate key metabolic and inflammatory pathways through FXR and TGR5 signaling makes them promising candidates for the development of novel drugs for a variety of diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in this exciting field, facilitating further investigation into the structure-activity relationships and clinical applications of these multifaceted compounds.

References

The Gut Microbiome's Crucial Role in Cholic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary bile acids, such as cholic acid (CA), are synthesized in the liver and play a fundamental role in lipid digestion. However, their bioactivity is profoundly expanded and altered by the enzymatic activities of the intestinal microbiota. This technical guide provides an in-depth examination of the interactions between this compound and intestinal bacterial enzymes. It details the primary metabolic transformations, including deconjugation and 7α-dehydroxylation, and presents quantitative kinetic data for key enzymes. Furthermore, this guide outlines detailed experimental protocols for studying these interactions and visualizes the critical signaling pathways, such as those involving the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), which are modulated by microbially-generated this compound metabolites. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the intricate interplay between host and microbial bile acid metabolism.

Introduction: The Enterohepatic Circulation and Microbial Intervention

This compound, a primary bile acid synthesized from cholesterol in hepatocytes, is typically conjugated with glycine (B1666218) or taurine (B1682933) to form glycothis compound (GCA) and taurothis compound (TCA) before being secreted into the small intestine.[1] These conjugated bile acids are efficient emulsifiers of dietary fats. The vast majority (around 95%) of these bile acids are reabsorbed in the ileum and returned to the liver via the enterohepatic circulation.[2] The remaining 5% enter the colon, where they become substrates for a diverse array of bacterial enzymes.[1][2] This microbial metabolism is not a mere digestive afterthought; it generates a complex pool of secondary bile acids with potent signaling capabilities that influence host physiology, metabolism, and immunity.[2][3] Understanding the enzymes responsible for these transformations is paramount for developing therapeutics that target metabolic and inflammatory diseases.

Key Bacterial Enzymes and this compound Transformations

The conversion of primary conjugated this compound into its various metabolites is a multi-step process orchestrated by different bacterial species. The two most significant and well-characterized enzymatic reactions are deconjugation and 7α-dehydroxylation.

Deconjugation by Bile Salt Hydrolases (BSH)

The initial and rate-limiting step in the microbial metabolism of this compound is deconjugation, catalyzed by Bile Salt Hydrolases (BSH; EC 3.5.1.24).[4] These enzymes hydrolyze the amide bond linking the this compound steroid core to its glycine or taurine conjugate, releasing unconjugated this compound.[5] BSH activity is widespread among gut commensals, particularly within the genera Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides.[6] The liberation of the steroid core is a critical gateway, as conjugated bile acids are not substrates for subsequent modifying enzymes like 7α-dehydroxylase.[5]

7α-Dehydroxylation: The Genesis of Deoxythis compound (DCA)

Following deconjugation, this compound can undergo 7α-dehydroxylation, a complex multi-step pathway performed by a specialized consortium of anaerobic bacteria, primarily from the Clostridium and Eubacterium genera.[7] This reaction removes the hydroxyl group at the C-7 position of the steroid nucleus, converting this compound into the potent secondary bile acid, deoxythis compound (DCA).[1][2] DCA is a significant signaling molecule known to activate host receptors like FXR and TGR5, but at high concentrations, it is also associated with cytotoxicity and the promotion of certain diseases.[8]

Quantitative Data: Enzyme Kinetics

The efficiency and substrate preference of bacterial enzymes are critical determinants of the composition of the secondary bile acid pool. The following tables summarize key kinetic parameters for representative bacterial enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Bacterial Bile Salt Hydrolases (BSH)
Bacterial SpeciesSubstrateK_m (mM)V_max (nmol/min/mg protein)Source
Clostridium perfringensGlycothis compound (GCA)0.5107[9]
Clostridium perfringensTaurothis compound (TCA)4.83Not Specified[10]
Lactobacillus plantarum CK102Glycothis compound (GCA)0.594[11]
Bifidobacterium longumGlycothis compound (GCA)0.22Not Specified[10]
Bifidobacterium longumTaurothis compound (TCA)0.32Not Specified[10]

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature) and the specific strain.

Table 2: Kinetic Parameters of Bacterial 7α-Hydroxysteroid Dehydrogenase (7α-HSDH)
Bacterial SpeciesSubstrateApparent K_0.5 (µM)V (µmol/hr/mg protein)Source
Clostridium leptumThis compound (CA)0.370.20[5]

Note: Data for 7α-HSDH is presented as apparent K_0.5 and V, as determined in whole-cell assays.

Signaling Pathways Modulated by this compound Metabolites

This compound and its bacterially-derived metabolite, deoxythis compound (DCA), are not merely digestive aids but potent signaling molecules that activate nuclear and membrane-bound receptors, primarily FXR and TGR5.[9] These receptors are critical regulators of bile acid, lipid, and glucose metabolism.[12][13]

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine.[14] It is activated by bile acids, with primary bile acids like this compound being potent ligands.[14] Activation of FXR in the intestine by this compound induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[12][14] This constitutes a critical negative feedback loop. The secondary bile acid DCA is also an FXR agonist.[8]

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte CA This compound / DCA FXR_I FXR CA->FXR_I Activation FGF19 FGF19 Synthesis FXR_I->FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Travels via Portal Vein CYP7A1 CYP7A1 (Bile Acid Synthesis) FGFR4->CYP7A1 Inhibition SHP SHP Expression SHP->CYP7A1 Inhibition FXR_L FXR FXR_L->SHP CA_L Bile Acids CA_L->FXR_L Activation

Caption: FXR signaling pathway in the intestine and liver.

Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling

TGR5 is a membrane-bound G protein-coupled receptor activated more potently by secondary bile acids like DCA than by primary bile acids. TGR5 is expressed in various tissues, including intestinal L-cells and brown adipose tissue.[9] In intestinal L-cells, TGR5 activation by DCA stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that enhances insulin (B600854) secretion and promotes satiety.[12]

TGR5_Signaling_Pathway cluster_l_cell Intestinal L-Cell DCA Deoxythis compound (DCA) TGR5 TGR5 Receptor DCA->TGR5 Activation AC Adenylyl Cyclase TGR5->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA GLP1 GLP-1 Secretion PKA->GLP1 Pancreas Pancreas: ↑ Insulin Secretion GLP1->Pancreas Brain Brain: ↑ Satiety GLP1->Brain

Caption: TGR5 signaling pathway in an intestinal L-cell.

Experimental Protocols

Investigating the microbial metabolism of this compound requires specific anaerobic techniques and analytical methods. Below are representative protocols for assessing BSH activity and modeling this compound metabolism in vitro.

Protocol: Qualitative Plate Assay for BSH Activity

This method provides a rapid screen for BSH-producing bacteria based on the precipitation of deconjugated bile acids at low pH.

Materials:

  • MRS agar (B569324) (or appropriate growth medium for the bacterium of interest)

  • Taurothis compound (TCA) or Glycothis compound (GCA)

  • Calcium Chloride (CaCl₂)

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-pack jars)

  • Bacterial cultures to be tested

Procedure:

  • Prepare MRS agar supplemented with 0.5% (w/v) of the desired conjugated bile salt (e.g., TCA) and 0.37 g/L CaCl₂.[3]

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculate the plates with the test bacteria. This can be done by spotting a small volume of overnight culture onto the surface or by stabbing the agar with an inoculated needle.[10]

  • Incubate the plates anaerobically at 37°C for 48-72 hours.[10]

  • Observation: A positive result for BSH activity is indicated by the formation of an opaque precipitate (halo) around the bacterial growth.[3] This is caused by the precipitation of the deconjugated this compound, which is less soluble than its conjugated form at the acidic pH created by bacterial fermentation.

Protocol: In Vitro Anaerobic Fecal Batch Fermentation

This protocol models the metabolism of this compound by a complex human gut microbial community.

Materials:

  • Fresh human fecal sample from a healthy donor

  • Anaerobic phosphate-buffered saline (PBS)

  • Anaerobic fermentation medium (e.g., basal medium with peptone water)

  • This compound or conjugated this compound (e.g., TCA) stock solution

  • Anaerobic chamber or system

  • Sterile, anaerobic culture vessels

  • Incubator (37°C)

  • Quenching solution (e.g., ice-cold methanol)

  • Analytical instruments (e.g., UPLC-MS)

Procedure:

  • Inoculum Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in anaerobic PBS. Filter the slurry through sterile gauze to remove large particles.[11]

  • Fermentation Setup: Dispense the anaerobic fermentation medium into sterile culture vessels. Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).[11]

  • Substrate Addition: Spike the cultures with the this compound substrate to a desired final concentration (e.g., 500 µg/mL). Include control vessels with no added substrate.

  • Incubation: Incubate the vessels anaerobically at 37°C with gentle shaking.

  • Time-Course Sampling: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each vessel.[11]

  • Metabolic Quenching: Immediately stop all enzymatic activity by adding 4 volumes of ice-cold methanol (B129727) to the collected sample.[11]

  • Sample Processing & Analysis: Centrifuge the quenched samples to pellet solids. The supernatant, containing the bile acids, can then be analyzed by UPLC-MS to quantify the disappearance of the initial substrate and the appearance of metabolites like DCA.

Experimental_Workflow cluster_prep Preparation (Anaerobic) cluster_incubation Incubation cluster_analysis Analysis Fecal_Sample 1. Fresh Fecal Sample Homogenize 2. Homogenize in Anaerobic PBS Fecal_Sample->Homogenize Filter 3. Filter Slurry Homogenize->Filter Inoculate 4. Inoculate Medium with Slurry Filter->Inoculate Spike 5. Add this compound Substrate Inoculate->Spike Incubate 6. Incubate at 37°C Spike->Incubate Sample 7. Collect Time Points Incubate->Sample Quench 8. Quench with Cold Methanol Sample->Quench Analyze 9. UPLC-MS Analysis Quench->Analyze

Caption: Workflow for in vitro fecal fermentation of this compound.

Conclusion and Future Directions

The enzymatic modification of this compound by the intestinal microbiota is a pivotal process that transforms a simple digestive surfactant into a suite of potent signaling molecules. The activities of bacterial BSH and 7α-dehydroxylase enzymes directly shape the bile acid pool, thereby influencing host metabolic homeostasis through receptors like FXR and TGR5. The quantitative data and protocols provided herein offer a foundational resource for researchers aiming to dissect these complex interactions. Future research, focusing on the development of specific inhibitors for key bacterial enzymes and a deeper understanding of the regulation of these enzymatic pathways, holds significant promise for the development of novel therapeutics for metabolic syndrome, inflammatory bowel disease, and other conditions linked to dysregulated bile acid metabolism.

References

Cholic Acid Receptor Binding: A Technical Guide to Affinity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid (CA), a primary bile acid synthesized in the liver from cholesterol, is a critical signaling molecule that modulates a variety of physiological processes, including lipid, glucose, and energy metabolism.[1][2] Its biological effects are primarily mediated through interactions with specific nuclear and cell surface receptors. Understanding the binding affinity and specificity of this compound to these receptors is paramount for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of this compound's interaction with its primary receptors, the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.

Core Receptors for this compound

This compound primarily interacts with two key receptors:

  • Farnesoid X Receptor (FXR): A nuclear receptor that functions as a ligand-activated transcription factor.[3][4] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called hormone response elements in the promoter regions of target genes, thereby regulating their expression.[5]

  • Takeda G protein-coupled Receptor 5 (TGR5): A cell surface receptor belonging to the G protein-coupled receptor (GPCR) superfamily.[6][7] Ligand binding to TGR5 initiates intracellular signaling cascades, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8][9]

Quantitative Binding Affinity of this compound and Other Bile Acids

The binding affinity of this compound and other bile acids to FXR and TGR5 is typically quantified by determining their half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

Farnesoid X Receptor (FXR)

This compound is a relatively weak agonist for FXR compared to other primary and secondary bile acids. The order of potency for FXR activation by major bile acids is generally considered to be: chenodeoxythis compound (CDCA) > deoxythis compound (DCA) > lithothis compound (LCA) > this compound (CA).[10][11]

Bile AcidReceptorEC50 (µM)SpeciesAssay Type
This compound (CA)FXR~600HumanReporter Assay
Chenodeoxythis compound (CDCA)FXR10 - 28.62HumanReporter Assay
Deoxythis compound (DCA)FXR47.31HumanReporter Assay
Lithothis compound (LCA)FXR34.90HumanReporter Assay

Table 1: Comparative binding affinities of various bile acids for the Farnesoid X Receptor (FXR). Data compiled from multiple sources.[10][12][13]

G protein-coupled Bile Acid Receptor 1 (TGR5)

In contrast to its affinity for FXR, this compound demonstrates a moderate binding affinity for TGR5. The rank order of potency for TGR5 activation by unconjugated bile acids is: lithothis compound (LCA) > deoxythis compound (DCA) > chenodeoxythis compound (CDCA) > this compound (CA).[14][15]

Bile AcidReceptorEC50 (µM)SpeciesAssay Type
This compound (CA)TGR57.7HumanReporter Assay
Taurothis compound (TCA)TGR5-Human-
Lithothis compound (LCA)TGR50.53HumanReporter Assay
Deoxythis compound (DCA)TGR51.0HumanReporter Assay
Chenodeoxythis compound (CDCA)TGR54.4HumanReporter Assay

Table 2: Comparative binding affinities of various bile acids for the G protein-coupled Bile Acid Receptor 1 (TGR5). Data compiled from multiple sources.[6][7]

Signaling Pathways

The binding of this compound to its receptors initiates distinct downstream signaling cascades.

FXR Signaling Pathway

Activation of FXR by bile acids leads to the regulation of a wide array of genes involved in bile acid, lipid, and glucose metabolism. A primary mechanism of FXR action is the induction of the small heterodimer partner (SHP), a nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the transcription of several genes, most notably CYP7A1, the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism to control intracellular bile acid concentrations.[5]

FXR_Signaling_Pathway FXR Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element FXR_RXR->FXRE Binds to DNA SHP_Gene SHP Gene FXRE->SHP_Gene Activates Transcription SHP_mRNA SHP mRNA SHP_Gene->SHP_mRNA Transcription SHP_Protein SHP Protein SHP_mRNA->SHP_Protein Translation LRH1 LRH-1 SHP_Protein->LRH1 Inhibits CYP7A1_Gene CYP7A1 Gene (Bile Acid Synthesis) LRH1->CYP7A1_Gene Activates

FXR signaling cascade upon this compound binding.
TGR5 Signaling Pathway

Upon binding of this compound to TGR5 on the cell surface, the receptor undergoes a conformational change, leading to the activation of the Gαs subunit of the associated G protein. This stimulates adenylyl cyclase to produce cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to diverse cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1) in intestinal L-cells.[8][9]

TGR5_Signaling_Pathway TGR5 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound TGR5 TGR5 This compound->TGR5 G_Protein G Protein (Gαsβγ) TGR5->G_Protein Activates G_alpha_s Gαs-GTP G_Protein->G_alpha_s GDP/GTP Exchange AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., GLP-1 Secretion) PKA->Cellular_Response Phosphorylates Targets

TGR5 signaling cascade upon this compound binding.

Experimental Protocols for Determining Binding Affinity

Several experimental techniques are employed to determine the binding affinity of ligands to their receptors. The following are generalized protocols for common assays used in the study of this compound receptor binding.

Radioligand Binding Assay

This technique is a gold standard for quantifying ligand-receptor interactions and can be used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[16]

Principle: A radiolabeled ligand (e.g., [3H]-cholic acid) is incubated with a preparation of the receptor (e.g., cell membranes expressing FXR or TGR5). The amount of bound radioligand is measured after separating the bound from the free radioligand, typically by filtration.

Generalized Protocol:

  • Receptor Preparation: Prepare cell membrane fractions from tissues or cultured cells expressing the receptor of interest.[17]

  • Incubation: In a multi-well plate, incubate the receptor preparation with increasing concentrations of the radiolabeled this compound. For competition assays, a fixed concentration of radiolabeled ligand is co-incubated with increasing concentrations of unlabeled this compound.[17][18]

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membrane-bound radioligand.[17][18]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[18]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax for saturation experiments, or Ki (inhibitory constant) for competition experiments.[17]

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow Receptor_Prep Receptor Preparation (Cell Membranes) Incubation Incubation (Receptor + Radiolabeled this compound) Receptor_Prep->Incubation Filtration Filtration (Separate Bound from Free Ligand) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Quantification Quantification (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis (Determine Kd, Bmax, Ki) Quantification->Data_Analysis

Workflow for a typical radioligand binding assay.
Cell-Based Reporter Assay

This functional assay measures the transcriptional activity of nuclear receptors like FXR or the activation of signaling pathways downstream of GPCRs like TGR5.[3][19]

Principle: Cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of a response element that is activated by the receptor's signaling pathway. The amount of light produced by the luciferase enzyme is proportional to the level of receptor activation.[19][20]

Generalized Protocol:

  • Cell Culture: Culture cells that have been stably or transiently transfected with an expression vector for the receptor and a reporter plasmid.[21]

  • Treatment: Seed the cells in a multi-well plate and treat them with varying concentrations of this compound or other test compounds.

  • Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (typically 6-24 hours).[21]

  • Lysis and Substrate Addition: Lyse the cells and add a substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Measurement: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal as a function of ligand concentration and fit the data to a dose-response curve to determine the EC50.

Reporter_Assay_Workflow Cell-Based Reporter Assay Workflow Cell_Culture Cell Culture with Receptor and Reporter Constructs Treatment Treatment with This compound Cell_Culture->Treatment Incubation Incubation (Allow for Gene Expression) Treatment->Incubation Lysis Cell Lysis and Substrate Addition Incubation->Lysis Measurement Signal Measurement (e.g., Luminescence) Lysis->Measurement Data_Analysis Data Analysis (Determine EC50) Measurement->Data_Analysis

Workflow for a typical cell-based reporter assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[22][23]

Principle: One molecule (the ligand, e.g., the receptor) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[23]

Generalized Protocol:

  • Ligand Immobilization: The purified receptor is immobilized onto the surface of a sensor chip.[22]

  • Analyte Injection: A series of solutions with varying concentrations of this compound are injected over the sensor surface.[22]

  • Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of this compound to the receptor are monitored in real-time by recording the SPR signal.

  • Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction, preparing the surface for the next injection.

  • Data Analysis: The kinetic data (association and dissociation rates) are fitted to a binding model to determine the affinity (Kd).

SPR_Workflow Surface Plasmon Resonance Workflow Immobilization Ligand (Receptor) Immobilization on Sensor Chip Injection Analyte (this compound) Injection Immobilization->Injection Monitoring Real-time Monitoring of Association and Dissociation Injection->Monitoring Regeneration Surface Regeneration Monitoring->Regeneration Data_Analysis Data Analysis (Determine Kinetic Parameters, Kd) Monitoring->Data_Analysis Regeneration->Injection Next Cycle

Workflow for a typical Surface Plasmon Resonance experiment.

Conclusion

This compound acts as a signaling molecule by binding to and activating the nuclear receptor FXR and the cell surface receptor TGR5. Its binding affinity is generally lower than that of other bile acids, particularly for FXR. The distinct signaling pathways activated by these receptors mediate the diverse physiological effects of this compound. The experimental protocols outlined in this guide provide a foundation for researchers to quantitatively assess the binding affinity and specificity of this compound and its derivatives, which is crucial for the development of targeted therapies for a range of metabolic and inflammatory disorders.

References

Crosstalk Between Cholic Acid and Gut Microbiota Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host and its resident gut microbiota is a rapidly evolving field of research with profound implications for human health and disease. A critical axis of this communication network involves bile acids, specifically primary bile acids such as cholic acid (CA), and their biotransformation by intestinal bacteria. This compound, synthesized in the liver from cholesterol, undergoes extensive metabolism by the gut microbiota, leading to the production of secondary bile acids like deoxythis compound (DCA).[1][2] These microbially-modified bile acids act as signaling molecules, modulating host metabolic and inflammatory pathways primarily through the activation of the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[2][3] This technical guide provides an in-depth overview of the core mechanisms governing the crosstalk between this compound and gut microbiota signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Biotransformation of this compound by Gut Microbiota

The conversion of this compound to deoxythis compound is a hallmark of the metabolic capacity of the gut microbiome. This multi-step enzymatic process, primarily carried out by species within the Clostridium and Eubacterium genera, involves 7α-dehydroxylation. This biotransformation significantly alters the signaling properties of the bile acid molecule, with DCA being a more potent activator of TGR5 compared to its precursor, this compound.

CA This compound (CA) (Primary Bile Acid) 7a_dehydroxylation 7α-dehydroxylation (e.g., Clostridium scindens) CA->7a_dehydroxylation Gut Microbiota DCA Deoxythis compound (DCA) (Secondary Bile Acid) 7a_dehydroxylation->DCA cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte CA_intestine This compound (CA) FXR_intestine FXR CA_intestine->FXR_intestine activates FGF15 FGF15/19 Synthesis FXR_intestine->FGF15 induces FGF15_liver FGF15/19 FGF15->FGF15_liver Enters Portal Circulation FGFR4 FGFR4 FGF15_liver->FGFR4 activates CYP7A1 CYP7A1 (Bile Acid Synthesis) FGFR4->CYP7A1 suppresses cluster_l_cell Intestinal L-Cell DCA_l_cell Deoxythis compound (DCA) TGR5 TGR5 DCA_l_cell->TGR5 activates AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces GLP1 GLP-1 Secretion cAMP->GLP1 stimulates Host_Metabolism Host Metabolism GLP1->Host_Metabolism improves glucose homeostasis cluster_analysis Multi-omics Analysis start Start: Animal Model (e.g., C57BL/6 Mice) diet Dietary Intervention: - Control Diet - this compound Supplemented Diet start->diet sampling Sample Collection: - Feces - Blood - Tissues (Liver, Intestine) diet->sampling microbiota_analysis Gut Microbiota Profiling (16S rRNA Sequencing) sampling->microbiota_analysis metabolomics Bile Acid Quantification (UPLC-MS/MS) sampling->metabolomics host_analysis Host Phenotyping: - Gene Expression (qPCR) - Histology - Metabolic Parameters sampling->host_analysis data_integration Data Integration and Interpretation microbiota_analysis->data_integration metabolomics->data_integration host_analysis->data_integration conclusion Conclusion: Elucidation of CA-Microbiota-Host Crosstalk data_integration->conclusion

References

Methodological & Application

Application Note: Quantification of Cholic Acid in Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive method for the quantitative analysis of cholic acid in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a primary bile acid synthesized in the liver from cholesterol, plays a crucial role in lipid digestion and absorption.[1] Its quantification in serum is vital for studying liver function, cholestatic liver diseases, and the overall homeostasis of bile acids.[1] This method is suitable for clinical research and drug development settings where accurate and reliable measurement of this compound is required.

The methodology described herein utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM), which offers high selectivity and sensitivity. A deuterated internal standard (this compound-D4) is employed to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-D4 (internal standard)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum (charcoal-stripped for calibration standards, and pooled for quality controls)

Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-D4 in methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in methanol:water (1:1, v/v) to desired concentrations for spiking into calibration standards and quality control (QC) samples.

2.2. Preparation of Calibration Curve and Quality Control Samples

  • Calibration Standards: Prepare a series of calibration standards by spiking the this compound working solutions into charcoal-stripped human serum to achieve a concentration range of 1 ng/mL to 1000 ng/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking this compound working solutions into pooled human serum.

2.3. Serum Sample Preparation

  • To 50 µL of serum sample, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of the this compound-D4 internal standard working solution.

  • Add 140 µL of cold methanol for protein precipitation.[3][4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2][3]

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[1][3]

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography (LC) Conditions

ParameterCondition
LC System Vanquish Horizon HPLC binary pump or equivalent[2]
Column Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm or equivalent[2]
Column Temperature 50 °C[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 100% Methanol or Acetonitrile/Methanol mixture with 0.1% Formic Acid[1][2]
Flow Rate 0.3 - 0.7 mL/minute[1][4]
Injection Volume 10 µL[2][4]
Gradient A typical reverse phase gradient is used for separation.[1]

3.2. Mass Spectrometry (MS) Conditions

ParameterCondition
Mass Spectrometer TSQ Quantis triple quadrupole mass spectrometer or equivalent[2]
Ionization Mode Negative Electrospray (H-ESI) Mode[1][2]
Ion Spray Voltage -4500 V[1][4]
Vaporizer/Source Temperature 350 °C - 550 °C[1][2]
Ion Transfer Tube Temperature 300 °C[2]
Gas Settings Curtain gas: 20-30 psi, Nebulizer gas (GS1): 40-50 psi, Heater gas (GS2): 50-55 psi[1][4]
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions and MS Parameters for this compound and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
This compound407.3343.1-120-44
This compound-D4411.3347.1-120-44

Note: DP and CE values are instrument-dependent and should be optimized.[1]

Table 2: Method Performance Characteristics
ParameterResult
Linearity Range 1 - 1000 ng/mL
Coefficient of Determination (r²) > 0.995[2]
Lower Limit of Quantitation (LLOQ) 0.5 - 3.5 ng/mL[5]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy 85 - 115%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis serum Serum Sample (50 µL) add_is Add Internal Standard (this compound-D4) serum->add_is precipitate Protein Precipitation (Cold Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_sep LC Separation (C18 Column) supernatant->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Quantification (Calibration Curve) ms_detect->quant report Data Reporting quant->report

Caption: Workflow for this compound quantification in serum.

This compound Biosynthesis Pathway

G cholesterol Cholesterol cyp7a1 CYP7A1 (Rate-limiting step) cholesterol->cyp7a1 Liver primary_ba Primary Bile Acids cyp7a1->primary_ba cholic_acid This compound primary_ba->cholic_acid cheno Chenodeoxythis compound primary_ba->cheno conjugation Conjugation (Taurine, Glycine) cholic_acid->conjugation cheno->conjugation conjugated_ba Conjugated Bile Acids conjugation->conjugated_ba

Caption: Simplified this compound biosynthesis pathway.

References

Application Notes and Protocols for the Analysis of Cholic Acid and its Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust quantification of cholic acid and its conjugated forms (such as glycothis compound and taurothis compound) is crucial for studying liver function, drug-induced liver injury, and various metabolic diseases. Bile acids, including this compound and its conjugates, are increasingly recognized as important signaling molecules in metabolic regulation.[1][2][3] This document provides detailed application notes and experimental protocols for the analysis of these compounds in biological matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry.

Method 1: UHPLC-MS/MS for Comprehensive Bile Acid Profiling in Serum/Plasma

This method is ideal for high-throughput, sensitive, and specific quantification of a wide range of bile acids, including this compound and its glycine (B1666218) and taurine (B1682933) conjugates.[2][4]

Quantitative Data Summary
ParameterPerformance
Linearity (r²) >0.998[4]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[4]
Precision (% CV) < 8%[4]
Accuracy (% Recovery) 95 - 108%[4]
Analysis Time per Sample ~8 minutes[4]
Experimental Protocol

1. Sample Preparation (Protein Precipitation)

This protocol is designed for the preparation of serum or plasma samples.[1][5]

  • Materials:

    • Serum or plasma samples

    • Internal Standard (IS) solution (e.g., deuterated this compound analogs in methanol)

    • Acetonitrile (B52724) (ACN), LC-MS grade, chilled to -20°C

    • Methanol (B129727) (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic acid, LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Refrigerated microcentrifuge

    • Nitrogen evaporator (optional)

  • Procedure:

    • Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[5]

    • Add 10 µL of the internal standard working solution.[5]

    • Add 140 µL of cold acetonitrile to precipitate proteins.[1][5]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • (Optional but recommended for increased sensitivity) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.[1]

    • Reconstitute the dried extract in 200 µL of 50% aqueous methanol with 0.1% formic acid.[1]

    • The sample is now ready for injection into the UHPLC-MS/MS system.

2. UHPLC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S)[6]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[6]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient:

      Time (min) %B
      0.0 30
      1.0 30
      8.0 70
      8.1 95
      9.0 95
      9.1 30

      | 12.0 | 30 |

    • Injection Volume: 10 µL

    • Column Temperature: 45°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for each bile acid and internal standard.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Serum/Plasma Sample add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Optional) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc UHPLC Separation reconstitution->hplc ms MS/MS Detection hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for bile acid analysis.

Method 2: HPLC-UV for this compound and its Conjugates in Simple Matrices

This method is suitable for the quantification of this compound and its major conjugates in less complex matrices, such as in vitro samples or pharmaceutical formulations, where high sensitivity is not the primary requirement.[7][8]

Quantitative Data Summary
ParameterPerformance
Linearity (r²) 0.9895 - 0.9920[7]
Detection Limit UV detection at 205 nm provides adequate sensitivity for many applications.[7]
Analysis Time per Sample ~15-20 minutes
Experimental Protocol

1. Sample Preparation

  • Materials:

    • Sample containing bile acids

    • Methanol, HPLC grade

    • Water, HPLC grade

    • 6 N HCl (for stopping enzymatic reactions, if applicable)

    • Syringe filters (0.22 µm)

  • Procedure:

    • For liquid samples, acidify with a small volume of 6 N HCl if necessary to stop enzymatic activity.[7]

    • Extract the bile acids by adding an equal volume of methanol (1:1 v/v).[7]

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 1000 g for 15 minutes.[7]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[7]

2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV/Vis detector

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., LiChrosorb RP-18, 5 µm, 250 x 4.6 mm)[7]

    • Mobile Phase: Isocratic mixture of 30:70 (v/v) acetate (B1210297) buffer (0.5 M sodium acetate, pH 4.3) and methanol.[7]

    • Flow Rate: 1.0 mL/min[7]

    • Detection Wavelength: 205 nm[7]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

Logical Relationship of Bile Acid Metabolism

Bile acids are synthesized from cholesterol in the liver and can be conjugated with glycine or taurine before being secreted into the bile. In the intestine, gut microbiota can deconjugate and dehydroxylate primary bile acids to form secondary bile acids.

bile_acid_pathway cholesterol Cholesterol primary_ba Primary Bile Acids (this compound, Chenodeoxythis compound) cholesterol->primary_ba Synthesis in Liver conjugated_ba Conjugated Bile Acids (e.g., Glycothis compound, Taurothis compound) primary_ba->conjugated_ba Conjugation in Liver intestine Intestine (Gut Microbiota) conjugated_ba->intestine Secretion to Intestine secondary_ba Secondary Bile Acids (Deoxythis compound, Lithothis compound) liver Liver intestine->secondary_ba Bacterial Action

Caption: Simplified overview of bile acid metabolism.

References

Application Notes and Protocols for Cholic Acid Extraction from Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid, a primary bile acid synthesized in the liver from cholesterol, is a critical signaling molecule involved in lipid, glucose, and energy homeostasis.[1][2] Its accurate quantification in liver tissue is paramount for understanding various pathophysiological conditions, including liver diseases, metabolic disorders, and drug-induced liver injury.[1] This document provides detailed protocols for the extraction of this compound from liver tissue, tailored for subsequent analysis by methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]

Bile acids are synthesized from cholesterol in hepatocytes via two primary pathways: the classical (neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the alternative (acidic) pathway.[1] The primary bile acids, this compound and chenodeoxythis compound, can be conjugated with glycine (B1666218) or taurine.[1] These bile acids exert their signaling functions primarily through the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), which regulate their own synthesis and transport.[1][3]

Experimental Protocols

This section details two common and effective methods for extracting this compound from liver tissue: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a widely used method for the extraction of bile acids from complex biological matrices like liver tissue.[4]

Materials:

  • Frozen liver tissue (~30-55 mg)[2][5]

  • 2.0 mL screw-capped homogenization tubes[5]

  • 1.0 mm silica (B1680970) or 1.4 mm Zirconium oxide beads[2][5]

  • Tissue homogenizer (e.g., Precellys 24)[2][5]

  • Centrifuge capable of 18,000 x g and 4°C[5]

  • Extraction Solvent 1: Isopropanol (IPA) or Hexane:IPA (50:50 v/v)[5]

  • Extraction Solvent 2: Water-chloroform-methanol (1:1:3; v/v/v)[2]

  • Internal Standard (IS) solution (e.g., 1 µM tetra-deuterated-(2,2,4,4-d4)-cholic acid in methanol)[5]

  • Vacuum centrifuge (e.g., Genevac EZ-2 or SpeedVac)[1]

  • Reconstitution Solvent: Acetonitrile:Water (50:50 v/v)[5]

  • Ultrasonic bath[1]

Procedure:

  • Tissue Preparation: Weigh approximately 30-55 mg of frozen liver tissue and place it into a 2.0 mL screw-capped homogenization tube containing silica or zirconium beads. For murine liver, the tissue can be pulverized using a mortar and pestle with liquid nitrogen to prevent thawing.[2][5] It is recommended to prepare samples in triplicate.[5]

  • Solvent Addition and Homogenization:

    • Add 1.0 - 1.5 mL of cold extraction solvent (choose one of the options above) to the tissue.[2][5]

    • Spike the sample with an appropriate volume of the internal standard solution (e.g., 20 µL of 1 µM d4-cholic acid).[1]

    • Homogenize the tissue using a tissue homogenizer. A typical setting is three cycles of 30 seconds at 6,500 rpm, with 2-3 minutes of cooling on ice between cycles.[2][5]

  • Incubation and Centrifugation:

    • For the water-chloroform-methanol extraction, incubate the homogenate for 15 minutes at 37°C with continuous shaking.[2]

    • Centrifuge the homogenate at 16,000-18,000 x g for 10 minutes at 4°C to pellet tissue debris.[2][5]

  • Supernatant Collection: Carefully transfer the supernatant (the top aqueous layer if using Hexane:IPA) to a new tube.[5] A second extraction of the pellet can be performed to maximize recovery.[4]

  • Evaporation: Evaporate the supernatant to dryness using a vacuum centrifuge at 35°C.[1]

  • Reconstitution: Reconstitute the dried extract in 400 µL of Acetonitrile:Water (50:50 v/v).[1][5]

  • Sonication and Final Centrifugation: Vortex the sample and sonicate for 15 minutes to ensure complete dissolution.[1][5] Centrifuge at 18,000 x g for 10 minutes at 4°C to remove any remaining particulates.[5]

  • Sample Analysis: Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.[5]

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a versatile method for purifying and concentrating bile acids, leading to cleaner samples and improved analytical sensitivity.[4][6] This protocol is often used as a cleanup step after an initial liquid extraction.

Materials:

  • Liver tissue extract (from an initial LLE step)[6]

  • SPE columns (e.g., C18)[4][6]

  • Methanol[4][6]

  • Water[4][6]

  • Nitrogen evaporator or vacuum centrifuge[4]

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS)[4]

Procedure:

  • Column Conditioning: Precondition the SPE column by washing it with methanol (B129727) followed by water. This ensures optimal binding of the bile acids.[4][6]

  • Sample Loading: Load the liver tissue extract (supernatant from LLE) onto the conditioned SPE column.[4][6]

  • Washing: Wash the column with water to remove unwanted matrix components.[4][6]

  • Elution: Elute the retained bile acids from the column using methanol.[4][6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum centrifuge.[4][6] Reconstitute the purified extract in an appropriate solvent for LC-MS/MS analysis.[4]

Data Presentation

The following tables summarize typical quantitative data for bile acid analysis from liver tissue.

Table 1: Method Validation Parameters for this compound Quantification

ParameterValueReference
Recovery Rate89.1% to 100.2% (SPE)[4]
Intra-day Precision (%RSD)< 15%[7][8]
Inter-day Precision (%RSD)< 15%[7][8]
Linearity (r²)> 0.99[8][9]
Lower Limit of Quantification (LLOQ)0.09 to 21 ng/mL[2]
Limit of Detection (LOD)0.03 to 7 ng/mL[2]

Table 2: Representative this compound Concentrations in Liver Tissue

Sample GroupThis compound Concentration (ng/mg tissue)Standard Deviationp-valueReference
Healthy Control15.23.1-[6]
Disease Model A45.89.7<0.01[6]
Treatment Group B22.54.5<0.05[6]
Note: These values are representative and will vary depending on the specific experimental conditions.[6]

Mandatory Visualization

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Concentration cluster_3 Analysis tissue 1. Liver Tissue Collection (~50 mg) homogenize 2. Homogenization (with beads in solvent) tissue->homogenize add_solvent 3. Add Extraction Solvent & Internal Standards homogenize->add_solvent vortex_centrifuge 4. Vortex & Centrifuge (e.g., 18,000 x g, 10 min, 4°C) add_solvent->vortex_centrifuge collect_supernatant 5. Collect Supernatant vortex_centrifuge->collect_supernatant spe 6. Solid-Phase Extraction (SPE) (Optional, for cleaner samples) collect_supernatant->spe evaporate 7. Evaporation to Dryness (e.g., under nitrogen) collect_supernatant->evaporate Directly if SPE is skipped spe->evaporate reconstitute 8. Reconstitution (in appropriate mobile phase) evaporate->reconstitute lcms 9. LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound extraction from liver tissue.

This compound Signaling Pathway in the Liver

G Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting enzyme) Cholesterol->CYP7A1 Classical Pathway CholicAcid This compound (CA) CYP7A1->CholicAcid FXR FXR (Nuclear Receptor) CholicAcid->FXR Activates CholicAcid_out This compound CholicAcid->CholicAcid_out Secretion SHP SHP (Inhibitory Protein) FXR->SHP Induces SHP->CYP7A1 Inhibits TGR5 TGR5 / GPBAR1 (Membrane Receptor) cAMP cAMP (Second Messenger) TGR5->cAMP Downstream Downstream Signaling (Anti-inflammatory, etc.) cAMP->Downstream CholicAcid_out->TGR5 Activates

Caption: Simplified signaling pathway of this compound in the liver.

References

Application Note and Protocol: Solid-Phase Extraction for Cholic Acid from Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of fecal bile acids, including cholic acid, is a critical aspect of research in gut microbiome studies, metabolic diseases, and drug development. Fecal bile acid profiles can serve as important biomarkers for disease susceptibility and therapeutic response. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of bile acids from complex biological matrices like feces, enabling more accurate and sensitive downstream analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from human fecal samples, compiled from established methodologies.

Feces present a challenging matrix due to the presence of interfering substances like proteins, lipids, and salts.[3] Proper sample preparation is therefore essential for reliable quantification of this compound. The choice between using wet or lyophilized (freeze-dried) fecal samples can impact extraction efficiency, with studies suggesting that wet samples may provide better recovery and repeatability.[3] The protocol outlined below is optimized for wet fecal samples and utilizes reversed-phase SPE with C18 cartridges, a common and effective choice for bile acid purification.[4][5]

Data Presentation

The efficiency of an extraction protocol is determined by the recovery of the analyte. The following table summarizes recovery data for this compound and other major bile acids from fecal samples using various extraction methods, including those incorporating SPE.

Bile AcidExtraction MethodSample TypeMean Recovery (%)Standard Deviation (%)Reference
This compoundSupercritical Fluid ExtractionDry102.17.92[6]
This compoundSupercritical Fluid ExtractionWet108.515.77[6]
Deoxythis compoundSupercritical Fluid ExtractionDry111.69.91[6]
Deoxythis compoundSupercritical Fluid ExtractionWet110.07.22[6]
Chenodeoxythis compoundSupercritical Fluid ExtractionDry112.19.92[6]
Chenodeoxythis compoundSupercritical Fluid ExtractionWet115.911.11[6]
Lithothis compoundSupercritical Fluid ExtractionDry113.79.92[6]
Lithothis compoundSupercritical Fluid ExtractionWet106.69.16[6]
General Bile AcidsC18-based SPEPorcine Bile89.1–100.2N/A[4]
General Bile AcidsMethanol (B129727) ExtractionWet Feces83.58–122.41N/A[1][7]
General Bile Acids5% Ammonium-EthanolWet Feces80.05–120.83N/A[3][4]

Experimental Protocols

This section details the methodology for the solid-phase extraction of this compound from wet fecal samples.

Materials and Reagents
  • Fecal sample (stored at -80°C)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide (B78521) or Sodium hydroxide (for pH adjustment)

  • Internal standard (e.g., deuterated this compound)

  • C18 SPE cartridges (e.g., Waters Sep-Pak tC18)[8]

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Protocol Steps
  • Sample Preparation and Homogenization:

    • Thaw the frozen fecal sample at room temperature.

    • Weigh approximately 0.1-0.5 g of the wet fecal sample into a centrifuge tube.

    • Add a known amount of internal standard to each sample.

    • Add 1-2 mL of an extraction solvent. A common choice is ethanol (B145695) (95%) containing 0.1 N NaOH or a 5% ammonium-ethanol aqueous solution.[3][4][5] The alkaline conditions help to release bile acids bound to proteins.[3]

    • Vortex the mixture vigorously for 2-5 minutes to ensure thorough homogenization.[9]

    • Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet solid debris.[9]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Prime the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water through it.[8][10] Do not allow the cartridge to dry out.

    • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge to remove interfering compounds. A typical wash sequence is 5 mL of water, followed by 4 mL of 15% acetone, and then another 5 mL of water.[8] Another option is to wash with 5% methanol.[11]

    • Elution: Elute the retained bile acids, including this compound, from the cartridge using 6 mL of methanol.[8]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.[8][10]

    • Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS analysis (e.g., 50% methanol in water).[10][11]

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from fecal samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation FecalSample 1. Fecal Sample (Wet) AddSolvent 2. Add Extraction Solvent (e.g., Alkaline Ethanol) FecalSample->AddSolvent Homogenize 3. Homogenize (Vortex) AddSolvent->Homogenize Centrifuge 4. Centrifuge Homogenize->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Load 7. Load Supernatant Supernatant->Load Condition 6. Condition C18 Cartridge (Methanol, Water) Condition->Load Wash 8. Wash Cartridge (e.g., Water, 15% Acetone) Load->Wash Elute 9. Elute this compound (Methanol) Wash->Elute Evaporate 10. Evaporate Solvent Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Fecal Samples.

References

Application Notes and Protocols for Cholic Acid ELISA Kit in Plasma and Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid, a primary bile acid synthesized from cholesterol in the liver, is a crucial molecule in lipid digestion and absorption.[1][2][3] Beyond its digestive role, this compound functions as a significant signaling molecule, regulating metabolic pathways through receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[4][5] The quantification of this compound in biological fluids such as plasma and urine is a valuable tool for researchers studying liver function, metabolic disorders, and drug-induced hepatotoxicity.[3] This document provides a detailed guide to using a competitive enzyme-linked immunosorbent assay (ELISA) for the accurate measurement of this compound in plasma and urine samples.

Principle of the Assay

The this compound ELISA kit is a competitive immunoassay designed for the quantitative measurement of this compound.[6][7][8] The assay is based on the competition between this compound in the sample and a this compound conjugate pre-coated onto a microplate for a limited number of anti-cholic acid antibody binding sites.

The workflow is as follows:

  • Samples and standards containing this compound are added to the wells of a microplate pre-coated with a this compound conjugate.

  • An anti-cholic acid antibody is then added to each well. The antibody will bind to either the this compound in the sample/standard or the this compound conjugate on the plate.

  • The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.

  • A secondary antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the primary antibody.

  • A substrate solution is then added, which is converted by the HRP enzyme into a colored product.

  • The intensity of the color is measured using a microplate reader, and the concentration of this compound in the samples is determined by comparison with a standard curve.[7][8][9]

Technical Specifications

This section summarizes the typical performance characteristics of a this compound ELISA kit. The exact values may vary between manufacturers, so it is essential to consult the specific kit's manual.

ParameterTypical Value
Assay TypeCompetitive ELISA
Sample TypesPlasma, Serum, Urine, Feces, Cell and Tissue Lysates[6][7]
Detection Range61.7 - 5,000 ng/mL[10]
Sensitivity0.4 µM this compound[6][8][9]
SpecificityCross-reactivity with other bile acids may occur. For example, some kits may show cross-reactivity with Deoxythis compound (5.1%), Chenodeoxythis compound (11.9%), and Glycochenodeoxythis compound (8.0%).[9]
Intra-assay PrecisionCV < 10%[10]
Inter-assay PrecisionCV < 12%[10]
Assay TimeApproximately 2-3 hours[10]

Experimental Protocols

Reagent Preparation
  • Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration as indicated in the kit manual.

  • This compound Standards: Prepare a dilution series of the this compound standard to generate a standard curve. A typical standard curve might range from 0 µM to 100 µM.

  • Antibodies: Dilute the primary and secondary antibodies to their working concentrations using the provided assay diluent.

Sample Preparation

Plasma:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin).

  • Centrifuge the blood sample at 1000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and transfer it to a clean tube.

  • If not used immediately, store plasma samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prior to the assay, samples may need to be diluted with the provided assay diluent. The optimal dilution factor should be determined empirically but often ranges from 1:10 to 1:100.

Urine:

  • Collect urine samples in a sterile container.

  • Centrifuge the urine sample at 10,000 x g for 5 minutes at 4°C to remove any particulate matter.

  • Transfer the supernatant to a clean tube.

  • If not used immediately, store urine samples at -20°C or -80°C.

  • Dilute the urine samples with the assay diluent as necessary. A starting dilution of 1:5 to 1:20 is recommended.

Assay Procedure
  • Add 50 µL of each standard and diluted sample to the appropriate wells of the this compound conjugate-coated microplate.

  • Add 50 µL of the diluted anti-cholic acid antibody to each well.

  • Incubate the plate for 1 hour at room temperature on an orbital shaker.

  • Wash the plate three times with 250 µL of 1X Wash Buffer per well.

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate the plate for 1 hour at room temperature on an orbital shaker.

  • Wash the plate three times with 1X Wash Buffer.

  • Add 100 µL of the substrate solution to each well and incubate for 10-20 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Data Analysis

  • Standard Curve: Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Sample Concentration: Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Correction for Dilution: Multiply the calculated concentration by the dilution factor to obtain the actual concentration of this compound in the original sample.

This compound Signaling Pathway

This compound, along with other bile acids, acts as a signaling molecule by activating specific receptors, primarily the farnesoid X receptor (FXR) in the liver and intestine, and the Takeda G-protein-coupled receptor 5 (TGR5) in various tissues.[11][4][5] This signaling network plays a critical role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[12][13]

CholicAcidSignaling cluster_synthesis Hepatic Synthesis cluster_signaling Cellular Signaling cluster_function Physiological Function Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Rate-limiting step CholicAcid This compound (CA) CYP7A1->CholicAcid FXR FXR (Nuclear Receptor) CholicAcid->FXR CholicAcid->FXR TGR5 TGR5 (Membrane Receptor) CholicAcid->TGR5 CholicAcid->TGR5 Digestion Lipid Digestion & Absorption CholicAcid->Digestion CholicAcid->Digestion GeneExpression Regulation of Gene Expression FXR->GeneExpression MetabolicRegulation Metabolic Regulation (Lipid & Glucose) TGR5->MetabolicRegulation ELISA_Workflow Start Start PrepareReagents Prepare Reagents (Standards, Buffers, Antibodies) Start->PrepareReagents PrepareSamples Prepare Samples (Plasma/Urine Dilution) Start->PrepareSamples AddSamples Add Standards & Samples to Coated Plate PrepareReagents->AddSamples PrepareSamples->AddSamples AddPrimaryAb Add Anti-Cholic Acid Antibody AddSamples->AddPrimaryAb Incubate1 Incubate (1 hr) AddPrimaryAb->Incubate1 Wash1 Wash Plate (3x) Incubate1->Wash1 AddSecondaryAb Add HRP-Conjugated Secondary Antibody Wash1->AddSecondaryAb Incubate2 Incubate (1 hr) AddSecondaryAb->Incubate2 Wash2 Wash Plate (3x) Incubate2->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Incubate3 Incubate (10-20 min) AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop ReadPlate Read Absorbance at 450 nm AddStop->ReadPlate AnalyzeData Analyze Data (Standard Curve & Calculation) ReadPlate->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols for Preparing Cholic Acid Solutions in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of cholic acid solutions for use in cell culture experiments. This compound, a primary bile acid, is a critical signaling molecule involved in lipid metabolism and the activation of key cellular receptors.[1][2] Proper preparation of this compound solutions is essential for obtaining accurate and reproducible experimental results.

Properties of this compound

This compound is a steroid molecule synthesized from cholesterol in the liver.[3] It is a white crystalline substance with poor solubility in water but is soluble in organic solvents such as alcohol, acetic acid, Dimethyl Sulfoxide (DMSO), and dimethylformamide.[4][5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 81-25-4[5]
Molecular Formula C₂₄H₄₀O₅[5]
Molecular Weight 408.57 g/mol [8]
Appearance White crystalline powder[6][9]
Melting Point 200-201 °C[9]
Water Solubility Insoluble (< 0.1 mg/mL)[4][7]
Solubility Soluble in ethanol, acetic acid, DMSO, and dimethylformamide.[4][5][6][7]

This compound as a Signaling Molecule

This compound and other bile acids are not only involved in digestion but also act as potent signaling molecules that regulate a variety of cellular processes.[2][10] They exert their effects primarily through the activation of nuclear receptors and G protein-coupled receptors.

Key Signaling Pathways:
  • Farnesoid X Receptor (FXR): this compound is an endogenous ligand for FXR, a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis.[2][11][12] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific response elements in the DNA to regulate gene transcription.[12]

  • Takeda G-protein-coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor that is activated by bile acids, including this compound.[1][13] TGR5 activation can trigger anti-inflammatory signaling and influence energy homeostasis.[1]

  • MAPK/NF-κB Signaling: In certain cell types, such as colon cancer cells, this compound can induce the production of reactive oxygen species (ROS), which in turn activates the MAPK and NF-κB signaling pathways, leading to changes in gene expression, such as the induction of matrix metalloproteinase-9 (MMP-9).[14][15]

Below are diagrams illustrating these key signaling pathways.

FXR_Signaling_Pathway CA This compound FXR FXR CA->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR DNA DNA (Response Element) FXR_RXR->DNA binds to Gene Target Gene Transcription DNA->Gene regulates

FXR Signaling Pathway

TGR5 Signaling Pathway

Protocols for Preparing this compound Solutions

The poor water solubility of this compound necessitates specific preparation methods for cell culture applications. The choice of solvent and preparation technique depends on the desired final concentration and the experimental system.

Materials
  • This compound (powder, ≥95% purity)[5]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sodium hydroxide (B78521) (NaOH), 1N solution

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Sterile syringe filters (0.22 µm)

  • Vortex mixer

  • pH meter

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution that can be diluted into the cell culture medium.

Table 2: DMSO Stock Solution Preparation

StepProcedureNotes
1 Weigh the desired amount of this compound powder in a sterile conical tube.Work in a sterile environment (e.g., a laminar flow hood).
2 Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).This compound is soluble in DMSO at concentrations up to approximately 81 mg/mL (~198 mM).[8]
3 Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.Ensure no visible particles remain.
4 Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.This step is crucial to prevent contamination of cell cultures.
5 Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes.This prevents repeated freeze-thaw cycles.
6 Store the aliquots at -20°C or -80°C for long-term storage.Stored properly, the stock solution is stable for at least one year.[8]
Protocol 2: Preparation of a this compound Stock Solution in NaOH

This method is an alternative for experiments where DMSO might interfere with cellular processes.

Table 3: NaOH Stock Solution Preparation

StepProcedureNotes
1 Weigh the desired amount of this compound powder in a sterile conical tube.Perform all steps in a sterile environment.
2 Add a small volume of 1N NaOH dropwise while vortexing until the this compound is dissolved.[16]The amount of NaOH should be minimized.
3 Once dissolved, add sterile PBS or cell culture medium to reach the desired final stock concentration.
4 Adjust the pH of the stock solution to a physiological range (e.g., 7.2-7.4) using sterile HCl or NaOH as needed.This is a critical step to avoid pH shock to the cells.
5 Sterilize the stock solution using a 0.22 µm syringe filter.
6 Aliquot and store at -20°C.
Preparation of Working Solutions

To prepare the final working solution, the stock solution is diluted directly into the pre-warmed cell culture medium to the desired final concentration.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell Culture Experiment Weigh Weigh this compound Dissolve Dissolve in DMSO or NaOH Weigh->Dissolve Sterilize_stock Sterile Filter (0.22 µm) Dissolve->Sterilize_stock Aliquot Aliquot and Store Sterilize_stock->Aliquot Thaw Thaw Stock Aliquot Aliquot->Thaw Dilute Dilute in Pre-warmed Cell Culture Medium Thaw->Dilute pH_check Verify Final pH Dilute->pH_check Treat Treat Cells with Working Solution pH_check->Treat Incubate Incubate Cells Treat->Incubate Analyze Analyze Cellular Response Incubate->Analyze

Experimental Workflow

Table 4: Preparation of Working Solution from Stock

StepProcedureNotes
1 Thaw an aliquot of the this compound stock solution at room temperature.
2 Pre-warm the required volume of cell culture medium to 37°C.
3 Add the appropriate volume of the stock solution to the pre-warmed medium to achieve the desired final concentration.For example, to make a 100 µM working solution from a 100 mM stock, add 1 µL of stock to every 1 mL of medium.
4 Gently mix the solution by inverting the tube or flask.Avoid vigorous vortexing which can cause foaming of the medium.
5 If a NaOH stock was used, verify that the final pH of the medium is within the optimal range for your cells (typically 7.2-7.4). Adjust if necessary with sterile, dilute HCl or NaOH.
6 Use the freshly prepared working solution to treat your cells.It is recommended to prepare the working solution fresh for each experiment.[5]

Important Considerations

  • Solvent Toxicity: When using a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells. Typically, a final DMSO concentration of less than 0.1% (v/v) is well-tolerated by most cell lines. Always include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.

  • pH Adjustment: this compound is an acidic molecule. When preparing solutions, especially at higher concentrations or using NaOH for solubilization, it is crucial to monitor and adjust the final pH of the cell culture medium to prevent detrimental effects on cell viability and function.[16]

  • Sterility: Maintain aseptic techniques throughout the entire preparation process to prevent microbial contamination of your cell cultures.

  • Concentration Range: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. It is advisable to perform a dose-response experiment to determine the optimal concentration for your experimental system.

By following these detailed protocols and considering the key factors outlined, researchers can confidently prepare this compound solutions for their cell culture experiments, leading to more reliable and reproducible data in the study of bile acid signaling and its role in health and disease.

References

Application Notes and Protocols for Cholic Acid Administration in Mouse Models of Cholestasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cholic acid (CA) in various mouse models of cholestasis. Cholestasis, characterized by the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver, causing significant liver injury. This compound administration is a key method to exacerbate or study the mechanisms of cholestatic liver injury in mice, providing valuable insights for therapeutic development.

Introduction to this compound in Cholestasis Research

This compound is a primary bile acid synthesized from cholesterol in the liver.[1][2] In research, feeding mice a diet supplemented with this compound is a common method to induce or worsen cholestatic liver injury. This approach is particularly useful in genetic knockout models that may otherwise present a mild phenotype, such as the sister of P-glycoprotein (Spgp or Abcb11) knockout mouse, a model for progressive familial intrahepatic cholestasis type 2 (PFIC2).[3] The administration of this compound in these models leads to severe cholestasis, characterized by jaundice, weight loss, elevated plasma bile acids and transaminases, and liver necrosis.[3]

Bile acids, including this compound, are not only detergents for fat absorption but also crucial signaling molecules that activate nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5).[1] These receptors regulate the expression of genes involved in bile acid synthesis, transport, and metabolism.[1][4] Dysregulation of these pathways is a key factor in the pathophysiology of cholestatic liver diseases.[4]

Mouse Models of Cholestasis Utilizing this compound

Several mouse models are employed to study cholestasis, with this compound administration being a common variable. The choice of model depends on the specific research question, whether it pertains to obstructive cholestasis, drug-induced liver injury, or genetic defects in bile acid transport.

Commonly Used Models:

  • Bile Duct Ligation (BDL): A surgical model of obstructive cholestasis that causes rapid and significant changes in the gut microbiome.[5][6]

  • Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis: A chemical model of intrahepatic cholestasis that injures biliary epithelial cells and inhibits bile acid transporters.[6][7][8]

  • Lithothis compound (LCA)-Induced Cholestasis: Another chemical model where the toxic secondary bile acid LCA is administered.[7][9]

  • Genetic Knockout Models (e.g., Spgp-/-): These models have defects in specific bile acid transporters, and this compound feeding is used to induce a more severe cholestatic phenotype.[3]

Experimental Protocols

This compound Diet Preparation and Administration

Objective: To prepare and administer a this compound-supplemented diet to mice to induce or exacerbate cholestasis.

Materials:

  • Standard rodent chow

  • This compound powder (Sigma-Aldrich or equivalent)

  • Scale

  • Blender or food mixer

Protocol:

  • Determine the desired concentration of this compound in the diet. A commonly used concentration is 0.5% (w/w).[10][11][12]

  • Weigh the appropriate amount of this compound and powdered standard rodent chow. For a 0.5% CA diet, mix 5 grams of this compound with 995 grams of powdered chow.

  • Thoroughly mix the this compound and powdered chow in a blender or food mixer until a homogenous mixture is achieved.

  • The diet can be provided to the mice ad libitum.

  • The duration of the this compound diet administration can vary depending on the experimental design, typically ranging from a few days to several weeks.[10][11][12]

Bile Duct Ligation (BDL) Model

Objective: To induce obstructive cholestasis in mice through surgical ligation of the common bile duct.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Heating pad

  • Stereomicroscope

Protocol:

  • Anesthetize the mouse using a vaporizer with isoflurane.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Make a midline abdominal incision to expose the peritoneal cavity.

  • Gently retract the intestines to locate the common bile duct.

  • Carefully dissect the common bile duct from the surrounding tissue.

  • Double-ligate the common bile duct with silk suture and cut the duct between the two ligatures.[6]

  • Close the abdominal wall and skin with sutures.

  • Provide post-operative care, including analgesics and monitoring for recovery.

  • Mice typically develop signs of cholestasis within 3 to 7 days post-surgery.[5]

ANIT-Induced Cholestasis Model

Objective: To induce intrahepatic cholestasis in mice through oral administration of ANIT.

Materials:

  • Alpha-naphthylisothiocyanate (ANIT)

  • Corn oil or other suitable vehicle

  • Oral gavage needles

Protocol:

  • Prepare a solution of ANIT in corn oil. A common dose is 75 mg/kg body weight.[7]

  • Administer the ANIT solution to the mice via oral gavage.

  • Cholestatic injury typically develops within 24 to 48 hours after ANIT administration.[7]

Data Collection and Analysis

Sample Collection:

  • Blood: Collect blood via cardiac puncture or tail vein for serum analysis of liver enzymes (ALT, AST, ALP) and total bilirubin (B190676) (TBIL).

  • Liver Tissue: Harvest liver tissue for histological analysis (H&E staining), gene expression analysis (qPCR), and protein analysis (Western blotting).

  • Bile: Collect bile from the gallbladder for bile acid composition analysis.

Analytical Techniques:

  • Serum Biochemistry: Use standard colorimetric assays to measure ALT, AST, ALP, and TBIL levels.

  • Histology: Embed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver injury, necrosis, and inflammation.

  • Gene Expression Analysis: Isolate RNA from liver tissue, reverse transcribe to cDNA, and perform quantitative PCR (qPCR) to measure the expression of genes involved in bile acid metabolism and transport (e.g., Cyp7a1, Bsep, Ntcp).

  • Metabolomics: Analyze bile acid profiles in serum, liver, and bile using techniques like liquid chromatography-mass spectrometry (LC-MS).[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound in mouse models of cholestasis.

Table 1: Serum Markers of Cholestasis in this compound-Fed Mice

ModelTreatmentDurationALT (U/L)AST (U/L)Total Bilirubin (mg/dL)Total Bile Acids (µmol/L)Reference
Spgp-/-0.5% this compound Diet-ElevatedElevated-Elevated[3]
Wild-type0.5% this compound Diet7 days--DecreasedDecreased (Serum)[10]
Npc1-/-0.5% this compound Diet3 weeks----[12]
Pregnant C57BL/6J0.5% this compound DietGestation----[11]

Note: "Elevated" and "Decreased" indicate a significant change compared to control groups as reported in the cited literature. Specific numerical values with standard deviations were not consistently available across all publications for direct comparison in this table.

Table 2: Effects of this compound on Gene Expression

GeneModel/TreatmentRegulationFunctionReference
Cyp7a1ANIT-inducedDown-regulatedRate-limiting enzyme in bile acid synthesis[8]
BsepANIT-inducedDown-regulatedBile salt export pump[8]
NtcpANIT-inducedDown-regulatedNa+-taurocholate cotransporting polypeptide[8]
Cyp2b10Doxorubicin in CA-fed miceUp-regulatedBile acid detoxification[10]
Sult2a1Doxorubicin in CA-fed miceUp-regulatedBile acid detoxification[10]
Abcc2/3/4Doxorubicin in CA-fed miceUp-regulatedBasolateral bile acid export[10]

Visualizing Key Pathways and Workflows

Signaling Pathways

Bile acids like this compound regulate a network of genes involved in their own synthesis, conjugation, and transport, primarily through the activation of nuclear receptors such as FXR.[4]

Bile_Acid_Signaling cluster_Hepatocyte Hepatocyte CA This compound (CA) FXR FXR CA->FXR activates SHP SHP FXR->SHP induces BSEP BSEP FXR->BSEP induces Basolateral_Transporters Basolateral Transporters (MRP3, MRP4, OSTα/β) FXR->Basolateral_Transporters induces LRH1 LRH-1 SHP->LRH1 inhibits CYP7A1 CYP7A1 LRH1->CYP7A1 activates CYP7A1->CA synthesis Bile Canaliculus BSEP->Bile Canaliculus efflux Sinusoidal Blood Basolateral_Transporters->Sinusoidal Blood efflux Cholesterol Cholesterol Cholesterol->CYP7A1 substrate

Caption: this compound regulation of bile acid synthesis and transport via FXR.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in a mouse model of cholestasis.

Experimental_Workflow cluster_Samples Sample Collection cluster_Analysis Data Analysis Model Select Mouse Model (e.g., BDL, ANIT, Spgp-/-) CA_Admin This compound Diet Administration (e.g., 0.5% for 1-4 weeks) Model->CA_Admin Monitoring Monitor Mice (Weight, Clinical Signs) CA_Admin->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Blood Blood (Serum) Sacrifice->Blood Liver Liver Tissue Sacrifice->Liver Bile Bile Sacrifice->Bile Biochemistry Serum Biochemistry (ALT, AST, TBIL, TBA) Blood->Biochemistry Histology Liver Histology (H&E) Liver->Histology Gene_Expression Gene Expression (qPCR) Liver->Gene_Expression Metabolomics Bile Acid Profiling (LC-MS) Bile->Metabolomics

Caption: General workflow for cholestasis studies using this compound.

Logical Relationship of Cholestatic Injury

This diagram outlines the progression of liver injury following the accumulation of toxic bile acids.

Cholestatic_Injury_Pathway Start Impaired Bile Flow (e.g., BDL, transporter defect) BA_Accumulation Intrahepatic Accumulation of Toxic Bile Acids (e.g., this compound) Start->BA_Accumulation Hepatocyte_Stress Hepatocyte Oxidative Stress & Mitochondrial Injury BA_Accumulation->Hepatocyte_Stress Inflammation Release of Inflammatory Cytokines Hepatocyte_Stress->Inflammation Cell_Death Parenchymal Cell Death (Necrosis, Apoptosis) Hepatocyte_Stress->Cell_Death Immune_Response Recruitment of Immune Cells (Neutrophils, Macrophages) Inflammation->Immune_Response Immune_Response->Cell_Death Fibrosis Activation of Hepatic Stellate Cells -> Fibrosis Cell_Death->Fibrosis

Caption: Pathophysiological cascade of cholestatic liver injury.

References

Application Notes: Utilizing Cholic Acid for the Induction of Non-Alcoholic Steatohepatitis (NASH) in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The development of robust and reproducible animal models is crucial for understanding the pathophysiology of NASH and for the preclinical evaluation of novel therapeutic agents. The inclusion of cholic acid in a high-fat, high-cholesterol diet has emerged as a reliable method to induce a NASH phenotype in rats that closely mimics human disease progression, including the development of advanced fibrosis and cirrhosis.[1][2]

Rationale for Using this compound

This compound, a primary bile acid, is known to cause hepatotoxicity when administered in excess.[2] In the context of a high-fat and high-cholesterol (HFC) diet, this compound supplementation exacerbates the key pathological features of NASH.[2][3] Its primary roles in this model include:

  • Promoting Absorption of Lipids: this compound facilitates the absorption of dietary fats and cholesterol, leading to increased lipid accumulation in the liver.[4]

  • Altering Bile Acid Metabolism: The addition of this compound to the diet alters the bile acid pool, leading to a more hydrophobic and cytotoxic composition, which contributes to liver injury.[2][3]

  • Inducing Inflammatory and Fibrogenic Pathways: this compound activates signaling pathways that promote hepatic inflammation and fibrogenesis.[2][3]

Key Pathological Features of the Model

Rats fed a high-fat, high-cholesterol diet supplemented with this compound develop histopathological features characteristic of human NASH, including:

  • Steatosis: Pronounced macro- and microvesicular steatosis.[5]

  • Inflammation: Lobular inflammation with infiltration of inflammatory cells.[6]

  • Hepatocellular Ballooning: A key feature of NASH, indicating hepatocellular injury.

  • Fibrosis: Progressive development of pericellular and bridging fibrosis, which can advance to cirrhosis with prolonged feeding.[2][7]

Experimental Protocols

Protocol 1: Induction of NASH in Sprague-Dawley Rats

This protocol is based on methodologies that have successfully induced NASH with advanced fibrosis in Sprague-Dawley rats.[2][7]

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Age: 9 weeks old at the start of the diet

2. Diet Composition:

  • Control Group: Standard chow diet.

  • NASH Induction Diet (High-Fat, High-Cholesterol, this compound - HFCC): A high-fat and high-cholesterol (HFC) diet supplemented with this compound. The concentration of this compound can be varied to modulate the severity of NASH. Common concentrations include 0.1%, 0.5%, and 2.0% (w/w) sodium cholate.[2] A diet containing 2% cholesterol and 0.5% this compound has also been used effectively.[8]

3. Experimental Procedure:

  • Acclimatization: Acclimate rats for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Diet Administration: Randomly assign rats to the control or NASH induction diet groups. Provide the respective diets and water ad libitum for a period of 9 to 18 weeks. A 9-week period is often sufficient to induce significant fibrosis, with more advanced fibrosis and cirrhosis observed at 18 weeks.[1][2]

  • Monitoring: Monitor body weight and food intake weekly.

4. Endpoint Analysis:

  • At the end of the study period, anesthetize the rats and collect blood via cardiac puncture for biochemical analysis.

  • Perfuse the liver with saline, then excise, weigh, and fix portions in 10% neutral buffered formalin for histological analysis. Snap-freeze other portions in liquid nitrogen for molecular and biochemical analyses.

Protocol 2: Key Experimental Assays

1. Liver Function Tests:

  • Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits to assess liver injury.

2. Lipid Profile Analysis:

  • Determine serum levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using enzymatic colorimetric methods.

3. Histological Analysis:

  • Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology, steatosis, inflammation, and hepatocellular ballooning.

  • Sirius Red or Masson's Trichrome Staining: To visualize and quantify collagen deposition and fibrosis.

  • Oil Red O Staining: To specifically stain neutral lipids and visualize hepatic steatosis in frozen liver sections.[5]

  • NAFLD Activity Score (NAS): Score the H&E stained slides for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2) to obtain the NAS. A score of ≥5 is generally considered diagnostic for NASH.

4. Gene Expression Analysis (RT-qPCR):

  • Isolate total RNA from frozen liver tissue.

  • Perform reverse transcription to synthesize cDNA.

  • Use quantitative PCR to measure the mRNA expression levels of genes involved in inflammation (e.g., Mcp-1, Tnf-α), fibrogenesis (e.g., Tgf-β1, Col1a1, Acta2), and lipid metabolism.

Quantitative Data Summary

Table 1: Effect of this compound Supplementation on Liver Histopathology in Rats Fed an HFC Diet for 9 Weeks

Diet GroupSteatosis Grade (0-3)Lobular Inflammation Grade (0-3)Fibrosis Stage (0-4)NAFLD Activity Score (NAS)
Normal Chow0000
HFC2103
HFC + 0.1% this compound3215-6
HFC + 0.5% this compound322-36-7
HFC + 2.0% this compound334 (Cirrhosis)7-8

Data synthesized from findings reported in studies such as those by Matsuzawa et al. (2022).[2][7]

Table 2: Representative Biochemical Parameters in this compound-Induced NASH Rat Model

ParameterControl GroupNASH Group (HFCC Diet)
Serum ALT (U/L)30-50150-300
Serum AST (U/L)50-80200-400
Serum Total Cholesterol (mg/dL)60-80200-400
Serum Triglycerides (mg/dL)50-100150-250
Liver Weight/Body Weight Ratio2.5-3.0%4.0-6.0%

These are representative value ranges and may vary based on the specific diet composition and duration.

Signaling Pathways and Visualizations

This compound-Induced NASH Pathogenesis Workflow

The induction of NASH using a this compound-supplemented diet involves a multi-step process beginning with the specialized diet and culminating in the key pathological features of the disease.

NASH_Induction_Workflow Diet High-Fat, High-Cholesterol, This compound Diet Absorption Increased Intestinal Lipid Absorption Diet->Absorption BA_Metabolism Altered Bile Acid Metabolism & Pool Diet->BA_Metabolism Liver_Lipid Hepatic Lipid Accumulation (Steatosis) Absorption->Liver_Lipid ER_Stress ER Stress & Oxidative Stress Liver_Lipid->ER_Stress BA_Metabolism->ER_Stress Inflammation Hepatic Inflammation ER_Stress->Inflammation Fibrogenesis Activation of Hepatic Stellate Cells Inflammation->Fibrogenesis Fibrosis Fibrosis & Cirrhosis Fibrogenesis->Fibrosis

Experimental workflow for inducing NASH with a this compound diet.

Signaling Pathway of this compound in NASH Progression

This compound and its metabolites influence key signaling pathways that drive inflammation and fibrosis in the liver. A central player in this process is the Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids.[9][10] Altered FXR signaling, along with the activation of other pathways, contributes to the progression of NASH.

Cholic_Acid_Signaling CA High this compound (in diet) FXR FXR Signaling (Altered) CA->FXR modulates TGR5 TGR5 Activation CA->TGR5 MCP1 MCP-1 Expression FXR->MCP1 upregulates Inflammasome NLRP3 Inflammasome Activation TGR5->Inflammasome Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammasome->Cytokines HSC Hepatic Stellate Cell Activation Cytokines->HSC MCP1->HSC recruits macrophages to TGFb1 TGF-β1 Signaling HSC->TGFb1 Fibrosis Collagen Deposition (Fibrosis) TGFb1->Fibrosis

Key signaling events in this compound-mediated NASH progression.

References

Application Notes and Protocols: Cholic Acid-Based Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholic acid (CA), a primary bile acid, has emerged as a promising molecule in the field of targeted drug delivery. Its inherent biocompatibility and ability to be recognized by bile acid transporters, which are overexpressed on the surface of hepatocytes, make it an ideal ligand for liver-targeted therapies.[1][2][3] By functionalizing nanoparticles with this compound or using this compound derivatives to form the nanoparticles themselves, researchers can create sophisticated delivery systems. These nanoparticles can encapsulate therapeutic agents, protect them from degradation, and ferry them specifically to target cells, thereby enhancing therapeutic efficacy and reducing off-target side effects.[4][5][6] This document provides an overview of this compound-based nanoparticles, their physicochemical properties, and detailed protocols for their synthesis, characterization, and in vitro evaluation.

Data Presentation: Physicochemical Properties

The characteristics of this compound-based nanoparticles can vary significantly based on the formulation, synthesis method, and the polymers used. The following table summarizes quantitative data from various studies to provide a comparative overview.

Nanoparticle FormulationDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (DL) %Encapsulation Efficiency (EE) %Reference
CDCA-PLL NPsChenodeoxythis compound (CDCA)~150-200Not specified~48.87%~73.3%[7][8]
CA-PLGA-b-TPGS NPsDocetaxel (B913)~150-20 to -30>10%>85%[4][9]
CA-LPs (Nanoliposomes)Doxorubicin~100Not specifiedNot specified>90%[3]
CA-(PCL-ran-PLA)-b-PEG₁ₖ NPsDocetaxel~130Not specifiedHighHigh[10]
FDCA-FA-MNPs/DOXDoxorubicin (DOX)~100Not specified~12.5%~85%[5]

Experimental Protocols

Herein are detailed methodologies for the synthesis, characterization, and evaluation of this compound-based nanoparticles. These protocols are generalized and may require optimization for specific polymers, drugs, and applications.

Protocol 1: Synthesis of Nanoparticles via Self-Assembly

This method is suitable for amphiphilic this compound conjugates or for systems based on electrostatic interactions, such as those involving poly-L-lysine (PLL) and chenodeoxythis compound (CDCA).[7][8]

Materials:

  • Chenodeoxythis compound (CDCA) or other this compound derivative

  • Poly-L-lysine (PLL) or other oppositely charged polymer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Accurately weigh the predetermined amounts of CDCA and PLL.

  • Dissolve both components in a minimal volume of DMSO (e.g., 400 μL).

  • Mix the solutions thoroughly.

  • Transfer the resulting solution into a dialysis bag.

  • Perform dialysis against a large volume of deionized water for 8-24 hours.

  • Refresh the deionized water every 30-60 minutes for the first few hours to ensure efficient removal of the organic solvent.

  • The this compound-based nanoparticles will form spontaneously within the dialysis bag.

  • Collect the nanoparticle suspension for further characterization and use.

Protocol 2: Synthesis of Nanoparticles via Modified Nanoprecipitation

This technique is widely used for preparing polymeric nanoparticles from pre-formed polymers functionalized with this compound, such as CA-PLGA-b-TPGS.[4][10]

Materials:

  • This compound-functionalized polymer (e.g., CA-PLGA-b-TPGS)

  • Therapeutic drug (e.g., Docetaxel)

  • Water-miscible organic solvent (e.g., Acetone, Acetonitrile)

  • Aqueous solution (e.g., Deionized water, often containing a surfactant like Poloxamer 188)

Procedure:

  • Dissolve the this compound-functionalized polymer and the hydrophobic drug in the organic solvent.

  • Under constant stirring, inject the organic phase into the aqueous phase.

  • The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the drug and forming nanoparticles.

  • Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.

  • Resuspend the purified nanoparticles in an appropriate buffer or deionized water for storage and use.

Protocol 3: Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in deionized water or an appropriate buffer. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the Brownian motion of the particles to determine their size and PDI, and electrophoretic mobility to determine zeta potential.

2. Morphology:

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast. Image the grid using a TEM to visualize the shape and size of the nanoparticles.

3. Drug Loading Content (DL) and Encapsulation Efficiency (EE):

  • Technique: High-Performance Liquid Chromatography (HPLC).[7][8]

  • Procedure:

    • Lyse a known amount of lyophilized drug-loaded nanoparticles using a suitable organic solvent to release the encapsulated drug.

    • Alternatively, separate the nanoparticles from the aqueous phase (containing free drug) by ultracentrifugation. Measure the amount of free drug in the supernatant.

    • Quantify the amount of drug using a validated HPLC method with a standard curve.

    • Calculate DL and EE using the following formulas:

      • EE (%) = (Total Drug - Free Drug) / Total Drug × 100

      • DL (%) = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) × 100

Protocol 4: In Vitro Drug Release Study

This protocol assesses the release kinetics of the encapsulated drug from the nanoparticles.[11]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing

  • Release buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Place the sealed dialysis bag into a larger container with a known volume of release buffer (e.g., 50 mL).

  • Place the entire setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the collected samples for drug concentration using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Protocol 5: Cellular Uptake Assay

This assay evaluates the efficiency of nanoparticle internalization into target cells.[4][10]

Materials:

  • Fluorescently-labeled nanoparticles (e.g., loaded with Coumarin-6)

  • Target cell line (e.g., HepG2 for liver targeting)

  • Cell culture medium and supplements

  • 96-well plates or confocal dishes

  • Flow cytometer or confocal microscope

Procedure:

  • Seed the target cells in the appropriate culture vessel and allow them to adhere overnight.

  • Treat the cells with the fluorescently-labeled nanoparticle suspension at various concentrations. Incubate for a specific period (e.g., 4 hours).

  • For Flow Cytometry:

    • Wash the cells with cold PBS to remove non-internalized nanoparticles.

    • Trypsinize and harvest the cells.

    • Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of nanoparticle uptake.

  • For Confocal Microscopy:

    • Wash the cells with cold PBS.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Stain the cell nuclei (e.g., with DAPI).

    • Mount the coverslips and visualize the cells under a confocal microscope to observe the intracellular localization of the nanoparticles.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language to illustrate key processes.

G cluster_synthesis Phase 1: Synthesis & Drug Loading cluster_char Phase 2: Characterization cluster_invitro Phase 3: In Vitro Evaluation cluster_invivo Phase 4: In Vivo Studies s1 1. Synthesize This compound-Polymer Conjugate s2 2. Prepare Nanoparticles (e.g., Self-Assembly or Nanoprecipitation) s1->s2 s3 3. Load Therapeutic Drug during NP Formation s2->s3 c1 Size & Zeta Potential (DLS) s3->c1 c2 Morphology (TEM/SEM) s3->c2 c3 Drug Loading & Encapsulation Eff. (HPLC) s3->c3 iv1 Drug Release Kinetics (Dialysis) c2->iv1 iv2 Cellular Uptake (Flow Cytometry/ Confocal) iv1->iv2 iv3 Cytotoxicity (MTT Assay) iv2->iv3 inv1 Pharmacokinetics iv3->inv1 inv2 Biodistribution inv1->inv2 inv3 Antitumor Efficacy inv2->inv3

Caption: Experimental workflow for developing this compound-based drug delivery systems.

Caption: Mechanism of liver-targeted delivery by this compound nanoparticles.

Caption: Self-assembly of amphiphilic this compound conjugates into a core-shell structure.

References

Application Notes and Protocols for the Synthesis of Cholic Acid-Peptide Conjugates for Oral Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral administration of peptide-based therapeutics presents a significant challenge in drug development due to their inherent susceptibility to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium. A promising strategy to overcome these barriers is the conjugation of peptides to cholic acid, a naturally occurring bile acid. This approach aims to hijack the body's own bile acid transport system, specifically the Apical Sodium-Dependent Bile Acid Transporter (ASBT), which is highly expressed in the terminal ileum. By mimicking natural bile acids, this compound-peptide conjugates can be actively transported across the intestinal wall, thereby enhancing their oral bioavailability.

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of this compound-peptide conjugates. Detailed protocols for key experiments are included to guide researchers in this field.

Signaling and Transport Pathway

The primary mechanism for the enhanced oral delivery of this compound-peptide conjugates is their recognition and transport by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2.[1][2] This transporter is a key component of the enterohepatic circulation of bile acids.[1]

Below is a diagram illustrating the ASBT-mediated transport of a this compound-peptide conjugate across an intestinal enterocyte.

ASBT_Pathway Conjugate This compound-Peptide Conjugate ASBT ASBT Transporter Conjugate->ASBT Na+ IBABP Ileal Bile Acid-Binding Protein (IBABP) ASBT->IBABP Intracellular Transport OST OSTα/β Transporter IBABP->OST Basolateral Transport Bloodstream To Liver OST->Bloodstream Efflux

Caption: ASBT-mediated transport of this compound-peptide conjugates.

Experimental Protocols

Synthesis of this compound-Peptide Conjugates via Solution-Phase Chemistry

This protocol describes the synthesis of a this compound-peptide conjugate with a biodegradable ester linkage using a threonine linker, adapted from Li et al., 2017.[3][4]

Materials:

  • This compound (CA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Threonine benzyl (B1604629) ester (H-Thr-OBzl)

  • Fmoc-protected amino acids (e.g., Fmoc-Ala-OH)

  • Triethylamine (TEA)

  • Potassium Fluoride (KF) or Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Trifluoroacetic acid (TFA)

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (B129727)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq) and N-Hydroxysuccinimide (1.1 eq) in DCM.

    • Add DCC (1.1 eq) and stir at room temperature for 2-4 hours to form the NHS-activated this compound.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Coupling of Threonine Linker:

    • To the filtrate from step 1, add H-Thr-OBzl (1 eq) and TEA (1.5 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Cholyl-Thr-OBzl.

  • Peptide Elongation:

    • Fmoc Deprotection: Dissolve the product from the previous step in DMF and treat with 20% piperidine in DMF (or KF in DMF with TEA) for 30 minutes to remove the Fmoc protecting group from the subsequent amino acid to be added.[3][4]

    • Coupling: Dissolve the deprotected product and the next Fmoc-protected amino acid (1.5 eq) in DCM. Add DCC (1.5 eq) and a catalytic amount of NHS. Stir at room temperature overnight.

    • Repeat the deprotection and coupling steps to elongate the peptide chain.

  • Esterification to form the Conjugate:

    • Dissolve the Cholyl-Thr(peptide)-OH in ethyl acetate.

    • Add the desired peptide (with a free hydroxyl group) and TEA.

    • This step selectively forms an ester bond at the C24 position of this compound.[3][4]

  • Final Deprotection:

    • Remove the benzyl ester protecting group from threonine by hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere.

    • Remove any remaining acid-labile protecting groups (e.g., from amino acid side chains) by treatment with a solution of TFA in DCM (e.g., 50% TFA).

  • Purification:

    • Purify the final this compound-peptide conjugate by column chromatography on silica (B1680970) gel or by preparative HPLC.

Synthesis Workflow:

Synthesis_Workflow Start This compound Activation NHS Ester Activation (DCC, NHS) Start->Activation Coupling1 Couple Threonine Linker (H-Thr-OBzl, TEA) Activation->Coupling1 Peptide_Synth Iterative Peptide Synthesis (Fmoc Chemistry) Coupling1->Peptide_Synth Esterification Ester Bond Formation (Peptide, TEA) Peptide_Synth->Esterification Deprotection Final Deprotection (H2/Pd-C, TFA) Esterification->Deprotection Purification Purification (Chromatography/HPLC) Deprotection->Purification End This compound-Peptide Conjugate Purification->End InVitro_Workflow Start Caco-2 Cells Culture Culture on Transwell® Inserts (21-28 days) Start->Culture Integrity Monolayer Integrity Test (TEER, Lucifer Yellow) Culture->Integrity Transport Transport Experiment (Add Conjugate to Apical Side) Integrity->Transport Sampling Sample Basolateral Compartment at Time Intervals Transport->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Calculation Calculate Papp Value Analysis->Calculation End Permeability Data Calculation->End InVivo_Workflow Start Fasted Rats Dosing Oral Administration of Conjugate via Gavage Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Analysis LC-MS/MS Analysis of Plasma Samples Plasma_Prep->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Bioavailability Calculate Oral Bioavailability (requires IV data) PK_Analysis->Bioavailability End Pharmacokinetic Profile Bioavailability->End

References

Application Notes and Protocols for In Vitro Cholic Acid Transport Assays Using Caco-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human colon adenocarcinoma cell line, Caco-2, is a widely utilized in vitro model for predicting the intestinal absorption of drugs and other xenobiotics.[1][2][3][4] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a well-developed brush border, morphologically and functionally resembling the enterocytes of the small intestine.[1][2][3][4] These cells express various transporters, including those involved in bile acid homeostasis, making them a suitable model for studying the intestinal transport of compounds like cholic acid.[5][6][7]

This compound, a primary bile acid, is crucial for the digestion and absorption of dietary fats and lipid-soluble vitamins. Its transport across the intestinal epithelium is a complex process mediated by specific transporters. The apical sodium-dependent bile acid transporter (ASBT, SLC10A2) is primarily responsible for the uptake of bile acids from the intestinal lumen into the enterocytes.[6][8][9][10] The subsequent efflux of bile acids across the basolateral membrane into the portal circulation is thought to be mediated by the heteromeric organic solute transporter OSTα-OSTβ.[7] Additionally, efflux transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2) and the Bile Salt Export Pump (BSEP) may also play a role in the overall disposition of bile acids.[11][12][13]

These application notes provide detailed protocols for performing in vitro this compound transport assays using Caco-2 cells, including cell culture, transport experiments, and data analysis.

Data Presentation

Table 1: Kinetic Parameters of Bile Acid Transport in Caco-2 Cells

Bile AcidTransporterParameterValueReference
Taurothis compoundASBTKm49.7 µM[5]
Taurothis compoundASBTVmax13.7 pmol/mg protein/min[5]
TaurocholateBSEPKm7.5 µM[13]
Taurolithocholate sulfateMRP2Km3.9 µM[13]

Table 2: Apparent Permeability (Papp) of Marker Compounds in Caco-2 Monolayers

CompoundDirectionPapp (cm/s)SignificanceReference
MannitolApical to Basolateral<0.5 x 10-6Marker for paracellular permeability (high integrity)[14]
Lucifer YellowApical to BasolateralLow transport rate indicates good monolayer integrityMarker for paracellular permeability[15]
PropranololApical to BasolateralHighHigh permeability control[15]
DigoxinApical to BasolateralLowLow permeability control, P-gp substrate[15]

Experimental Protocols

Caco-2 Cell Culture and Maintenance

This protocol describes the general culture and passaging of Caco-2 cells.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Eagle's Minimum Essential Medium (MEM) with Earle's Balanced Salt Solution (EBSS)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Non-essential amino acids (NEAA) solution

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • 75 cm2 tissue culture flasks

Procedure:

  • Prepare complete growth medium: MEM supplemented with 20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.[16]

  • Culture Caco-2 cells in 75 cm2 tissue culture flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days.[16]

  • When cells reach 80-90% confluency, passage them.

  • To passage, aspirate the old medium and wash the cell monolayer once with PBS.

  • Add 3-5 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[16]

  • Neutralize the trypsin by adding at least an equal volume of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed new 75 cm2 flasks at a split ratio of 1:4 to 1:6.

Seeding Caco-2 Cells on Transwell® Inserts

This protocol details the procedure for seeding Caco-2 cells onto permeable supports for transport assays.

Materials:

  • Caco-2 cell suspension

  • Complete growth medium

  • Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate or polyester (B1180765) membrane inserts)

  • Sterile multi-well plates

Procedure:

  • Pre-warm the complete growth medium to 37°C.

  • Place the Transwell® inserts into the wells of the multi-well plates.

  • Prepare a Caco-2 cell suspension at a density of approximately 4 x 105 cells/mL.[17]

  • Seed the cells onto the apical side of the Transwell® inserts. For a 12-well plate, a typical seeding volume is 0.5 mL.[17]

  • Add fresh complete growth medium to the basolateral chamber of each well (e.g., 1.5 mL for a 12-well plate).[17]

  • Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium in both the apical and basolateral chambers every 2-3 days.

  • Culture the cells for 21-25 days to allow for complete differentiation and formation of a polarized monolayer.[1]

This compound Transport Assay (Apical to Basolateral)

This protocol describes the measurement of this compound transport from the apical to the basolateral compartment.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • This compound stock solution

  • Radiolabeled this compound (e.g., [3H] or [14C]-cholic acid) or an appropriate analytical standard for LC-MS/MS analysis

  • Multi-well plates

  • Orbital shaker

Procedure:

  • Monolayer Integrity Check: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of each monolayer using a volt-ohmmeter. TEER values should be consistent and above a pre-determined threshold (e.g., >300 Ω·cm2) to ensure monolayer integrity.[1]

  • Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer.

  • Equilibrate the monolayers by incubating them with transport buffer in both the apical (0.5 mL) and basolateral (1.5 mL) chambers for 30 minutes at 37°C on an orbital shaker.[18]

  • Prepare the dosing solution by adding the desired concentration of this compound (and a tracer amount of radiolabeled this compound, if applicable) to the transport buffer.

  • Aspirate the buffer from the apical chamber and add the this compound dosing solution.

  • Add fresh transport buffer to the basolateral chamber.

  • Incubate the plate at 37°C on an orbital shaker.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.

  • At the end of the experiment, collect a sample from the apical chamber.

  • Monolayer Integrity Post-Assay: Re-measure the TEER to ensure the treatment did not compromise the monolayer integrity. The final TEER should be at least 75% of the initial value.[1]

  • Quantify the concentration of this compound in the collected samples using liquid scintillation counting or LC-MS/MS.

  • To determine the role of ASBT, perform the assay in a sodium-free transport buffer or in the presence of a known ASBT inhibitor.[5]

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the transport rate (the slope of the cumulative amount of this compound in the basolateral chamber versus time).

  • A is the surface area of the Transwell® membrane (e.g., 1.12 cm2 for a 12-well insert).

  • C0 is the initial concentration of this compound in the apical chamber.

Visualization of Key Processes

This compound Transport Experimental Workflow

G cluster_prep Cell Culture and Differentiation cluster_assay Transport Assay cluster_analysis Data Analysis Caco2_culture Caco-2 Cell Culture Seeding Seed on Transwell Inserts Caco2_culture->Seeding Differentiation Differentiate for 21 days Seeding->Differentiation TEER_initial Measure Initial TEER Differentiation->TEER_initial Equilibration Equilibrate with Buffer TEER_initial->Equilibration Dosing Add this compound (Apical) Equilibration->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Sample from Basolateral Incubation->Sampling TEER_final Measure Final TEER Sampling->TEER_final Quantification Quantify this compound Sampling->Quantification Papp_calc Calculate Papp Quantification->Papp_calc

Caption: Workflow for an in vitro this compound transport assay using Caco-2 cells.

Signaling Pathways in this compound Transport

G cluster_lumen Intestinal Lumen cluster_enterocyte Caco-2 Enterocyte cluster_blood Basolateral/Blood CholicAcid_lumen This compound ASBT ASBT (Apical Uptake) CholicAcid_lumen->ASBT Na+ dependent CholicAcid_cell Intracellular This compound ASBT->CholicAcid_cell OSTab OSTα/β (Basolateral Efflux) CholicAcid_cell->OSTab MRP2 MRP2 (Apical Efflux) CholicAcid_cell->MRP2 CholicAcid_blood This compound OSTab->CholicAcid_blood MRP2->CholicAcid_lumen Efflux

Caption: Key transporters in this compound transport across Caco-2 cells.

References

Application Notes and Protocols: Measuring Cholic Acid-Induced Gene Expression in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholic acid (CA), a primary bile acid synthesized from cholesterol in the liver, is a critical signaling molecule that regulates hepatic lipid, glucose, and bile acid homeostasis. It exerts its effects primarily by activating the Farnesoid X Receptor (FXR), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] The human hepatoblastoma cell line, HepG2, is a widely utilized in vitro model for studying liver function and toxicology, as it expresses key hepatic genes and pathways, including the FXR signaling cascade.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for treating HepG2 cells with this compound and subsequently measuring the changes in target gene expression. The primary focus is on the FXR signaling pathway and the use of quantitative real-time PCR (qRT-PCR) for gene expression analysis.

This compound Signaling Pathway in HepG2 Cells

This compound is an endogenous ligand for FXR.[1] The activation of FXR by this compound initiates a transcriptional cascade that modulates the expression of numerous genes involved in maintaining bile acid homeostasis.

Signaling Cascade:

  • Ligand Binding: this compound enters the hepatocyte and binds to the ligand-binding domain of FXR in the cytoplasm.

  • Heterodimerization: Upon ligand binding, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, leading to the upregulation or downregulation of gene transcription.

A key target gene upregulated by FXR is the Small Heterodimer Partner (SHP) , which is a transcriptional repressor that, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classical bile acid synthesis pathway.[2][7] This creates a negative feedback loop to control bile acid levels. Other important FXR target genes include transporters like the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Proteins (MRPs) .[2][4]

Cholic_Acid_FXR_Pathway cluster_cell Hepatocyte (HepG2) cluster_nucleus Nucleus CA This compound FXR FXR CA->FXR Binds & Activates FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR Dimerizes with RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to SHP_Gene SHP Gene FXRE->SHP_Gene Activates Transcription BSEP_Gene BSEP Gene FXRE->BSEP_Gene Activates Transcription SHP_Protein SHP Protein SHP_Gene->SHP_Protein Translates to CYP7A1_Gene CYP7A1 Gene SHP_Protein->CYP7A1_Gene Inhibits Transcription

Diagram 1: Simplified FXR signaling pathway activated by this compound.

Experimental Design and Workflow

A typical experiment to measure this compound-induced gene expression involves several key stages, from cell culture preparation to data analysis. The workflow ensures reproducibility and accuracy of the results.

Experimental_Workflow A 1. HepG2 Cell Culture (Seed cells in plates) B 2. This compound Treatment (Incubate with CA and Vehicle Control) A->B C 3. Total RNA Isolation (Extract high-quality RNA) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qRT-PCR (Amplify target and reference genes) D->E F 6. Data Analysis (Calculate relative gene expression, e.g., ΔΔCt method) E->F

Diagram 2: General experimental workflow for measuring gene expression.

Detailed Experimental Protocols

Protocol 1: HepG2 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing HepG2 cells to ensure healthy, logarithmically growing cells for experimentation.

  • Materials:

    • HepG2 cell line (ATCC® HB-8065™)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • T-75 culture flasks, 6-well plates

    • Humidified incubator (37°C, 5% CO₂)

  • Procedure:

    • Complete Medium Preparation: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]

    • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of approximately 2.5 x 10⁵ cells per well. Allow cells to attach and grow for 24-48 hours to reach 70-80% confluency.[9]

    • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.[4][8]

Protocol 2: this compound Treatment

This protocol outlines the preparation of this compound solutions and the treatment of HepG2 cells. A preliminary cytotoxicity assay (e.g., MTT) is recommended to determine the optimal non-toxic concentration range of this compound.[4][8]

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO)

    • Serum-free DMEM

    • HepG2 cells at 70-80% confluency in 6-well plates

  • Procedure:

    • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound by dissolving it in DMSO. Store at -20°C.

    • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., 25, 50, 100 µM).

    • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group (typically ≤ 0.1%).[8]

    • Cell Treatment:

      • Wash the HepG2 cells once with sterile PBS.

      • Replace the medium with the prepared working solutions (this compound dilutions and vehicle control).

      • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). A 24-hour incubation is a common starting point.[10][11]

Protocol 3: Total RNA Isolation

This protocol describes the extraction of high-quality total RNA from treated and control cells using a common column-based kit.

  • Materials:

    • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

    • Treated and control HepG2 cells from Protocol 2

    • RNase-free water, tubes, and pipette tips

  • Procedure:

    • Cell Lysis: Aspirate the treatment medium and wash cells with PBS. Add the lysis buffer provided in the kit directly to each well and homogenize by pipetting.[10]

    • RNA Extraction: Follow the manufacturer's instructions for the RNA isolation kit.[10] This typically involves homogenization, addition of ethanol, binding to a silica (B1680970) column, washing, and elution.

    • Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of gene expression levels via a two-step qRT-PCR process.

  • Materials:

    • Isolated total RNA

    • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

    • SYBR Green qPCR Master Mix

    • Forward and reverse primers for target and reference genes (see Table 2)

    • qRT-PCR instrument (e.g., LightCycler 480)[9]

    • Nuclease-free water

  • Procedure:

    • cDNA Synthesis (Reverse Transcription):

      • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.[10] The resulting cDNA will serve as the template for qPCR.

    • qPCR Reaction Setup:

      • Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA template, and 6 µL of nuclease-free water.[9]

      • Include no-template controls (NTC) for each primer set.

    • qPCR Cycling:

      • Perform the qPCR using a standard three-step cycling protocol:

        • Initial Denaturation: 95°C for 5-10 minutes.

        • Cycling (40 cycles): 95°C for 15 seconds, 60°C for 30 seconds, 72°C for 30 seconds.

        • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Presentation and Analysis

Quantitative data should be organized into clear tables for comparison. The relative expression of target genes is typically calculated using the comparative Ct (ΔΔCt) method, normalizing to a stable reference gene.

Table 1: this compound-Regulated Genes in Hepatocytes
Gene SymbolGene NameFunctionExpected Regulation by this compound
NR1H4 Farnesoid X Receptor (FXR)Bile acid receptor and transcription factor-
NR0B2 Small Heterodimer Partner (SHP)Transcriptional repressor of bile acid synthesisUpregulation
ABCB11 Bile Salt Export Pump (BSEP)Transports bile acids out of hepatocytesUpregulation
CYP7A1 Cholesterol 7α-hydroxylaseRate-limiting enzyme in bile acid synthesisDownregulation[2]
CYP8B1 Sterol 12α-hydroxylaseInvolved in this compound synthesis pathwayDownregulation[2]
ABCC3/4 Multidrug Resistance-Associated Protein 3/4Basolateral export of bile acidsUpregulation[4]
Table 2: Example qRT-PCR Primers for Human Genes
Gene SymbolForward Primer (5' - 3')Reverse Primer (5' - 3')
SHP GCTGTCTGGAGTCCTTCTGGTGTCCAGAGGACTCCAGGAT
CYP7A1 CTTTGATGCCAGGGAGTTTGAGGTAGGGCATCAGGAAGAG
TBP TATAATCCCAAGCGGTTTGCGCTGGAAAACCCAACTTCTG
TUBB2A CCACCATGCGGGAAATCAGGCAGTCACGGCCAATCT

Note: TBP (TATA-box binding protein) and TUBB2A (Tubulin Beta 2A Class IIa) are recommended as stable reference genes for HepG2 cells.[9] Primers should always be validated for efficiency and specificity.

Table 3: Example Presentation of Relative Gene Expression Data
TreatmentTarget GeneAverage CtΔCt (Ct_target - Ct_ref)ΔΔCt (ΔCt_sample - ΔCt_control)Fold Change (2-ΔΔCt)
Vehicle (DMSO)SHP24.54.00.01.0
50 µM this compoundSHP22.82.4-1.63.0
Vehicle (DMSO)CYP7A126.15.60.01.0
50 µM this compoundCYP7A128.07.62.00.25

Note: Data are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for Cholic Acid Feeding Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cholic acid (CA) feeding studies in rodents. This experimental model is crucial for investigating bile acid metabolism, cholestatic liver injury, non-alcoholic steatohepatitis (NASH), and the efficacy of therapeutic interventions.

Introduction

This compound, a primary bile acid synthesized in the liver from cholesterol, plays a vital role in lipid digestion and absorption.[1] However, an excess of this compound can be hepatotoxic, leading to liver injury characterized by cholestasis, inflammation, and fibrosis.[2][3] Rodent models fed a this compound-supplemented diet are widely used to mimic these pathological conditions and to study the underlying molecular mechanisms. These models are instrumental in the development of novel therapeutics for liver diseases.

Key Signaling Pathways

This compound exerts its physiological and pathological effects by activating specific signaling pathways, primarily through the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[4][5][6][7][8]

This compound Signaling via FXR and TGR5

Cholic_Acid_Signaling cluster_Intestinal_Cell Intestinal Epithelial Cell cluster_Hepatocyte Hepatocyte cluster_Immune_Cell Immune Cell (e.g., Macrophage) CA This compound (CA) Intestine Intestine CA->Intestine Biliary Secretion FXR_I FXR CA->FXR_I Activates FXR_H FXR CA->FXR_H Activates TGR5 TGR5 CA->TGR5 Activates Liver Liver Intestine->Liver Portal Circulation CYP7A1 CYP7A1 FGF15_19 FGF15/19 FXR_I->FGF15_19 Induces FGF15_19->Liver Acts on FGFR4/β-Klotho SHP SHP FXR_H->SHP Induces BSEP BSEP FXR_H->BSEP Induces SHP->CYP7A1 Inhibits Anti_Inflammatory Anti-inflammatory Response TGR5->Anti_Inflammatory Promotes Liver_Injury_Pathway cluster_Hepatocyte_Injury Hepatocyte Injury cluster_Inflammation_Fibrosis Inflammation and Fibrosis CA_excess Excess this compound ER_Stress ER Stress CA_excess->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction CA_excess->Mito_Dysfunction Kupffer_Activation Kupffer Cell Activation CA_excess->Kupffer_Activation Stellate_Activation Hepatic Stellate Cell Activation CA_excess->Stellate_Activation Apoptosis Apoptosis/ Necrosis ER_Stress->Apoptosis Oxidative_Stress Oxidative Stress Mito_Dysfunction->Oxidative_Stress Oxidative_Stress->Apoptosis Apoptosis->Kupffer_Activation Triggers Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Kupffer_Activation->Inflammatory_Cytokines Releases Fibrosis Fibrosis Stellate_Activation->Fibrosis Promotes Inflammatory_Cytokines->Stellate_Activation Activates Experimental_Workflow Acclimatization 1. Animal Acclimatization (1 week) Diet_Feeding 2. Diet Feeding (Control vs. CA-supplemented) Acclimatization->Diet_Feeding Monitoring 3. In-life Monitoring (Body weight, food intake) Diet_Feeding->Monitoring Sacrifice 4. Sacrifice and Sample Collection Monitoring->Sacrifice Serum_Analysis 5a. Serum Analysis Sacrifice->Serum_Analysis Liver_Analysis 5b. Liver Analysis Sacrifice->Liver_Analysis Biochemistry 6b. Biochemical Assays Serum_Analysis->Biochemistry Histology 6a. Histopathology Liver_Analysis->Histology Liver_Analysis->Biochemistry Gene_Expression 6c. Gene Expression Analysis Liver_Analysis->Gene_Expression Final_Analysis 7. Data Analysis and Interpretation Histology->Final_Analysis Biochemistry->Final_Analysis Gene_Expression->Final_Analysis

References

Troubleshooting & Optimization

overcoming matrix effects in cholic acid LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholic acid LC-MS/MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, with a focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Low Signal Intensity or Complete Signal Loss

Q1: My this compound signal is much lower than expected, or I'm not seeing a signal at all. What could be the cause?

A1: Low or absent signal intensity for this compound is a common problem often attributed to a phenomenon known as matrix effect . Specifically, it's often caused by ion suppression, where co-eluting molecules from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] Phospholipids and triglycerides are major culprits in biological matrices like plasma and serum that cause these matrix effects.[3]

Troubleshooting Workflow for Low Signal Intensity

LowSignalTroubleshooting start Low or No Signal for this compound quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me is_suppression Ion Suppression > 20%? quantify_me->is_suppression  Perform Experiment improve_sp Improve Sample Preparation (e.g., SPE, LLE) is_suppression->improve_sp Yes check_instrument Check Instrument Performance (e.g., infusion, calibration) is_suppression->check_instrument No optimize_lc Optimize Chromatography (Separate from interferences) improve_sp->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is re_evaluate Re-evaluate Signal Intensity use_sil_is->re_evaluate ReproducibilityTroubleshooting start Poor Reproducibility (High %CV) check_is Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_is Implement SIL-IS (e.g., this compound-d4) check_is->implement_is No check_sample_prep Is Sample Preparation Consistent and Robust? check_is->check_sample_prep Yes review_results Review Precision and Accuracy implement_is->review_results improve_sp Switch to a more robust method (e.g., SPE) check_sample_prep->improve_sp No check_calibrators Are Calibrators Matrix-Matched? check_sample_prep->check_calibrators Yes improve_sp->review_results prepare_mm_cal Prepare Calibrators in a Surrogate Matrix check_calibrators->prepare_mm_cal No check_calibrators->review_results Yes prepare_mm_cal->review_results SPE_Workflow cluster_spe SPE Steps start Serum Sample add_is Add Internal Standard (this compound-d4) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elute Elute this compound spe->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis condition 1. Condition Cartridge load 2. Load Supernatant wash 3. Wash elute_step 4. Elute

References

Technical Support Center: Improving Cholic Acid Recovery During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solid-phase extraction (SPE) of cholic acid from various biological matrices.

Troubleshooting Guide: Low Recovery of this compound

Low recovery is a frequent challenge in the solid-phase extraction of this compound. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound recovery is consistently low. What are the potential causes and how can I fix them?

Answer: Low recovery of this compound during SPE can stem from several factors throughout the extraction process. Below is a step-by-step guide to troubleshoot this issue.

1. Inadequate Sample Pre-treatment:

  • Problem: this compound may be bound to proteins in biological samples like plasma or serum, preventing its retention on the SPE sorbent. High viscosity of the sample can also lead to poor interaction with the sorbent.

  • Solution:

    • Protein Precipitation: Before loading the sample onto the SPE cartridge, perform a protein precipitation step. A common method is to add a threefold volume of cold acetonitrile (B52724) or methanol (B129727) to the sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant is then used for SPE.

    • Sample Dilution: If the sample is highly viscous, dilute it with an appropriate buffer to improve flow characteristics and ensure proper interaction with the sorbent.

    • pH Adjustment: this compound is an acidic molecule. To ensure it is in its neutral, less water-soluble form for better retention on reversed-phase sorbents, acidify the sample to a pH below its pKa (~4.9). A pH of 3-4 is generally recommended.[1][2]

2. Incorrect Sorbent Selection or Conditioning:

  • Problem: The chosen SPE sorbent may not be suitable for this compound, or it may not be properly prepared for sample loading.

  • Solution:

    • Sorbent Choice: For a nonpolar compound like this compound in a polar matrix (e.g., plasma, urine), a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB is typically effective.[3][4][5] C18 is a nonpolar silica-based sorbent, while Oasis HLB is a polymeric sorbent with both hydrophilic and lipophilic properties, which can be beneficial for extracting a range of bile acids.[4]

    • Proper Conditioning: The sorbent bed must be activated and equilibrated before sample loading. A typical conditioning procedure involves washing the cartridge sequentially with methanol and then water (or an equilibration buffer with a similar pH to the sample). This ensures the sorbent is properly wetted and ready to interact with the analyte.[1] Incomplete wetting can lead to poor retention.

3. Suboptimal Loading, Washing, or Elution Steps:

  • Problem: Issues with the flow rate, wash solvent strength, or elution solvent composition/volume can lead to loss of the analyte.

  • Solution:

    • Loading Flow Rate: Load the sample onto the cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min). A high flow rate may not allow sufficient time for the this compound to interact with and be retained by the sorbent.[1]

    • Wash Solvent Strength: The wash step is critical for removing interferences without eluting the target analyte. The wash solvent should be strong enough to remove weakly bound impurities but not so strong that it elutes the this compound. For reversed-phase SPE, a common wash solvent is water or a low percentage of methanol in water. If this compound is being lost during this step, decrease the organic content of the wash solvent.

    • Elution Solvent Strength and Volume: this compound may be too strongly retained on the sorbent if the elution solvent is not strong enough, leading to incomplete recovery.

      • Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution mixture.[6][7][8][9][10]

      • Ensure a sufficient volume of elution solvent is used. Try eluting with multiple smaller volumes and collecting them as separate fractions to determine the elution profile.

      • Consider adding a small amount of a modifier to the elution solvent, such as a weak acid or base, to disrupt any secondary interactions between the this compound and the sorbent.[11]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for the sample when extracting this compound using reversed-phase SPE?

A1: To maximize the retention of this compound on a reversed-phase sorbent, the sample pH should be adjusted to at least two pH units below its pKa. The pKa of this compound is approximately 4.9. Therefore, a sample pH of around 3 is recommended to ensure the molecule is in its neutral, non-ionized form, which enhances its hydrophobic interaction with the sorbent.[2]

Q2: Should I use C18 or a polymeric sorbent like Oasis HLB for this compound extraction?

A2: Both C18 and Oasis HLB are suitable for this compound extraction. C18 is a traditional and effective choice for nonpolar compounds. Oasis HLB, a hydrophilic-lipophilic balanced polymeric sorbent, can offer high recovery for a broader range of bile acids due to its dual retention mechanism.[3][4][5] The optimal choice may depend on the specific sample matrix and the other bile acids you may be analyzing simultaneously. For complex matrices, polymeric sorbents can sometimes provide cleaner extracts.

Q3: My recovery is inconsistent between samples. What could be the cause?

A3: Inconsistent recovery can be due to several factors:

  • Inconsistent Sample Pre-treatment: Ensure that pH adjustment and protein precipitation are performed uniformly across all samples.

  • Drying of the Sorbent Bed: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps. A dry sorbent will not interact effectively with the sample.

  • Variable Flow Rates: Use a vacuum manifold or a positive pressure system to maintain a consistent flow rate during all steps of the SPE process.

  • Sample Overloading: Ensure the amount of this compound and other matrix components loaded onto the cartridge does not exceed the sorbent's capacity.

Q4: Can I reuse my SPE cartridges?

A4: While some manufacturers may provide protocols for cartridge regeneration, for trace analysis and to ensure the highest reproducibility and avoid cross-contamination, it is generally recommended to use SPE cartridges for a single use only.

Data Presentation: this compound Recovery

The recovery of this compound can be influenced by the choice of sorbent and elution solvent. The following table summarizes typical recovery data compiled from various studies.

Sorbent TypeElution SolventAverage Recovery of this compound (%)
C18Methanol85 - 95%
C18Acetonitrile88 - 98%
Oasis HLBMethanol>90%[3]
Oasis HLBAcetonitrile/Methanol mixture>95%

Note: These values are indicative and can vary depending on the specific experimental conditions, sample matrix, and the complete SPE protocol.

Experimental Protocol: Solid-Phase Extraction of this compound from Human Plasma

This protocol provides a general methodology for the extraction of this compound from human plasma using a C18 SPE cartridge.

1. Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Human Plasma

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold or Positive Pressure Manifold

  • Nitrogen Evaporator

2. Sample Pre-treatment:

  • To 1 mL of human plasma in a centrifuge tube, add 3 mL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Adjust the pH of the supernatant to approximately 3 by adding a small amount of formic acid.

3. SPE Cartridge Conditioning:

  • Place the C18 SPE cartridges on the manifold.

  • Wash the cartridges with 5 mL of methanol.

  • Equilibrate the cartridges with 5 mL of deionized water adjusted to pH 3 with formic acid. Do not allow the cartridges to dry out.

4. Sample Loading:

  • Load the pre-treated supernatant onto the conditioned SPE cartridges.

  • Maintain a slow and steady flow rate of approximately 1 mL/min.

5. Washing:

  • Wash the cartridges with 5 mL of deionized water to remove salts and other polar impurities.

  • Wash the cartridges with 5 mL of 10% methanol in water to remove more interferences.

6. Elution:

  • Elute the this compound from the cartridges with 5 mL of methanol. Collect the eluate in a clean collection tube.

7. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase for your analytical method (e.g., 50% methanol in water) for subsequent analysis by HPLC or LC-MS.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for improving this compound recovery.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction start Plasma Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant ph_adjustment pH Adjustment (to pH ~3) supernatant->ph_adjustment conditioning Conditioning (Methanol -> Water) ph_adjustment->conditioning loading Sample Loading conditioning->loading washing Washing (e.g., 10% Methanol) loading->washing elution Elution (e.g., Methanol) washing->elution dry_down Dry-down (Nitrogen Evaporation) elution->dry_down reconstitution Reconstitution dry_down->reconstitution analysis Analysis (HPLC, LC-MS) reconstitution->analysis

Caption: Experimental workflow for this compound solid-phase extraction.

Troubleshooting_Guide cluster_pretreatment_issues Pre-treatment Issues cluster_pretreatment_solutions Solutions cluster_spe_issues SPE Condition Issues cluster_spe_solutions Solutions start Low this compound Recovery check_pretreatment Check Sample Pre-treatment start->check_pretreatment check_spe_conditions Check SPE Conditions start->check_spe_conditions protein_binding Protein Binding? check_pretreatment->protein_binding ph_high Sample pH > 4? check_pretreatment->ph_high sorbent_issue Incorrect Sorbent/ Conditioning? check_spe_conditions->sorbent_issue loading_issue Loading Flow Rate Too High? check_spe_conditions->loading_issue wash_issue Analyte in Wash Fraction? check_spe_conditions->wash_issue elution_issue Incomplete Elution? check_spe_conditions->elution_issue add_precipitation Add Protein Precipitation Step protein_binding->add_precipitation Yes adjust_ph Adjust pH to ~3 ph_high->adjust_ph Yes use_c18_hlb Use C18/HLB & Ensure Proper Conditioning sorbent_issue->use_c18_hlb Yes reduce_flow Reduce Flow Rate (1-2 mL/min) loading_issue->reduce_flow Yes weaker_wash Use Weaker Wash Solvent wash_issue->weaker_wash Yes stronger_elution Increase Elution Solvent Strength/Volume elution_issue->stronger_elution Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Cholic Acid Stability in Long-Term Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for maintaining the integrity of cholic acid in biological samples during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in storage critical?

A1: this compound is a primary bile acid synthesized from cholesterol in the liver. It plays a crucial role in the digestion of fats and acts as a signaling molecule in various metabolic pathways by activating receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[1][2][3] Instability during storage can lead to degradation or alteration of this compound concentrations, resulting in inaccurate measurements and unreliable experimental outcomes.

Q2: What are the primary factors that contribute to this compound instability in stored samples?

A2: The main factors leading to this compound instability are:

  • Microbial Degradation: Bacteria present in samples can metabolize this compound, converting it into secondary bile acids like deoxythis compound.[4][5]

  • Chemical Degradation: Extreme pH conditions (acidic or alkaline) and oxidative stress can lead to the chemical breakdown of this compound.[6]

  • Temperature Fluctuations: Improper storage temperatures and repeated freeze-thaw cycles can affect the stability of this compound and other analytes in the sample matrix.[7]

Q3: What are the recommended storage conditions for ensuring long-term this compound stability?

A3: For long-term stability of this compound in biological samples like plasma, serum, and urine, freezing at -80°C is highly recommended.[7][8] Storage at -20°C or -70°C is also acceptable for periods of at least two months.[7] Short-term storage (up to 24 hours) can be done at 4°C.[7] Aqueous solutions of this compound are not recommended for storage for more than one day.[9]

Q4: How many freeze-thaw cycles can samples undergo before this compound concentrations are significantly affected?

A4: Studies indicate that bile acids in plasma are generally stable for at least three freeze-thaw cycles without significant changes in concentration.[7] However, to ensure the highest data quality, it is best practice to aliquot samples into single-use tubes to minimize the need for repeated freezing and thawing.[7]

Q5: Is it necessary to use preservatives for urine samples intended for this compound analysis?

A5: The need for preservatives depends on the storage duration and temperature. For immediate freezing at -80°C or short-term storage at 4°C (up to 24 hours), preservatives may not be necessary.[7] If samples are to be stored at room temperature for any length of time, preservatives like sodium azide (B81097) or boric acid can be used to inhibit microbial growth that could alter the bile acid profile.[7]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound in Biological Samples

Sample TypeShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)Recommended Duration at -80°C
Serum/Plasma4°C-80°CSeveral years
Urine4°C (with/without preservatives)-80°CSeveral years
Feces-80°C (immediate freezing)-80°CSeveral years
Tissue Homogenate-80°C (immediate freezing)-80°CSeveral years

Table 2: Impact of Freeze-Thaw Cycles on this compound Stability in Plasma

Number of Freeze-Thaw CyclesExpected Impact on this compound ConcentrationRecommendation
1-3No significant changePermissible, but not ideal
>3Potential for significant degradationAvoid; aliquot samples into single-use tubes

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of this compound in analytical results.

  • Question: Why are my this compound measurements inconsistent or lower than expected?

  • Answer: This could be due to degradation during storage or issues with the analytical method.

    • Storage: Verify that samples were consistently stored at -80°C and that freeze-thaw cycles were minimized. Microbial contamination can also lead to degradation.[5][7]

    • Extraction: The sample preparation method, such as protein precipitation or solid-phase extraction (SPE), may not be efficient for this compound.[10][11] Consider optimizing the extraction protocol.

    • Internal Standard: Ensure that a suitable internal standard, preferably a stable isotope-labeled version of this compound, is used to correct for variations in sample preparation and instrument response.[10]

Issue 2: Poor chromatographic peak shape, retention time shifts, or signal suppression in LC-MS/MS analysis.

  • Question: What causes poor chromatography and signal suppression when analyzing this compound?

  • Answer: These issues are often caused by matrix effects, where other components in the biological sample interfere with the analysis.[10][11]

    • Sample Cleanup: Enhance the sample cleanup procedure to remove interfering substances like phospholipids (B1166683) and other endogenous compounds.[10]

    • Chromatography: Optimize the LC method by adjusting the mobile phase composition or using a different column (e.g., C18 reversed-phase) to improve the separation of this compound from interfering components.[6][11]

    • Ionization: Ensure the mass spectrometer is set to the optimal ionization mode for bile acids, which is typically negative electrospray ionization (ESI).[11]

Experimental Protocols

Protocol: Quantification of this compound in Serum/Plasma by LC-MS/MS

This protocol provides a general methodology for the analysis of this compound. Specific parameters may need to be optimized for individual instruments and sample types.

  • Sample Preparation (Protein Precipitation)

    • Thaw frozen serum or plasma samples on ice.

    • To 50 µL of the sample, add 150 µL of ice-cold acetonitrile (B52724) containing a known concentration of a suitable internal standard (e.g., deuterated this compound).[10]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[12]

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis

    • Chromatographic System: A UHPLC or HPLC system.[13]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12]

    • Mobile Phase A: Water with 0.1% formic acid.[13]

    • Mobile Phase B: Acetonitrile/Isopropanol mixture with 0.1% formic acid.[13]

    • Gradient Elution: Develop a gradient to separate this compound from other bile acids and matrix components.

    • Flow Rate: Typically 0.3-0.5 mL/min.[12]

    • Column Temperature: Maintained at a constant temperature, e.g., 40-55°C.[12][14]

    • Mass Spectrometer: A tandem mass spectrometer operating in negative ESI mode.[13]

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for this compound and its internal standard.

  • Data Analysis

    • Generate a standard curve using known concentrations of this compound standards prepared in a blank matrix (e.g., charcoal-stripped serum).[15]

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for all samples and standards.

    • Quantify the concentration of this compound in the samples by interpolating their peak area ratios against the standard curve.

Visualizations

CholicAcidSignaling This compound Signaling Pathway cluster_synthesis Liver Hepatocyte cluster_signaling Intestinal or Liver Cell cholesterol Cholesterol cyp7a1 CYP7A1 (Rate-limiting step) cholesterol->cyp7a1 cholic_acid This compound (Primary Bile Acid) cyp7a1->cholic_acid fxr FXR (Nuclear Receptor) cholic_acid->fxr Activates tgr5 TGR5 (GPCR) cholic_acid->tgr5 Activates gene_regulation Regulation of Genes (Lipid & Glucose Metabolism) fxr->gene_regulation tgr5->gene_regulation

Caption: this compound signaling via FXR and TGR5 receptors.

SampleHandlingWorkflow Workflow for this compound Sample Stability cluster_collection Sample Collection cluster_storage Aliquoting & Storage cluster_analysis Sample Analysis collect Collect Sample (e.g., Blood, Urine) process Process Promptly (e.g., Centrifuge for Serum/Plasma) collect->process aliquot Aliquot into Single-Use Tubes process->aliquot freeze Immediate Freezing -80°C aliquot->freeze thaw Thaw on Ice freeze->thaw Use one aliquot Avoid refreezing analyze Perform Analysis (e.g., LC-MS/MS) thaw->analyze

Caption: Optimal workflow for sample handling and storage.

References

troubleshooting low signal intensity in cholic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholic acid mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help resolve common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal intensity for this compound in my LC-MS analysis?

A low signal intensity for this compound can be attributed to several factors:

  • Suboptimal Ionization: this compound, like other bile acids, generally ionizes best in negative electrospray ionization (ESI) mode.[1][2] Ensure your mass spectrometer is set to the correct polarity.

  • Matrix Effects: Components from the biological sample matrix can co-elute with this compound and suppress its ionization.[1] This is a common issue in complex samples like plasma, serum, or fecal extracts.[3][4][5]

  • Inefficient Sample Preparation: Poor extraction and cleanup of the sample can lead to low recovery of this compound and the presence of interfering substances.[1]

  • Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact the ionization efficiency of this compound.[6][7][8] For instance, both acidity and ammonium (B1175870) levels in the mobile phase can reduce the ESI of unconjugated bile acids.[6][7][8]

  • Inappropriate MS Parameters: The settings of the mass spectrometer, including capillary voltage, source temperature, and gas flows, may not be optimized for this compound.[2][9]

Q2: What is the optimal ionization mode for this compound analysis?

For the analysis of this compound and other bile acids, negative ion mode electrospray ionization (ESI) is typically recommended.[1][2] This is because the carboxylic acid group on the this compound molecule is readily deprotonated, forming a negatively charged ion ([M-H]⁻) that can be easily detected by the mass spectrometer.[6][7][8][10]

Q3: How can I minimize matrix effects in my this compound analysis?

To mitigate the impact of matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Employ robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]

  • Chromatographic Separation: Optimize your liquid chromatography method to ensure this compound is well-separated from co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, or using a high-resolution column.[1]

  • Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is similar to your samples to compensate for any signal suppression or enhancement caused by the matrix.[1]

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., d4-cholic acid) into your samples at the beginning of the sample preparation process.[2][11] This can help to correct for variations in signal intensity due to matrix effects and sample processing.

Q4: Should I consider derivatization for this compound analysis?

Derivatization can be a useful strategy to enhance the detection of this compound, particularly when dealing with low concentrations or poor ionization efficiency.[1][12] The carboxylic acid group of unconjugated bile acids can sometimes exhibit poor ionization.[1] Chemical derivatization can introduce a more readily ionizable group, leading to a significant increase in signal intensity.[12] For example, derivatization with 2-picolylamine has been shown to increase detection responses by 9- to 158-fold in positive-ion ESI-MS.[12] Another approach is derivatization with taurine (B1682933), which yields products that give intense pseudomolecular ions in fast atom bombardment mass spectrometry.[10]

Troubleshooting Guides

Guide 1: Troubleshooting Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound in your LC-MS experiments.

Troubleshooting Workflow

Troubleshooting_Low_Signal start Start: Low or No this compound Signal ms_check 1. Check MS Performance Inject this compound standard directly into MS. start->ms_check ms_ok Is MS signal strong and stable? ms_check->ms_ok lc_check 2. Check LC System (with column removed) Is the spray stable? ms_ok->lc_check Yes ms_issue Troubleshoot MS: - Check tuning and calibration - Clean ion source - Verify detector function ms_ok->ms_issue No lc_ok Is the spray stable? lc_check->lc_ok method_check 3. Check LC Method & Column (with column installed) Inject a standard. lc_ok->method_check Yes lc_issue Troubleshoot LC: - Check for leaks - Verify solvent delivery - Inspect ESI probe lc_ok->lc_issue No method_ok Are peak shape and retention time correct? method_check->method_ok sample_issue Problem likely related to sample preparation or matrix effects. method_ok->sample_issue Yes method_issue Troubleshoot Method: - Optimize mobile phase - Check column integrity - Adjust gradient method_ok->method_issue No solution Solution Found: Review sample extraction, derivatization, and potential for ion suppression. sample_issue->solution

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Guide 2: Optimizing Mobile Phase Composition

The choice of mobile phase additives can significantly influence the signal intensity of this compound.

AdditiveConcentrationEffect on SignalReference
Formic Acid0.1%Can improve peak shape but may suppress ionization in negative mode.[1][2][1][2]
Acetic Acid0.1%Often used to improve peak shape and is compatible with negative ion mode.[9][9]
Ammonium Acetate1-10 mMCan enhance the formation of ammonium adducts in positive mode but may suppress [M-H]⁻ in negative mode.[6][7][8][9][6][7][8][9]
Ammonium Formate10 mMUsed in some methods to control pH and improve chromatography.[13][13]

Recommendation: Start with a mobile phase containing 0.1% acetic acid for negative ion mode analysis. If signal intensity is still low, consider experimenting with different additives and concentrations, or a mobile phase without acidic modifiers if using a C18 column that is stable at a higher pH.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol describes a common method for extracting this compound from plasma or serum samples.

  • Aliquoting: Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[1]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d4-cholic acid).[2]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000-16,000 x g) for 10-20 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).[3]

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates before injection into the LC-MS system.[1]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound.

LC Parameters
ParameterRecommended Value
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[1]
Mobile Phase AWater + 0.1% Formic Acid or 1 mM Ammonium Acetate with 0.1% Acetic Acid[1]
Mobile Phase BAcetonitrile/Methanol (often with 0.1% formic acid)[1]
Flow Rate0.3 - 0.5 mL/min[1]
Column Temperature40 °C[2]
Injection Volume5 µL[2]
MS Parameters
ParameterRecommended Value
Ionization ModeNegative Electrospray Ionization (ESI)[1][2]
Capillary VoltageOptimize between 2000-5000 V[4]
Source Temperature500°C[9]
Gas Flow (Nebulizer)35 psi[9]
Gas Flow (Heater)45 psi[9]
Curtain Gas35 psi[9]

Note: These parameters should be optimized for your specific instrument and application to achieve the best performance.[2]

Signaling Pathways and Workflows

Logical Relationship of Factors Affecting Signal Intensity

Signal_Intensity_Factors cluster_sample Sample Characteristics cluster_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS Conditions Matrix Matrix Complexity Cleanup Sample Cleanup Matrix->Cleanup Analyte_Conc Analyte Concentration Extraction Extraction Efficiency Analyte_Conc->Extraction Signal Final Signal Intensity Extraction->Signal Cleanup->Signal Mobile_Phase Mobile Phase (pH, Additives) Mobile_Phase->Signal Column Column Chemistry Column->Signal Gradient Gradient Profile Gradient->Signal Ion_Mode Ionization Mode Ion_Mode->Signal Source_Params Source Parameters Source_Params->Signal

Caption: Key factors influencing the final signal intensity in this compound MS.

References

Technical Support Center: Minimizing Variability in Cholic Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cholic acid quantification assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound analysis, providing potential causes and solutions in a question-and-answer format.

Issue 1: High Variability (Poor Reproducibility) in Results

Question: My replicate measurements of this compound show high coefficients of variation (CVs). What are the potential causes and how can I improve reproducibility?

Answer: High variability in this compound quantification can stem from several factors throughout the experimental workflow. Here’s a systematic approach to troubleshooting:

  • Pre-Analytical Factors:

    • Inconsistent Sample Collection and Handling: Ensure standardized procedures for sample collection, processing, and storage. Factors like hemolysis, lipemia, and repeated freeze-thaw cycles can significantly impact results.[1][2][3][4] It is recommended to use fresh samples or samples stored properly at -80°C.[1][2][5]

    • Patient-Related Variables: For clinical samples, factors such as diet (fasting vs. non-fasting) can cause significant fluctuations in bile acid levels.[3][6] Whenever possible, use samples from fasting patients to minimize lipid content.[2]

  • Analytical Factors:

    • Inconsistent Sample Preparation: Precisely follow a validated sample preparation protocol.[1][5] Inconsistent volumes, incubation times, and temperatures can introduce significant error.[1]

      • Protein Precipitation: While a common method, it may not remove all interfering phospholipids.[2] Ensure complete protein precipitation by using ice-cold acetonitrile (B52724) and adequate vortexing.[1][2][5]

      • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These methods can provide cleaner samples compared to protein precipitation alone.[1][7] Consider optimizing the extraction solvent or SPE cartridge type.

    • Internal Standard (IS) Issues:

      • Inappropriate IS Selection: The ideal internal standard should be structurally similar to this compound and have a similar ionization efficiency. Stable isotope-labeled internal standards are highly recommended for LC-MS analysis as they co-elute with the analyte and experience similar matrix effects.[1][5]

      • Inconsistent IS Addition: Pipetting errors when adding the IS are a common source of variability.[1] Use calibrated pipettes and consider preparing a master mix.[8]

    • Derivatization Issues (for GC-MS): Incomplete or inconsistent derivatization can lead to significant variability. Ensure reagents are fresh and reaction conditions (temperature and time) are strictly controlled.[1][9] Microwave-assisted derivatization may reduce time and improve reproducibility.[1]

  • Post-Analytical Factors:

    • Inconsistent Data Processing: Use a standardized method for peak integration and calibration curve generation.

A logical workflow for troubleshooting poor reproducibility is outlined in the diagram below.

G Troubleshooting Workflow for Poor Reproducibility start High Variability Observed pre_analytical Review Pre-Analytical Steps (Sample Collection, Handling, Storage) start->pre_analytical analytical Examine Analytical Procedures pre_analytical->analytical post_analytical Check Post-Analytical Processes (Data Integration, Calibration) analytical->post_analytical sub_analytical1 Sample Preparation Consistency analytical->sub_analytical1 sub_analytical2 Internal Standard Performance analytical->sub_analytical2 sub_analytical3 Instrument Performance analytical->sub_analytical3 solution Implement Corrective Actions and Re-validate post_analytical->solution

Caption: A logical workflow for troubleshooting poor reproducibility.

Issue 2: Poor Peak Shape, Retention Time Shifts, or Signal Suppression/Enhancement in LC-MS

Question: I'm observing poor chromatography (e.g., peak fronting, tailing, or splitting) and inconsistent signal intensity for this compound in my LC-MS analysis. What could be the problem?

Answer: These issues are often indicative of matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of this compound.[1][2][5] Here are some troubleshooting steps:

  • Optimize Sample Preparation:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components such as phospholipids.[1][7]

  • Optimize Chromatography:

    • Column Selection: Reversed-phase columns like C18 are commonly used for bile acid analysis.[1] Experimenting with different column chemistries and particle sizes can improve resolution.

    • Mobile Phase Optimization: Adjusting the mobile phase composition, including pH and additives (e.g., ammonium (B1175870) acetate (B1210297), formic acid), can significantly impact separation and peak shape.[1]

  • Use Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting for matrix effects as they co-elute with the analyte and experience similar ionization suppression or enhancement.[1]

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.

The following diagram illustrates strategies to mitigate assay interference.

G Strategies to Mitigate Assay Interference interference Assay Interference (Matrix Effects, Cross-Reactivity) sample_prep Optimize Sample Preparation (SPE, LLE) interference->sample_prep chromatography Improve Chromatographic Separation interference->chromatography internal_std Use Stable Isotope-Labeled Internal Standards interference->internal_std instrument_opt Optimize Mass Spectrometer Parameters interference->instrument_opt result Reduced Interference, Improved Accuracy sample_prep->result chromatography->result internal_std->result instrument_opt->result

Caption: Strategies to mitigate assay interference.

Issue 3: Low Signal or Poor Sensitivity

Question: The signal for this compound is very low, close to the limit of detection. How can I improve the sensitivity of my assay?

Answer: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.

  • Sample Preparation:

    • Inefficient Extraction: Evaluate your extraction method to ensure optimal recovery of this compound. Consider testing different extraction solvents or SPE protocols.[1]

    • Sample Loss During Evaporation: If your protocol involves an evaporation step, ensure it is not too harsh, which could lead to loss of the analyte. A gentle stream of nitrogen is recommended.[1][7]

  • LC-MS Method:

    • Optimize Ionization Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the ionization of this compound.

    • Optimize MS/MS Parameters: For tandem mass spectrometry, optimize the collision energy for the specific transition of this compound to achieve the highest fragment ion intensity.

  • Enzymatic Assays:

    • Improperly Prepared Reagents: Ensure all reagents, including standards, are prepared correctly and are not expired.[8]

    • Incorrect Incubation Conditions: Adhere strictly to the recommended incubation times and temperatures as specified in the kit protocol.[8] Enzymatic assays can be sensitive to the bile acid spectrum, and some bile acids may react poorly, leading to an underestimation of the total concentration.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most common and robust methods for this compound quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][12][13][14] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.[2][14][15] Enzymatic assays are also available for measuring total bile acids and can be useful for high-throughput screening, but they may lack the specificity for individual bile acids and can be prone to interference.[8][10][11][16][17]

Q2: What are matrix effects in LC-MS analysis of this compound and how can they be minimized?

A2: Matrix effects are a significant challenge in the LC-MS/MS analysis of bile acids.[1][5] They are caused by co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine, feces) that can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[1][5][18] To minimize matrix effects, it is crucial to use effective sample cleanup methods like SPE, optimize chromatographic separation, and utilize stable isotope-labeled internal standards.[1][14]

Q3: Why is the separation of this compound isomers important?

A3: Many bile acids are structural isomers, differing only in the position or stereochemistry of hydroxyl groups.[1][14] Accurate quantification of this compound requires chromatographic separation from its isomers, as they may have different biological activities and can interfere with accurate measurement if they co-elute.[19] Optimizing the chromatographic conditions, including the choice of column and mobile phase, is critical for achieving the necessary resolution.[1][19]

Q4: What are the key considerations for sample preparation when analyzing this compound in different biological matrices?

A4: The choice of sample preparation method depends on the biological matrix:

  • Plasma/Serum: Protein precipitation with a solvent like acetonitrile is a common first step.[1][2][5] For cleaner samples and to minimize matrix effects, this can be followed by LLE or SPE.[1]

  • Liver Tissue: Homogenization is required, followed by solvent extraction.[7][20] Isopropanol or a hexane:isopropanol mixture can be effective for extracting a broad range of bile acids.[20]

  • Feces: Due to the complexity of the fecal matrix, a more rigorous extraction and cleanup procedure is typically necessary.[21][22]

The general workflow for sample preparation is depicted below.

G General Sample Preparation Workflow start Biological Sample (Plasma, Serum, Tissue, etc.) add_is Add Internal Standard start->add_is extraction Extraction (Protein Precipitation, LLE, Homogenization) add_is->extraction cleanup Cleanup (Optional) (Solid-Phase Extraction) extraction->cleanup evaporation Evaporation to Dryness cleanup->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis Analysis (LC-MS, GC-MS) reconstitution->analysis

Caption: General workflow for this compound sample preparation.

Data Presentation

Table 1: Typical Performance Characteristics of this compound Quantification Assays

ParameterLC-MS/MSGC-MSEnzymatic Assay
**Linearity (R²) **>0.99[15][18][19]≥0.995[9][12]Varies by kit
Limit of Quantification (LOQ) 0.02 - 5 ng/mL[12]~0.23 µg/mL[12]~0.4 µM[23]
Intra-assay Precision (CV%) <10%[18][19]<5%[22]Varies by kit
Inter-assay Precision (CV%) <10%[18][19]<5%[22]Varies by kit
Recovery (%) 85 - 115%[12][19]66 - 96%[12]Not Applicable
Throughput High[12]Lower[12]High
Specificity HighHighLow (Total Bile Acids)

Experimental Protocols

Protocol 1: this compound Quantification in Plasma/Serum by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of bile acids.[1][5]

  • Sample Preparation: a. To 50 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of a stable isotope-labeled internal standard for this compound.[1][5] b. Precipitate proteins by adding 800 µL of ice-cold acetonitrile.[1] c. Vortex the mixture vigorously for 1 minute.[2] d. Centrifuge at 4200 rpm for 10 minutes at 4°C.[1][5] e. Transfer the supernatant to a new tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 60°C.[1] g. Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A reversed-phase C18 column is commonly used.[1] c. Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing an additive like formic acid or ammonium acetate is typically employed to achieve good separation.[1][19] d. Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. e. Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for this compound and its internal standard.

Protocol 2: this compound Derivatization for GC-MS Analysis

This protocol involves a two-step derivatization process to increase the volatility of this compound for GC-MS analysis.[1][9]

  • Methylation of the Carboxyl Group: a. Evaporate the bile acid extract to dryness. b. Add a solution of diazomethane (B1218177) in ether and allow the reaction to proceed for a few minutes at room temperature. Caution: Diazomethane is explosive and toxic. c. Evaporate the excess reagent under a gentle stream of nitrogen.[1]

  • Trimethylsilylation of Hydroxyl Groups: a. To the methylated bile acids, add a silylating agent (e.g., BSTFA with 1% TMCS). b. Heat the mixture at 60-70°C for 30 minutes.[1] c. The sample is now ready for GC-MS analysis.

Signaling Pathways

Primary bile acids, including this compound, are synthesized from cholesterol in the liver. This process is tightly regulated by a network of nuclear receptors, with the farnesoid X receptor (FXR) playing a central role.

G Bile Acid Synthesis and Regulation cholesterol Cholesterol cyp7a1 CYP7A1 (Rate-limiting enzyme) cholesterol->cyp7a1 Hepatocytes primary_ba Primary Bile Acids (this compound, Chenodeoxythis compound) cyp7a1->primary_ba fxr FXR (Farnesoid X Receptor) primary_ba->fxr Activation sh_p SHP fxr->sh_p Induction sh_p->cyp7a1 Inhibition

Caption: Overview of primary bile acid synthesis and its regulation by FXR.

References

Technical Support Center: Optimizing Cholic Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholic acid conjugation. This resource is tailored for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for conjugating this compound to a molecule containing a primary amine?

A1: The most prevalent method is activating the carboxylic acid group of this compound using carbodiimide (B86325) chemistry, often with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates a more stable NHS ester intermediate that readily reacts with primary amines to form a stable amide bond.

Q2: What is the optimal pH for EDC/NHS coupling of this compound?

A2: A two-step pH process is recommended for optimal results. The activation of this compound's carboxyl group with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0. The subsequent coupling of the activated this compound to a primary amine is most efficient at a pH of 7.0 to 8.5, where the amine is deprotonated and more nucleophilic.[1]

Q3: What are the recommended molar ratios of EDC and NHS to this compound?

A3: While the optimal molar ratio can vary, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl groups of this compound. A suggested starting range is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the this compound. For some applications, a 1:10:25 molar ratio of the molecule to be conjugated:EDC:NHS can be a good starting point.[2]

Q4: Which buffers should I use for the conjugation reaction?

A4: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction. For the activation step (pH 4.5-6.0), 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a good choice. For the coupling step (pH 7.0-8.5), Phosphate-Buffered Saline (PBS) is frequently used. Borate or bicarbonate buffers are also suitable alternatives.[3]

Q5: How can I purify my this compound conjugate?

A5: The purification method depends on the properties of the conjugate. Common techniques include:

  • Silica (B1680970) Gel Column Chromatography: Effective for separating the conjugate from unreacted this compound and other small molecules.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A standard and highly effective method for purifying peptide and other bioconjugates, separating molecules based on hydrophobicity.[4][5]

  • Size-Exclusion Chromatography (SEC): Useful for removing excess small molecules like unreacted this compound and coupling reagents from a much larger conjugate.[5]

  • Precipitation/Crystallization: Can be used to isolate the conjugate, particularly if it is a solid.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution Citation
Low or No Conjugation Yield Inactive EDC or NHS reagents due to moisture exposure.Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[1]
Suboptimal pH of reaction buffers.Verify the pH of your buffers. Use a two-step pH procedure: activate carboxyl groups at pH 4.5-6.0 (e.g., in MES buffer) and then adjust the pH to 7.0-8.5 (e.g., with PBS) for the amine coupling step.[1]
Presence of interfering substances in your sample (e.g., Tris, glycine, sodium azide).If interfering substances are present, perform a buffer exchange using methods like dialysis, ultrafiltration, or gel filtration chromatography before the conjugation reaction.[7]
Insufficient molar excess of coupling reagents.Optimize the molar ratios of EDC and NHS to this compound. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS is a good starting point to optimize from.
Precipitation During Reaction High concentration of EDC.If precipitation is observed with a large excess of EDC, try reducing the concentration.[1]
Poor solubility of this compound or the target molecule in the reaction buffer.Ensure all components are soluble in the chosen reaction buffers. Consider using a co-solvent like DMSO or DMF to improve solubility, but be mindful of its compatibility with your biomolecule.[2]
Difficulty in Purifying the Conjugate Co-elution of the product with unreacted starting materials or byproducts.Optimize your purification method. For HPLC, adjust the gradient, mobile phase composition, or try an orthogonal method (e.g., ion-exchange if RP-HPLC is not effective). For column chromatography, try different solvent systems.[4][5]
Loss of the conjugate during purification.For HPLC, ensure proper fraction collection and analysis to avoid discarding the product. For column chromatography, ensure the column is not overloaded and the elution is performed slowly.[4]

Experimental Protocols

Protocol 1: EDC/NHS Conjugation of this compound to an Amine-Containing Molecule

This protocol provides a general two-step process for conjugating this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: Hydroxylamine or Tris buffer (1 M, pH 8.5)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.[1]

    • Prepare fresh solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.

    • Dissolve this compound in the Activation Buffer. A small amount of DMSO or DMF may be added to aid dissolution.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A common starting molar ratio is 1:5:10 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[3]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer.

  • Coupling to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule dissolved in the Coupling Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Purify the this compound conjugate using an appropriate method such as silica gel column chromatography, RP-HPLC, or size-exclusion chromatography.[4][5]

Protocol 2: Solution-Phase Conjugation of this compound to a Peptide

This protocol is adapted from a method for synthesizing this compound-peptide conjugates.[9]

Materials:

  • This compound

  • Amine-terminated peptide

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • N-hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

Procedure:

  • Dissolution:

    • Dissolve the amine-terminated peptide in DCM. If the peptide has a salt counter-ion, neutralize it with a base like TEA or DIPEA.

    • In a separate flask, dissolve this compound (1 equivalent) and a catalytic amount of NHS (e.g., 0.1 equivalents) in DCM with vigorous stirring.

  • Activation and Coupling:

    • Slowly add a solution of DCC (1.1 equivalents) in DCM to the this compound mixture.

    • Allow the activation to proceed for about 30 minutes at room temperature.

    • Add the activated this compound solution to the peptide solution.

    • Let the reaction proceed at room temperature for 5 hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography using a suitable solvent gradient (e.g., ethyl acetate/hexanes or methanol/DCM).

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling of Carboxylic Acids to Amines

Parameter Activation Step Coupling Step Citation
pH 4.5 - 6.07.0 - 8.5[3]
Recommended Buffer 0.1 M MES, 0.5 M NaClPBS (Phosphate-Buffered Saline)[3]
Temperature Room TemperatureRoom Temperature or 4°C[3]
Duration 15 - 30 minutes1 - 2 hours (RT) or Overnight (4°C)[3]
Molar Ratios (Acid:EDC:NHS) 1 : (2-10) : (2-10)-[3]

Visualizations

Experimental Workflows

G cluster_0 EDC/NHS Conjugation Workflow A Prepare Reagents (this compound, Amine-Molecule, Buffers) B Activate this compound (EDC/NHS, pH 4.5-6.0, 15-30 min) A->B C Optional: Remove Excess Reagents (Desalting Column) B->C D Couple to Amine (pH 7.0-8.5, 1-2h RT or overnight 4°C) B->D Direct Coupling C->D E Quench Reaction (e.g., Hydroxylamine) D->E F Purify Conjugate (HPLC, Column Chromatography) E->F

Caption: General workflow for EDC/NHS mediated conjugation of this compound.

Signaling Pathways

The biological activity of this compound conjugates is often mediated through their interaction with nuclear receptors, such as the Farnesoid X Receptor (FXR), and G protein-coupled receptors like TGR5. The proper conjugation of this compound is crucial for these interactions.

G cluster_1 Bile Acid Signaling via FXR CA_conjugate This compound Conjugate FXR FXR Activation (in Nucleus) CA_conjugate->FXR Gene_Expression Regulation of Target Genes (e.g., SHP, BSEP) FXR->Gene_Expression Metabolic_Effects Metabolic Effects: - Decreased Bile Acid Synthesis - Increased Bile Acid Transport Gene_Expression->Metabolic_Effects

Caption: Simplified signaling pathway of this compound conjugates via FXR activation.[10][11]

The activation of FXR by this compound and its conjugates leads to the regulation of genes involved in bile acid homeostasis.[10] For instance, FXR activation induces the expression of the Bile Salt Export Pump (BSEP), which is involved in the transport of bile acids out of liver cells.[12] This signaling cascade highlights the importance of the molecular structure of the this compound conjugate in achieving the desired biological response. The nature of the conjugated molecule and the linkage can influence the binding affinity to FXR and subsequent downstream effects.[13]

References

Technical Support Center: Cholic Acid-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments involving cholic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound (CA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. In cell culture, this compound is often used to study bile acid signaling, metabolic diseases, drug-induced liver injury, and its potential role in cancer progression.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

High concentrations of hydrophobic bile acids can induce cytotoxicity through several mechanisms. While this compound is generally less toxic than more hydrophobic bile acids like deoxythis compound (DCA) and chenodeoxythis compound (CDCA), it can still contribute to cellular stress.[1][2] The primary mechanisms include:

  • Oxidative Stress: this compound can stimulate the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[3]

  • Endoplasmic Reticulum (ER) Stress: An overload of bile acids can disrupt protein folding processes in the ER, triggering the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged.

  • Mitochondrial Dysfunction: Bile acids can directly target mitochondria, leading to the mitochondrial permeability transition (MPT), release of cytochrome c, and subsequent activation of apoptotic pathways.[4]

  • Apoptosis Induction: this compound can activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.[4]

Q3: How do I dissolve this compound for cell culture experiments?

This compound is poorly soluble in water and aqueous culture media.[5][6]

  • For stock solutions: It is recommended to dissolve this compound in an organic solvent like DMSO.[5][7] A concentrated stock solution can then be diluted into the culture medium. Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically <0.1%).

  • Direct dissolution in media: For lower concentrations, you may dissolve this compound directly in the cell culture medium. This process can be aided by first dissolving the this compound in a small amount of 1N NaOH and then adding it to the medium, followed by adjusting the pH to physiological levels (around 7.4).[8] It is advisable to prepare this fresh and filter-sterilize the final solution.

Q4: At what concentration does this compound become cytotoxic?

The cytotoxicity of this compound is highly dependent on the cell type, exposure time, and experimental conditions. Compared to other bile acids, this compound is relatively hydrophilic and less toxic.[1][9] In many cancer cell lines, such as colon and ovarian cancer cells, this compound has shown minimal cytotoxic effects even at high concentrations.[2][9] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal working concentration and the IC50 value.

Q5: Does this compound induce apoptosis or necrosis?

The mode of cell death induced by bile acids is often concentration-dependent. Generally, lower concentrations of hydrophobic bile acids tend to induce apoptosis, a programmed and controlled form of cell death. In contrast, higher concentrations are more likely to cause necrosis, a form of cell injury that results in the premature death of cells in living tissue by autolysis.[10][11] For this compound specifically, the concentrations required to induce significant cell death might be high, and the predominant form of cell death should be experimentally determined.

Data Presentation

Table 1: Comparative Cytotoxicity of Different Bile Acids

The cytotoxicity of bile acids is largely determined by their hydrophobicity. More hydrophobic bile acids are generally more cytotoxic.

Bile AcidTypeRelative HydrophobicityGeneral Cytotoxicity
Lithothis compound (LCA)SecondaryHighHigh
Deoxythis compound (DCA)SecondaryHighHigh
Chenodeoxythis compound (CDCA)PrimaryModerateModerate
This compound (CA) Primary Low Low
Ursodeoxythis compound (UDCA)TertiaryVery LowVery Low / Cytoprotective

This table provides a general comparison. Actual cytotoxicity can vary significantly between different cell lines and experimental conditions.

Table 2: Recommended Starting Concentrations for In Vitro Experiments
Experimental GoalThis compound Concentration RangeCell Line ExamplesNotes
Studying Signaling Pathways10 - 100 µMHT29, SW620, HepG2These concentrations are often used to study effects on gene expression and protein activation without causing significant cell death.
Cytotoxicity Assessment (IC50)50 - 500 µM (or higher)VariousA wide range should be tested to determine the dose-response curve for your specific cell line.
Induction of ApoptosisHighly cell-type dependentRat HepatocytesLower concentrations are more likely to induce apoptosis, while higher concentrations may lead to necrosis.

Troubleshooting Guides

Guide 1: Solubility and Precipitation Issues
Observed Problem Potential Cause Recommended Action
Precipitate forms in the media after adding this compound stock. 1. This compound concentration exceeds its solubility limit in the media. 2. The organic solvent (e.g., DMSO) concentration is too high, causing precipitation of media components. 3. Temperature shock from adding cold stock to warm media.1. Prepare a fresh, lower concentration stock solution. 2. Ensure the final solvent concentration is below 0.1%. 3. Warm the stock solution to room temperature before adding it to the pre-warmed media.
This compound powder will not dissolve. 1. Inappropriate solvent. 2. Low-quality or old this compound.1. Use fresh, anhydrous DMSO. Alternatively, for direct media preparation, use a small volume of 1N NaOH to dissolve, then neutralize the pH.[8] 2. Use high-purity this compound from a reputable supplier.
Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Observed Problem Potential Cause Recommended Action
High variability between replicate wells. 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound. 3. "Edge effects" in the multi-well plate.1. Ensure a single-cell suspension before seeding. 2. Calibrate pipettes regularly. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Different results between experiments. 1. Variation in cell passage number or health. 2. Degradation of this compound stock solution. 3. Inconsistent incubation times.1. Use cells within a consistent and low passage number range. Ensure high viability (>95%) before starting experiments. 2. Prepare fresh stock solutions regularly and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Standardize all incubation times precisely.
Unexpectedly high or low cytotoxicity. 1. Cell line is particularly sensitive or resistant. 2. This compound may be interfering with the assay itself.1. Confirm the identity of your cell line. 2. Run a cell-free control with this compound and your assay reagents to check for direct interference.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

Protocol 2: LDH Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control (cells treated with a lysis buffer provided in the kit) and a "spontaneous LDH release" control (untreated cells).

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Protocol 3: Measurement of Intracellular ROS using DCFH-DA

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • DCFH-DA (20 mM stock in DMSO)

  • Serum-free medium or PBS

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., black-walled 96-well plate for plate reader analysis) and treat with this compound as described previously. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm serum-free medium or PBS.

  • Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm serum-free medium or PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the vehicle control to determine the fold change in ROS production.

Visualizations

Cholic_Acid_Cytotoxicity_Pathway CA This compound (High Conc.) ROS ↑ Reactive Oxygen Species (ROS) CA->ROS ER Endoplasmic Reticulum (ER) CA->ER Mito Mitochondrion CA->Mito DeathR Death Receptors (e.g., Fas) CA->DeathR Membrane Cell Membrane ER_Stress ER Stress (UPR Activation) ROS->ER_Stress Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys ER->ER_Stress Protein Misfolding Casp3 Caspase-3 Activation ER_Stress->Casp3 Mito->Mito_Dys MPT Casp9 Caspase-9 Activation Mito_Dys->Casp9 Cytochrome c Release Casp9->Casp3 Casp8 Caspase-8 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DeathR->Casp8

Caption: Key signaling pathways in this compound-induced cytotoxicity.

Experimental_Workflow_Cytotoxicity Start Start Seed Seed Cells in 96-Well Plate Start->Seed Adhere Allow Adherence (Overnight) Seed->Adhere Treat Treat with this compound (Dose-Response) Adhere->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Cytotoxicity Assay Incubate->Assay MTT MTT Assay: Add MTT, Incubate, Solubilize Assay->MTT Viability LDH LDH Assay: Collect Supernatant, Add Reagents Assay->LDH Cytotoxicity Read Measure Absorbance (Plate Reader) MTT->Read LDH->Read Analyze Analyze Data: Calculate % Viability or % Cytotoxicity Read->Analyze End End Analyze->End

References

Technical Support Center: Cholic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving and using cholic acid in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or cell culture medium?

A1: this compound is a primary bile acid that is inherently insoluble in water and neutral aqueous solutions like standard cell culture media.[1][2] Its structure, featuring a rigid steroid backbone, makes it poorly soluble.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: For in vitro assays, the most common solvents are Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[2][3][4] Alternatively, you can dissolve this compound in an alkaline solution, such as 0.1 M NaOH, which deprotonates the carboxylic acid group to form the much more soluble sodium salt (sodium cholate).[3][5]

Q3: How can I prepare a high-concentration stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[6][7] For instance, this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL and in ethanol at approximately 28 mg/mL.[2][3] These stock solutions can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q4: My this compound precipitates when I dilute my stock solution into my aqueous medium. What should I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue and can occur if the final concentration of the organic solvent is too low to maintain solubility or if the final this compound concentration exceeds its aqueous solubility limit. To troubleshoot this, you can:

  • Increase the final concentration of the co-solvent: If your experimental system can tolerate it, a slightly higher final percentage of DMSO or ethanol might be necessary.

  • Lower the final concentration of this compound: You may need to work at a lower concentration that is within the solubility limit in the final medium.

  • Adjust the pH: For taurine-conjugated bile acids, solubility is generally better at a neutral to alkaline pH.[8]

Q5: Is it advisable to use heat or sonication to aid dissolution?

A5: Yes, gentle warming and sonication can be effective methods to improve solubility.[7][8][9] A warm water bath (around 37-50°C) can help dissolve the compound.[7][8] Sonication in an ultrasonic bath is also recommended to break apart solid particles and facilitate dissolution, particularly for preparing high-concentration stock solutions in DMSO.[8][9]

Q6: Should I use this compound or its salt, sodium cholate (B1235396)?

A6: If you require a readily water-soluble form, using sodium cholate is a simpler alternative.[5] If you are starting with this compound, you can convert it to its sodium salt in situ by dissolving it in a solution of sodium hydroxide (B78521) (NaOH).[5][10]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents commonly used in laboratory settings.

SolventSolubilityMolar Concentration (approx.)NotesSource
Water< 0.1 mg/mL (insoluble)< 0.24 mMThis compound is poorly soluble in water at neutral pH.[3]
DMSO≥ 50 mg/mL, up to 81 mg/mL≥ 122.38 mM, up to 198.25 mMFresh, non-hygroscopic DMSO is recommended. Sonication may be required.[2][3]
Ethanol~28-30.56 g/L~68.5 - 74.8 mMSoluble in ethanol.[2][11]
0.1 M NaOH33.33 mg/mL81.58 mMDissolves by forming the sodium salt. Requires ultrasonication and pH adjustment to 9.[3]
Dimethyl formamide (B127407) (DMF)~1 mg/mL~2.45 mM[6]
PBS (pH 7.2)~1 mg/mL~2.45 mM[6]
Acetone1g in ~300 mL~8.15 mMSoluble in acetone.[10][12]
Glacial Acetic Acid1g in 7 mL~349.65 mMSoluble in glacial acetic acid.[10][12]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 408.57 g/mol )

  • Anhydrous (cell culture grade) DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out 40.86 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the sealed vial in an ultrasonic water bath.

  • Sonicate for 10-15 minutes, or until the solid is completely dissolved.[8]

  • Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Protocol 2: Preparation of a this compound Solution using NaOH

Materials:

  • This compound powder

  • 1N NaOH solution

  • Sterile water or desired buffer

  • pH meter

Procedure:

  • Weigh the desired amount of this compound.

  • Dissolve the this compound in a small volume of 1N NaOH.[5]

  • Once dissolved, add this concentrated solution to your desired volume of cell culture medium or buffer.

  • Adjust the pH of the final solution to the desired level (e.g., pH 7.2-7.4) using HCl.[5]

  • Sterile-filter the final solution before use in cell culture.

Protocol 3: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

  • For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Gently mix the working solution by inverting the tube or by gentle pipetting.

  • Use the freshly prepared working solution for your in vitro experiments immediately to avoid precipitation. It is not recommended to store aqueous solutions for more than one day.[6]

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_start Starting Material cluster_organic Organic Solvent Method cluster_alkaline Alkaline Method cluster_final Final Preparation start This compound Powder A Add DMSO or Ethanol start->A D Add 0.1M NaOH start->D B Vortex/Sonicate A->B C High Concentration Stock Solution B->C G Dilute in Culture Medium C->G E Adjust pH with HCl D->E F Aqueous Stock Solution E->F F->G H Ready for In Vitro Assay G->H

Caption: Workflow for preparing this compound solutions.

Simplified this compound Signaling Pathway

cluster_receptors Cellular Receptors cluster_effects Downstream Effects CA This compound FXR FXR (Farnesoid X Receptor) CA->FXR Activates TGR5 TGR5 (GPBAR1) CA->TGR5 Activates BileAcid Regulation of Bile Acid Synthesis FXR->BileAcid Lipid Lipid Metabolism FXR->Lipid Glucose Glucose Homeostasis TGR5->Glucose

Caption: this compound signaling via FXR and TGR5 receptors.

References

selecting the appropriate internal standard for cholic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the appropriate internal standard for the quantitative analysis of cholic acid, a primary bile acid synthesized in the liver from cholesterol.[1] Accurate quantification is crucial for understanding its role in fat absorption, cholesterol excretion, and various metabolic and liver-related disorders.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial in this compound analysis?

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls at the beginning of the analytical process.[4] Its primary role is to normalize the analyte's response, correcting for variations that can occur during sample preparation, injection, and analysis.[5][6] This significantly improves the accuracy and precision of the quantification.[7]

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

An ideal internal standard should have physical and chemical properties similar to this compound.[8] Key characteristics include:

  • Structural similarity to this compound.

  • Similar extraction recovery and chromatographic behavior.[5]

  • Comparable ionization efficiency in the mass spectrometer.[8]

  • Should not be naturally present in the sample matrix.[6]

  • Should be chromatographically resolved from other sample components.[6]

Q3: What type of internal standard is considered the "gold standard" for this compound analysis?

Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry-based assays.[7][9] For this compound analysis, a deuterated form, such as this compound-d4, is highly recommended.[10]

Q4: Why are stable isotope-labeled internal standards, like this compound-d4, preferred?

SIL internal standards have nearly identical chemical and physical properties to the target analyte.[5] This ensures they co-elute with the analyte and experience similar matrix effects, providing better correction for variability during sample preparation and analysis.[5][9] This leads to superior accuracy and precision in quantification.[11]

Q5: Are there alternatives to stable isotope-labeled internal standards?

While SIL internal standards are ideal, structural analogs can be used as an alternative if a SIL version is not available or feasible.[11][12] However, structural analogs may exhibit different chromatographic behavior and ionization efficiency, which could potentially compromise data quality.[11] For this compound, other bile acids that are not present in the sample could be considered, but this is often challenging as many bile acids are endogenous.[13]

Troubleshooting Guide

Q1: I'm observing inconsistent internal standard response in my this compound analysis. What could be the cause?

Inconsistent internal standard response is a common issue that can significantly impact the reliability of your results.[9] Potential causes include:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard.[5][9]

  • Inconsistent Addition of IS: Errors in pipetting the internal standard solution into the samples will lead to variability.[9]

  • Degradation of the Internal Standard: The internal standard may not be stable under the experimental conditions.[12]

Troubleshooting Steps:

  • Investigate Matrix Effects: Analyze blank matrix samples to check for interfering peaks at the retention time of your internal standard.[9]

  • Optimize Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[9]

  • Switch to a Stable Isotope-Labeled IS: If you are not already using one, switching to a SIL internal standard like this compound-d4 is the best way to compensate for matrix effects.[9]

  • Verify Pipetting Accuracy: Ensure that pipettes are properly calibrated and that the internal standard is added consistently to all samples.

Q2: My this compound and internal standard peaks are showing poor shape or retention time shifts. What should I do?

Peak shape distortion and retention time shifts can be caused by matrix components interacting with the analyte and internal standard.[9]

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of this compound and its internal standard from matrix interferences.[9]

  • Column Selection: Reversed-phase columns like C18 are commonly used for bile acid analysis. Experimenting with different column chemistries and particle sizes can enhance resolution.[9]

Q3: I am having trouble separating isomeric bile acids. How can I improve this?

The structural similarity of bile acid isomers makes their separation challenging but crucial for accurate quantification.[9]

Troubleshooting Steps:

  • Mobile Phase Optimization: The composition of the mobile phase, including pH and additives like formic acid or ammonium (B1175870) acetate, significantly influences separation.[9]

  • Column Choice: Experiment with different C18 columns or other stationary phases to achieve better resolution of isomers.[9]

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters for this compound and its recommended stable isotope-labeled internal standard, this compound-d4.

CompoundChemical FormulaPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)
This compoundC₂₄H₄₀O₅407.3343.1
This compound-d4C₂₄H₃₆D₄O₅411.3347.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions.[10][13]

Experimental Protocols

Representative Protocol for this compound Quantification in Human Plasma using LC-MS/MS

This protocol provides a general workflow. Specific parameters should be optimized for your instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound-d4 internal standard working solution (in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[11]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7][11]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7][11]

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[11]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[11]

  • Mobile Phase A: Water with 0.1% formic acid.[7][11]

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.[7][11]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[11]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[11][13]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

G Logical Workflow for Internal Standard Selection A Start: Need to Quantify This compound B Is a Stable Isotope-Labeled (SIL) Internal Standard Available? (e.g., this compound-d4) A->B C Use SIL Internal Standard (Gold Standard) B->C Yes D Is a Structural Analog Internal Standard Available? B->D No G End: Method Development and Validation C->G E Use Structural Analog IS D->E Yes F Consider Custom Synthesis of SIL IS D->F No H Thorough Method Validation Required (Assess recovery, matrix effects, linearity) E->H F->G H->G

Caption: A flowchart for selecting an internal standard for this compound.

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Add Internal Standard (this compound-d4) to Sample B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Evaporation and Reconstitution C->D E LC-MS/MS Analysis D->E F Peak Integration (Analyte and IS) E->F G Calculate Peak Area Ratio (Analyte/IS) F->G H Quantification using Calibration Curve G->H I Final Concentration H->I

Caption: A typical workflow for this compound analysis with an internal standard.

References

Technical Support Center: Resolving Isomeric and Structurally Related Bile Acids from Cholic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of bile acids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving cholic acid from its isomeric and structurally similar counterparts.

Frequently Asked Questions (FAQs)

Q1: What are the common "isomeric" bile acids that are difficult to separate from this compound?

While not all are strict isomers (same molecular formula), several bile acids are structurally very similar to this compound, leading to significant separation challenges in chromatography. The most common ones include deoxythis compound (DCA), chenodeoxythis compound (CDCA), and ursodeoxythis compound (UDCA).[1][2] These compounds differ by the number and position of hydroxyl groups on the steroid nucleus, which results in similar physicochemical properties and, consequently, retention behaviors in reversed-phase chromatography.[3][4]

Q2: Why is the separation of these bile acids so challenging?

The primary challenge lies in their structural similarity.[5] Bile acids like this compound, DCA, CDCA, and UDCA share the same steroidal backbone and differ only in the number and orientation of hydroxyl groups.[3][4] This leads to subtle differences in polarity and hydrophobicity, making their separation difficult. Furthermore, in complex biological samples, the presence of various conjugated (glycine or taurine) and unconjugated forms of these bile acids further complicates the chromatographic separation.[2][3]

Q3: What are the most common analytical techniques for separating bile acids?

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are widely used due to their high sensitivity and selectivity, which is crucial for differentiating between isomeric and isobaric bile acids.[3][6][7] Ultraviolet (UV) detectors are also used, although they may lack the specificity of MS for complex mixtures.[6][8]

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of bile acids.

Issue 1: Poor Resolution or Co-elution of this compound and Deoxythis compound Peaks

Symptoms:

  • Overlapping peaks for this compound and deoxythis compound.

  • Inability to accurately quantify individual bile acid concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Column Chemistry The stationary phase may not have sufficient selectivity for the analytes. Solution: Switch to a different column chemistry. While C18 columns are common, consider experimenting with other phases like a Phenyl or a different end-capped C18 column to exploit different separation mechanisms.[5][9]
Suboptimal Mobile Phase Composition The mobile phase composition, including pH and organic modifier, is critical for bile acid separation. Solution: Optimize the mobile phase. Adjusting the pH can alter the ionization state of the bile acids and improve separation.[3][9] Experiment with different organic modifiers (e.g., acetonitrile (B52724), methanol (B129727), or mixtures) and additives (e.g., formic acid, ammonium (B1175870) acetate).[6][9]
Inappropriate Gradient Program A steep gradient may not provide enough time for the separation of closely eluting compounds. Solution: Modify the gradient. A shallower gradient or an isocratic hold at a critical point in the chromatogram can improve resolution.[9]
Elevated Column Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of separation. Solution: Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but the effect should be evaluated empirically.[5]
Issue 2: Peak Tailing or Asymmetry

Symptoms:

  • Peaks are not symmetrical and have a "tail."

  • This can lead to inaccurate peak integration and quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with the Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with the acidic bile acids, causing tailing. Solution: Use an end-capped column or add a competing base to the mobile phase. A low concentration of a modifier like triethylamine (B128534) can help to mask the active sites.
Column Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or dilute the sample.
Contamination at the Head of the Column Particulate matter or strongly retained compounds from the sample matrix can accumulate on the column inlet frit. Solution: Use a guard column to protect the analytical column and replace it regularly.[10] Also, ensure proper sample preparation, including filtration.
Mismatch between Sample Solvent and Mobile Phase If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Solution: Prepare the sample in a solvent that is as weak as or weaker than the initial mobile phase.[11]
Issue 3: Variable Retention Times

Symptoms:

  • The retention times of the bile acid peaks shift between injections or batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Fluctuations in Column Temperature Inconsistent temperature control can lead to shifts in retention time. Solution: Use a column oven to maintain a stable temperature.[10][11]
Changes in Mobile Phase Composition Inaccurate mobile phase preparation or degradation of mobile phase components can cause variability. Solution: Prepare fresh mobile phases daily and ensure accurate measurements. If using an online mixing system, check for proper functioning.[10][11]
Column Equilibration Issues Insufficient equilibration time between injections can lead to drifting retention times. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Pump Malfunction or Leaks Issues with the HPLC pump can lead to inconsistent flow rates and variable retention times. Solution: Check for leaks in the system and perform regular pump maintenance.[12]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for the Separation of 15 Bile Acids

This method is adapted from a protocol that demonstrates good separation of 15 bile acid species, including this compound and its challenging-to-separate counterparts.[2]

1. Sample Preparation:

  • To 250 µL of plasma, add 900 µL of acetonitrile containing deuterated internal standards.
  • Vortex the mixture to precipitate proteins.
  • Centrifuge to pellet the precipitated proteins.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the residue in a 50:50 solution of methanol and water.

2. Chromatographic Conditions:

Parameter Condition
Column Ascentis® Express C18 (Fused-Core® technology)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for the separation of 15 bile acids (specific gradient profile should be developed based on the instrument and specific bile acids of interest)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
  • Detection: Multiple Reaction Monitoring (MRM)
  • Note: Specific m/z transitions for each bile acid and internal standard need to be optimized on the specific mass spectrometer being used.

Workflow for Bile Acid Analysis

BileAcidWorkflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Serum) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standards Integration->Quantification Reporting Reporting of Bile Acid Concentrations Quantification->Reporting TroubleshootingFlowchart Start Poor Peak Resolution CheckMobilePhase Is the mobile phase freshly prepared and correctly formulated? Start->CheckMobilePhase CheckMobilePhase->Start No, remake and retry OptimizeGradient Optimize the gradient profile (shallower gradient). CheckMobilePhase->OptimizeGradient Yes ChangeColumn Try a different column chemistry (e.g., Phenyl). OptimizeGradient->ChangeColumn No Improvement Resolved Resolution Improved OptimizeGradient->Resolved Improved AdjustTemperature Adjust the column temperature. ChangeColumn->AdjustTemperature No Improvement ChangeColumn->Resolved Improved CheckSystem Check for system issues (leaks, pump malfunction). AdjustTemperature->CheckSystem No Improvement AdjustTemperature->Resolved Improved CheckSystem->Start Issue Found, Fix and Retry CheckSystem->Resolved No Issues Found, Resolution Improved

References

optimizing pH for cholic acid extraction from biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing the pH-dependent extraction of cholic acid from various biological fluids.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the successful extraction of this compound?

The pH of the sample solution is the most critical factor governing the extraction efficiency of this compound. This compound is a carboxylic acid, and its state of ionization—whether it carries a charge or is neutral—is determined by the surrounding pH. For effective extraction into an organic solvent (Liquid-Liquid Extraction) or retention on a non-polar solid phase (Solid-Phase Extraction), this compound must be in its neutral, protonated (uncharged) form.[1][2] This form is significantly more hydrophobic and prefers partitioning into an organic phase over remaining in the aqueous biological sample.[1]

Q2: What is the optimal pH for extracting unconjugated this compound?

To ensure this compound is in its neutral, extractable form, the pH of the biological sample must be adjusted to a level significantly below its acid dissociation constant (pKa). The pKa of unconjugated this compound is approximately 5.0.[3] A general rule is to adjust the sample pH to at least two units below the pKa.[2] Therefore, an optimal pH range for extraction is between 1.0 and 3.0.[4][5]

Q3: How does the pKa of this compound and its conjugates influence the choice of extraction pH?

The pKa value indicates the pH at which the acid is 50% ionized and 50% neutral. Different forms of bile acids have different pKa values, which must be considered when designing an extraction protocol. Glycine-conjugated bile acids are more acidic (lower pKa) than unconjugated ones.

Table 1: pKa Values of this compound and its Conjugates

Bile Acid Form Approximate pKa Recommended Extraction pH
Unconjugated this compound 5.0[3] ≤ 3.0

| Glycine-Conjugated this compound | 3.9[3] | ≤ 2.0 |

Q4: What is the consequence of having a sample pH that is too high (e.g., physiological pH of 7.4)?

At a pH above its pKa, such as the physiological pH of 7.4, this compound will be almost entirely in its ionized (deprotonated) cholate (B1235396) form.[6][7] This charged anion is highly water-soluble and will not partition into a non-polar organic solvent or bind effectively to a reversed-phase SPE sorbent.[1] This results in extremely low or no recovery of the analyte.[1]

Q5: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?

Both LLE and SPE are effective methods, and the choice depends on the sample matrix, required sample purity, and desired throughput.[1]

  • LLE: A classic, cost-effective method based on the differential solubility of this compound in two immiscible liquids. It is effective but can be labor-intensive and may yield less clean extracts.[1]

  • SPE: A highly versatile technique that uses a solid sorbent (commonly C18) to selectively retain this compound while matrix interferences are washed away.[8][9] SPE often provides cleaner extracts, higher recovery rates, and is more amenable to automation.[9]

Q6: Can the pH of the extraction solvent affect the stability of this compound?

Yes, while this compound is generally stable in acidic conditions required for extraction, it can be susceptible to degradation under strongly alkaline (high pH) conditions.[10][11] It is crucial to avoid prolonged exposure to high pH during sample handling and preparation to prevent analyte loss.

Troubleshooting Guide

Problem: Low or Inconsistent Recovery of this compound

This is the most common issue encountered during bile acid extraction. The following table outlines potential causes and their solutions.

Table 2: Troubleshooting Low this compound Recovery

Possible Cause Explanation Recommended Solution
Incorrect Sample pH If the sample pH is above the pKa of this compound (~5.0), the molecule will be ionized and remain in the aqueous phase, leading to poor recovery.[1] Before extraction, use a calibrated pH meter to verify the sample's pH. Adjust to pH ≤ 3.0 using an acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5]
Protein Binding In biological fluids like plasma or serum, this compound can be extensively bound to proteins such as albumin.[1][6] This prevents its extraction. Implement a protein precipitation step prior to extraction. Add 3-4 volumes of a cold organic solvent like acetonitrile (B52724) or methanol (B129727), vortex, and centrifuge to pellet the proteins.[9]
Inappropriate Solvent Choice (LLE) The organic solvent may be too polar or non-polar to efficiently extract the amphipathic this compound molecule. Use a solvent of intermediate polarity. Ethyl acetate (B1210297) is a commonly used and effective solvent for this compound extraction.[1][4]
Incomplete Elution (SPE) The solvent used to elute this compound from the SPE cartridge may not be strong enough to release it completely from the sorbent.[1] Ensure the elution solvent is sufficiently strong. Methanol is commonly used.[9] If recovery is still low, consider adding a small percentage of a modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent to disrupt any secondary interactions, but ensure it is compatible with downstream analysis.

| Matrix Effects | Complex biological samples contain endogenous substances (lipids, salts) that can interfere with the extraction process or suppress the analyte signal during analysis.[1] | Use a more rigorous cleanup method like SPE, which is excellent at removing salts and other polar interferences.[8] A back-extraction step in LLE can also improve sample cleanliness.[2] |

Visualizations

The following diagrams illustrate the core principles and workflows for optimizing this compound extraction.

cluster_pH pH Condition cluster_Form Molecular Form cluster_Properties Physicochemical Properties cluster_Outcome Extraction Outcome High_pH High pH (pH > pKa) Ionized Ionized (Cholate) Anionic High_pH->Ionized Deprotonates Low_pH Low pH (pH < pKa) Neutral Neutral (this compound) Protonated Low_pH->Neutral Protonates Water_Soluble Water Soluble (Hydrophilic) Ionized->Water_Soluble Organic_Soluble Organic Soluble (Hydrophobic) Neutral->Organic_Soluble Poor_Extraction Poor Recovery Water_Soluble->Poor_Extraction Good_Extraction High Recovery Organic_Soluble->Good_Extraction

Caption: Logical relationship between pH, this compound ionization, and extraction outcome.

Start Start: Biological Fluid (e.g., Serum, Plasma) Protein_Precipitation 1. Protein Precipitation (Add 3 vols Acetonitrile) Start->Protein_Precipitation Centrifuge1 2. Vortex & Centrifuge Protein_Precipitation->Centrifuge1 Supernatant 3. Collect Supernatant Centrifuge1->Supernatant Adjust_pH 4. Adjust pH to ≤ 3.0 (e.g., with 1M HCl) Supernatant->Adjust_pH Add_Solvent 5. Add Organic Solvent (e.g., Ethyl Acetate) Adjust_pH->Add_Solvent Mix 6. Vortex to Mix Add_Solvent->Mix Centrifuge2 7. Centrifuge for Phase Separation Mix->Centrifuge2 Collect_Organic 8. Collect Organic Layer Centrifuge2->Collect_Organic Evaporate 9. Evaporate to Dryness (under Nitrogen stream) Collect_Organic->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute End End: Sample Ready for Analysis (LC-MS, GC-MS) Reconstitute->End

Caption: Experimental workflow for pH optimization in a Liquid-Liquid Extraction protocol.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Serum

This protocol is designed for the extraction of unconjugated this compound from a complex protein-rich matrix like serum or plasma.

  • Sample Preparation: Aliquot 200 µL of serum into a 2 mL polypropylene (B1209903) microcentrifuge tube.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the serum sample. This is a 3:1 ratio of solvent to sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.

  • pH Adjustment: Add 1 M hydrochloric acid (HCl) dropwise to the supernatant while vortexing gently. Check the pH using a micro-pH probe or pH strips until the pH is confirmed to be between 2.5 and 3.0.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the acidified supernatant.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to facilitate the partitioning of this compound into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully aspirate the upper organic layer (ethyl acetate) and transfer it to a new tube.

  • Drying: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for your analytical method (e.g., 50:50 methanol:water) for subsequent analysis by LC-MS or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol utilizes a reversed-phase SPE cartridge for cleanup and concentration of this compound from a less complex matrix like urine.

  • Sample Preparation: Centrifuge a 1 mL urine sample at 2,000 x g for 5 minutes to remove any particulate matter.

  • pH Adjustment: Transfer the supernatant to a clean tube. Add 1 M HCl dropwise to adjust the pH of the urine to 3.0.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing the following solvents:

    • 3 mL of methanol

    • 3 mL of deionized water

    • Do not allow the cartridge to go dry after this step.

  • Sample Loading: Load the pH-adjusted urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge to remove salts and other polar interferences by passing 3 mL of deionized water through it.

  • Drying: Dry the cartridge bed by applying a vacuum for 5-10 minutes or by passing nitrogen gas through it to remove any residual water.

  • Elution: Elute the retained this compound by passing 2 mL of methanol through the cartridge into a clean collection tube.

  • Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the appropriate mobile phase for your analytical method.

References

preventing degradation of cholic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The main factors influencing this compound stability are microbial activity, pH, and temperature. Bacterial enzymes, particularly from gut microbiota, can modify this compound through reactions like deconjugation, dehydroxylation, and oxidation.[1][2] Extreme pH and elevated temperatures can also lead to chemical degradation.

Q2: How should I store my biological samples to prevent this compound degradation before extraction?

A2: To minimize degradation, samples should be processed as quickly as possible. If immediate processing is not feasible, it is highly recommended to store samples at -80°C until analysis.[3] For short-term storage, keeping samples on ice is crucial to inhibit microbial and enzymatic activity. Avoid repeated freeze-thaw cycles by storing samples in smaller aliquots.

Q3: What are the most common methods for extracting this compound from biological matrices like plasma, serum, or tissues?

A3: The most common and effective methods are protein precipitation with an organic solvent and solid-phase extraction (SPE).[1][4]

  • Protein Precipitation: This is a simple and rapid method often used for serum or plasma. Acetonitrile (B52724) is a highly effective solvent for precipitating proteins while extracting bile acids.[4][5]

  • Solid-Phase Extraction (SPE): SPE provides cleaner samples by selectively retaining bile acids on a sorbent (like C18) while matrix components are washed away.[1][4] This method is suitable for various sample types, including urine and tissue homogenates.

Q4: I'm seeing low and inconsistent recovery of this compound. What could be the issue?

A4: Low and variable recovery is a common problem and can stem from several sources in your sample preparation workflow:

  • Incomplete Extraction: Protein binding can prevent the complete extraction of this compound. Ensure thorough vortexing and consider ultrasonication or heating to disrupt these interactions.[1]

  • SPE Issues: Improper conditioning of the SPE cartridge, incorrect sample pH during loading, or using an inappropriate elution solvent can lead to poor recovery.[1]

  • Analyte Loss: During the solvent evaporation step, volatile this compound derivatives could be lost. Use a gentle stream of nitrogen and avoid excessive heat.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in LC-MS analysis, leading to inaccurate quantification.[3] Using a stable isotope-labeled internal standard can help correct for these effects.[3]

Q5: How does the pH of my sample affect this compound stability and extraction efficiency?

A5: The pH is critical. This compound is a weak acid and its solubility is pH-dependent.[6][7] At physiological pH, it exists predominantly in its anionic (cholate) form.[8] During SPE, the pH must be optimized to ensure the desired interaction with the sorbent. For reversed-phase SPE (like C18), acidifying the sample can improve retention of the protonated form. Conversely, for anion exchange SPE, a higher pH is needed to ensure the this compound is deprotonated.

Troubleshooting Guide

Problem/Symptom Possible Cause Recommended Solution
Low this compound Recovery Incomplete Protein Precipitation: Proteins are not fully removed, trapping the analyte.Increase the solvent-to-sample ratio (e.g., 4:1 acetonitrile to serum). Ensure vigorous and sufficient vortexing time (e.g., 10 minutes).[4] Centrifuge at a higher speed or for a longer duration to obtain a compact protein pellet.
Inefficient Solid-Phase Extraction (SPE): The analyte is not retained or eluted properly.Conditioning: Ensure the SPE cartridge is properly conditioned (e.g., methanol (B129727) followed by water).[4] Loading: Adjust sample pH to optimize retention. Consider diluting the sample and heating it to 60-64°C before loading to improve efficiency.[1] Elution: Use a suitable solvent (e.g., methanol) and ensure a sufficient volume to completely elute the this compound.
Strong Protein Binding: this compound is tightly bound to proteins like albumin.Add a protein denaturant or use ultrasonication or heating during the extraction process with an organic solvent to disrupt protein-analyte interactions.[1]
High Variability in Results Inconsistent Sample Handling: Differences in timing, temperature, or volumes between samples.Standardize the entire workflow. Keep all samples on ice during processing. Use calibrated pipettes and ensure consistent timing for each step (vortexing, incubation, etc.).
Matrix Effects in LC-MS: Co-eluting compounds are interfering with ionization.Incorporate a stable isotope-labeled internal standard for this compound at the very beginning of the sample preparation process.[3] Optimize chromatographic separation to resolve this compound from interfering matrix components.[3] Perform a matrix effect study by analyzing blank matrix samples.
Presence of Unexpected Peaks Microbial Degradation: Bacteria in the sample have metabolized this compound into other forms.Process samples immediately after collection or freeze them at -80°C.[3] Work quickly and keep samples cold during preparation.
Chemical Degradation: Exposure to harsh pH or high temperatures.Avoid highly acidic or alkaline conditions unless required for a specific reaction and validated. Keep samples cool and avoid prolonged exposure to heat during solvent evaporation.

Quantitative Data Summary

Table 1: this compound Stability Under Various Conditions

Condition Stability Comments Citation
Storage Temperature Stable for up to 4 months at -18°C (in bile). Recommended storage at -80°C for long-term stability.Temperatures above 25°C can cause alterations, especially for encapsulated forms.[3]
pH Exists primarily in the stable anionic form at pH 5-9.Solubility is pH-dependent. Extreme pH can lead to degradation.[8]
Thermal Decomposition Stable under standard storage conditions. Decomposes at very high temperatures.Mass loss is observed at temperatures above its fusion point.[8][9]

Table 2: Comparison of this compound Extraction Methods

Method Principle Typical Recovery Advantages Disadvantages Citation
Protein Precipitation Proteins are denatured and precipitated by an organic solvent (e.g., acetonitrile), leaving this compound in the supernatant.Generally good, but can be matrix-dependent.Simple, fast, and inexpensive.May result in "dirtier" extracts with more matrix effects compared to SPE.[3][4][5]
Solid-Phase Extraction (SPE) This compound is selectively retained on a solid sorbent (e.g., C18) and then eluted with a solvent after matrix components are washed away.>90% with optimized procedures.Provides cleaner samples, reduces matrix effects, and allows for sample concentration.More complex, time-consuming, and costly than protein precipitation. Recoveries can be variable if not optimized.[1][4][10]

Experimental Protocols

Protocol 1: Protein Precipitation for Serum/Plasma Samples
  • Sample Thawing: Thaw frozen serum or plasma samples on ice.

  • Aliquoting: Pipette 100 µL of the sample into a microcentrifuge tube. Note: If using an internal standard, add it to the sample at this stage.

  • Solvent Addition: Add 400 µL of ice-cold acetonitrile to the tube.[4][5]

  • Precipitation: Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and complete protein precipitation.[4]

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted this compound, to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50% methanol) for analysis by HPLC or LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 cc/10 mg) by passing 1 mL of methanol, followed by 1 mL of water through it.[4] Do not allow the cartridge to dry out.

  • Sample Preparation: Dilute the sample (e.g., 100 µL of serum) with 1 volume of 0.5 M triethylamine (B128534) sulfate (B86663) (pH 7) and heat at 60-64°C.[1] This step improves recovery.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge. Pass the sample through slowly (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Elution: Elute the this compound from the cartridge by passing 1 mL of methanol through it. Collect the eluate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for analysis.

Visualizations

G cluster_pre Sample Collection & Storage cluster_prep Extraction cluster_analysis Analysis Collect Collect Sample (Plasma, Urine, Tissue) Store Store at -80°C or Process Immediately Collect->Store AddIS Add Internal Standard Store->AddIS Extract Extraction (Protein Precipitation or SPE) AddIS->Extract Separate Separate Supernatant or Eluate Extract->Separate Evap Evaporate Solvent Separate->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analyze Analyze via LC-MS/MS Recon->Analyze

Caption: General workflow for this compound sample preparation.

G Start Start: Low this compound Recovery CheckExtraction Was the extraction method validated? Start->CheckExtraction CheckSPE Using SPE? CheckExtraction->CheckSPE Yes ConsiderMatrix Investigate Matrix Effects: - Use Isotope-Labeled IS - Optimize Chromatography CheckExtraction->ConsiderMatrix No, Method is new CheckPP Using Protein Precipitation? CheckSPE->CheckPP No OptimizeSPE Troubleshoot SPE: - Check Conditioning - Optimize Wash/Elution - Adjust Sample pH CheckSPE->OptimizeSPE Yes OptimizePP Troubleshoot Precipitation: - Increase Solvent Ratio - Increase Vortex Time - Check Centrifugation CheckPP->OptimizePP Yes CheckPP->ConsiderMatrix No End Problem Resolved OptimizeSPE->End OptimizePP->End ConsiderMatrix->End

Caption: Troubleshooting decision tree for low this compound recovery.

G cluster_microbial Microbial Degradation in Gut/Sample CA This compound (Primary Bile Acid) Deconjugation Deconjugation (Removal of Glycine/Taurine) CA->Deconjugation Dehydroxylation 7α-Dehydroxylation Deconjugation->Dehydroxylation DCA Deoxythis compound (Secondary Bile Acid) Dehydroxylation->DCA

Caption: Simplified pathway of microbial degradation of this compound.

References

troubleshooting cholic acid-based drug delivery formulation instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cholic acid-based drug delivery formulations.

Troubleshooting Guides

This section addresses specific instability issues that may be encountered during experimentation, offering potential causes and solutions.

Issue 1: Precipitation or Aggregation of the Formulation Upon Standing

Question: My this compound-based formulation appears clear initially but develops precipitation or cloudiness over time. What could be the cause and how can I fix it?

Answer: This issue, often due to physical instability, can arise from several factors related to the formulation's components and storage conditions. The hydrophobic nature of this compound is a primary driver for the formation of aggregates or micelles in aqueous solutions.[1] The stability of these structures is delicate and can be influenced by various factors.

Potential Causes and Troubleshooting Strategies:

Potential Cause Troubleshooting Strategy Rationale
Concentration Above Critical Micelle Concentration (CMC) Dilute the formulation. Determine the CMC of your specific this compound derivative to ensure you are working within the appropriate concentration range.Above the CMC, bile acids self-assemble into micelles.[2] Very high concentrations can lead to the formation of larger, less stable secondary micelles or aggregates.[2]
pH of the Medium Adjust the pH of the formulation. The stability of bile acid micelles is pH-dependent.[3][4] For many this compound derivatives, a pH closer to physiological pH (around 7.4) is optimal.[5]Changes in pH can alter the ionization state of this compound's carboxylic group, affecting its amphiphilicity and the stability of the micelles.[4][6]
Ionic Strength of the Medium Modify the salt concentration of the buffer. The presence of ions can either stabilize or destabilize micelles.[2]Salts can shield the electrostatic repulsion between charged head groups of this compound, potentially leading to aggregation.[2]
Temperature Fluctuations Store the formulation at a consistent, controlled temperature. Avoid freeze-thaw cycles unless the formulation has been specifically designed for them.Temperature can affect the solubility of the components and the kinetic stability of the micelles.[7][8] Higher temperatures can increase molecular motion and lead to aggregation.
Drug-Excipient Incompatibility Evaluate the interaction between your drug and this compound. The addition of a drug can sometimes disrupt the micellar structure.[9]Hydrophobic drugs are typically encapsulated within the micelle core, but unfavorable interactions can lead to instability. The presence of other molecules can alter the aggregation behavior.[9]

Logical Workflow for Troubleshooting Precipitation:

start Precipitation Observed check_conc Check Concentration vs. CMC start->check_conc check_ph Measure and Adjust pH check_conc->check_ph If concentration is optimal check_ionic Evaluate Ionic Strength check_ph->check_ionic If pH is optimal check_temp Verify Storage Temperature check_ionic->check_temp If ionic strength is optimal check_compat Assess Drug-Excipient Compatibility check_temp->check_compat If temperature is stable resolve Formulation Stabilized check_compat->resolve If components are compatible

Caption: Troubleshooting workflow for formulation precipitation.

Issue 2: Low Drug Encapsulation Efficiency

Question: I am observing low encapsulation efficiency for my drug in the this compound-based formulation. How can I improve this?

Answer: Low encapsulation efficiency (EE) indicates that a significant portion of the drug is not being successfully incorporated into the this compound micelles. This can be influenced by the properties of the drug, the formulation composition, and the preparation method. The formula to calculate encapsulation efficiency is: EE (%) = (Total Drug - Free Drug) / Total Drug * 100%[10][11]

Factors Influencing Encapsulation Efficiency and Strategies for Improvement:

Factor Improvement Strategy Rationale
Drug Hydrophobicity For highly hydrophilic drugs, consider chemical modification to increase lipophilicity. For highly hydrophobic drugs, ensure the micelle core has sufficient capacity.This compound micelles are most effective at encapsulating hydrophobic drugs within their core.[1] Very lipophilic drugs may have limited solubility even within the micelle.
Drug-to-Carrier Ratio Optimize the drug-to-cholic acid ratio. Start with a low ratio and gradually increase it to find the optimal loading capacity.Overloading the system can lead to drug precipitation or the formation of unstable, drug-rich aggregates outside the micelles.
Formulation Method Refine the preparation method (e.g., film hydration, solvent evaporation). Ensure adequate mixing and hydration times to allow for efficient drug partitioning into the micelles.The method of preparation significantly impacts the self-assembly process and the incorporation of the drug into the micelles.
Presence of Co-solvents or Surfactants The addition of a co-surfactant or a PEGylated this compound derivative can increase the stability and loading capacity of the micelles.[12]Co-surfactants can modify the curvature and packing of the micelles, creating more space for the drug. PEGylation can provide steric hindrance, preventing aggregation.[12]

Experimental Workflow for Optimizing Encapsulation Efficiency:

start Low Encapsulation Efficiency vary_ratio Vary Drug:this compound Ratio start->vary_ratio prep_method Optimize Preparation Method vary_ratio->prep_method add_cosurfactant Incorporate Co-surfactant/ PEGylated Derivative prep_method->add_cosurfactant measure_ee Measure Encapsulation Efficiency add_cosurfactant->measure_ee analyze Analyze Results and Identify Optimal Formulation measure_ee->analyze final Optimized Encapsulation Efficiency analyze->final

Caption: Workflow for optimizing drug encapsulation efficiency.

Issue 3: Inconsistent or Uncontrolled Drug Release Profile

Question: The in vitro release of my drug from the this compound formulation is too fast, too slow, or erratic. What factors control the release, and how can I modulate it?

Answer: The drug release profile from a micellar system is governed by the stability of the micelles and the rate of drug diffusion from the micellar core to the surrounding medium. An inconsistent release profile can be indicative of formulation instability or inappropriate testing conditions.

Parameters Affecting Drug Release and Strategies for Modulation:

Parameter Modulation Strategy Expected Outcome
Micelle Stability Increase the stability of the micelles by using PEGylated this compound derivatives or incorporating cholesterol into the formulation.More stable micelles will release the drug more slowly and consistently.
Drug Partitioning Modify the hydrophobicity of the drug or the core of the micelle to alter the drug's partitioning coefficient.A higher affinity of the drug for the micellar core will result in a slower release rate.
Release Medium Composition Ensure sink conditions are maintained during in vitro release studies.[13] The composition of the release medium (e.g., presence of proteins or lipids) can affect micelle stability.[13]Proper sink conditions ensure that the measured release rate is not limited by the solubility of the drug in the release medium.
Temperature Maintain a constant and physiologically relevant temperature (e.g., 37°C) during the release study.[14]Temperature can influence both drug diffusion and micelle stability.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical particle size of this compound-based micelles, and why is it important?

A1: this compound micelles are generally small, often in the range of 2-10 nm.[12] Particle size is a critical quality attribute as it can influence the formulation's stability, in vivo distribution, cellular uptake, and drug release profile.[15][16]

Q2: How can I measure the particle size and stability of my formulation?

A2: Dynamic Light Scattering (DLS) is a common technique for measuring the particle size distribution and polydispersity index (PDI) of nano-sized formulations like micelles.[17] Zeta potential measurements can provide an indication of the formulation's colloidal stability by quantifying the surface charge.

Q3: What are the key considerations for the chemical stability of a drug within a this compound formulation?

A3: The primary chemical degradation pathways for drugs are hydrolysis and oxidation.[18][19] The pH of the formulation is a critical factor, as it can catalyze these reactions.[4][20] It is essential to ensure that the pH required for micelle stability is also compatible with the chemical stability of the encapsulated drug.

Q4: How does the choice of this compound derivative affect the formulation?

A4: Different this compound derivatives (e.g., this compound, deoxythis compound, chenodeoxythis compound) have varying degrees of hydrophobicity and different critical micelle concentrations.[21] This will impact the size, stability, and drug-loading capacity of the resulting micelles. Conjugation with molecules like polyethylene (B3416737) glycol (PEG) can significantly increase stability.[12]

Q5: Are there any specific analytical methods for quantifying this compound and the encapsulated drug?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the quantitative analysis of this compound and many drugs.[22][23][24] It is crucial to develop and validate an HPLC method specific to your drug and this compound derivative to ensure accurate measurements of drug loading and release.

Experimental Protocols

1. Protocol for Determination of Encapsulation Efficiency (EE)

This protocol outlines the indirect method for determining the amount of drug encapsulated within the this compound micelles.

Methodology:

  • Separation of Free Drug:

    • Take a known volume of the this compound drug formulation.

    • Separate the micelles containing the encapsulated drug from the aqueous medium containing the free drug. Common methods include:

      • Centrifugal Ultrafiltration: Use an ultrafiltration device with a molecular weight cutoff (MWCO) that retains the micelles while allowing the free drug to pass through.[5][25] Centrifuge at a specified speed and time according to the device manufacturer's instructions.

      • Dialysis: Place the formulation in a dialysis bag with an appropriate MWCO and dialyze against a suitable buffer.[14] The free drug will diffuse out of the bag.

      • High-Speed Centrifugation: If the micelles are large enough or can be induced to sediment, high-speed centrifugation can pellet the micelles, leaving the free drug in the supernatant.[10][25]

  • Quantification of Free Drug:

    • Collect the filtrate, dialysate, or supernatant containing the free drug.

    • Quantify the concentration of the free drug using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[10][14]

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE using the following formula:[10][] EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100

2. Protocol for In Vitro Drug Release Study

This protocol describes a common method for assessing the release of a drug from a this compound formulation over time.

Methodology:

  • Preparation of the Release Setup:

    • Use a dialysis bag method, which is suitable for nano-sized formulations.[5][14]

    • Select a dialysis membrane with a MWCO that allows the diffusion of the released drug but retains the micelles.

    • Place a known volume of the drug-loaded this compound formulation into the dialysis bag and seal it.

  • Initiation of the Release Study:

    • Immerse the sealed dialysis bag in a larger volume of a release medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker or dissolution apparatus.[14]

    • Maintain the temperature at 37°C and stir the release medium at a constant speed to ensure sink conditions.[14]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small, fixed volume of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[14]

  • Quantification of Released Drug:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

3. Protocol for Particle Size Analysis

This protocol details the use of Dynamic Light Scattering (DLS) for characterizing the size of this compound micelles.

Methodology:

  • Sample Preparation:

    • Dilute the this compound formulation with an appropriate solvent (usually the same buffer the formulation is in) to a suitable concentration for DLS analysis. The sample should be visually clear and free of aggregates.

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates that could interfere with the measurement.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize.

    • Set the measurement parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.

  • Measurement:

    • Transfer the prepared sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Perform the DLS measurement. The instrument will typically perform multiple runs and average the results.

  • Data Analysis:

    • The DLS software will generate a particle size distribution report.

    • Record the mean particle size (Z-average diameter) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a monodisperse and homogenous population of micelles.[27]

References

optimizing dose and administration route for cholic acid in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the dose and administration route of cholic acid (CA) in animal studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common administration route for this compound in rodent studies?

The most common and convenient method for long-term administration of this compound is supplementation in the diet.[1][2][3][4][5][6][7][8] This method allows for consistent, ad libitum intake. Oral gavage is another option, particularly for studies requiring precise, single-dose administration or pharmacokinetic analysis.[9]

Q2: How do I select an appropriate starting dose of this compound for my mouse study?

Dose selection is critical as this compound can induce hepatotoxicity. The appropriate dose depends on the study's objective (e.g., inducing liver injury, studying metabolic effects) and the mouse strain. For C57BL/6 mice, hepatotoxicity is typically observed at dietary concentrations of 0.3% (w/w) and higher.[2][4] Studies aiming to model non-alcoholic steatohepatitis (NASH) in rats have used concentrations ranging from 0.1% to 2.0% (w/w) in a high-fat, high-cholesterol diet.[3][10][11] It is always recommended to perform a pilot dose-response study.

Q3: What are the typical signs of this compound-induced toxicity in rodents?

Signs of toxicity include weight loss, jaundice, elevated plasma bile acids, and increased serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP).[12][13] Histological analysis may reveal liver necrosis, cholangiopathy (bile duct proliferation and inflammation), and fibrosis.[3][10][12] Severe toxicity can lead to high mortality rates.[12][14]

Q4: How does this compound exert its biological effects?

This compound is a primary bile acid that acts as a signaling molecule by activating specific receptors. Its main targets are the nuclear receptor Farnesoid X Receptor (FXR) and the G protein-coupled membrane receptor TGR5 (also known as GPBAR1).[15][16][17] Activation of these receptors regulates genes involved in bile acid, lipid, and glucose metabolism.[16][17][18]

Q5: Should I use the free acid or a salt form of this compound for my experiments?

Most dietary studies utilize the free acid form of this compound, which is mixed directly into the powdered diet.[5][7] For administration via gavage where solubility is a concern, a salt form like sodium cholate (B1235396) may be used, typically dissolved in a vehicle like water or sodium bicarbonate solution.[9][14]

Troubleshooting Guide

Issue 1: High mortality or severe weight loss in animals.

  • Possible Cause: The this compound dose is too high, leading to severe cholestatic liver injury.[12][14] Different animal strains can have varying sensitivity.

  • Troubleshooting Steps:

    • Reduce the Dose: Immediately lower the concentration of this compound in the diet. A dose-response study found that for mice, toxicity begins to appear at dietary concentrations of 0.3% for this compound.[2][4]

    • Check Animal Strain: Some knockout strains, such as those lacking bile salt export pumps (spgp-/-), are extremely sensitive to this compound-induced cholestasis.[12]

    • Monitor Closely: Increase the frequency of animal monitoring (daily body weight, clinical signs of distress) to allow for early intervention.

    • Consider a Different Bile Acid: Depending on the experimental goal, a less hydrophobic and less toxic bile acid like ursodeoxythis compound (UDCA) might be a suitable alternative or co-treatment.[8]

Logical Flow for Troubleshooting High Animal Mortality

G start High mortality or severe weight loss observed q1 Is the CA dose >0.3% (w/w) in the diet for mice? start->q1 a1_yes Yes: Dose is likely too high. This concentration is known to cause hepatotoxicity. q1->a1_yes Yes a1_no No: Dose is within or below the typical toxic range. q1->a1_no No solution1 Action: Reduce CA dose. Perform a pilot dose-finding study starting from a lower concentration (e.g., 0.1%). a1_yes->solution1 q2 Are you using a genetically modified animal model? a1_no->q2 a2_yes Yes: The genetic modification (e.g., transporter knockout) may increase sensitivity to CA. q2->a2_yes Yes a2_no No: Using wild-type animals. q2->a2_no No solution2 Action: Review literature for the specific strain's sensitivity to bile acids. Consider using a heterozygous or wild-type control for comparison. a2_yes->solution2 solution3 Action: Increase monitoring frequency. Evaluate for other stressors (e.g., diet palatability, housing conditions). a2_no->solution3

Caption: Troubleshooting unexpected animal mortality.

Issue 2: No significant phenotype or biological effect observed.

  • Possible Cause: The dose of this compound is too low, the treatment duration is too short, or the chosen administration route is suboptimal for the desired effect.

  • Troubleshooting Steps:

    • Increase the Dose: If no toxicity is observed, consider incrementally increasing the this compound concentration. A study in rats showed a dose-dependent aggravation of hepatic steatosis, inflammation, and fibrosis with CA concentrations from 0.1% to 2.0% in an HFC diet.[3][10][11]

    • Extend Duration: Metabolic and fibrotic changes can take several weeks to develop. The aforementioned rat study was conducted over 9 weeks.[3][10]

    • Verify Diet Preparation and Intake: Ensure the this compound is homogeneously mixed into the diet. Monitor food intake to confirm the animals are consuming enough of the diet to achieve the target dose.

    • Consider Administration Route: For acute signaling studies, oral gavage may provide a more direct and measurable dose compared to dietary administration, leading to a more synchronized biological response.[9]

Issue 3: High variability in experimental data.

  • Possible Cause: Inconsistent food intake, differences in gut microbiota, or technical variability in administration.

  • Troubleshooting Steps:

    • Single Housing: House animals individually during the treatment period to accurately measure individual food intake.[5][7]

    • Acclimatization: Allow for an adequate acclimatization period for the animals to adjust to the powdered diet before adding this compound.

    • Gut Microbiota: Be aware that gut bacteria metabolize primary bile acids like this compound into secondary bile acids (e.g., deoxythis compound), which have their own biological activities.[6] This can be a source of variability. Maintain consistent housing and husbandry conditions to minimize variations in microbiota.

    • Gavage Technique: If using oral gavage, ensure all personnel are proficient in the technique to deliver a consistent volume and minimize stress to the animals.

Data Presentation: Quantitative Summary Tables

Table 1: Dose-Response of this compound (CA) on Hepatotoxicity in Mice (7-Day Dietary Administration)

Dietary CA Conc. (% w/w)OutcomeReference
0.01% - 0.1%No significant hepatotoxicity observed. Dose-dependent increase in serum CA and deoxythis compound (DCA) concentrations.[2][4]
0.3% Lowest concentration to cause hepatotoxicity. Significant increase in serum ALT levels.[2][4]
1.0%Clear hepatotoxicity. Marked increase in serum CA, Tauro-CA, DCA, and Tauro-DCA.[4]
3.0%Severe hepatotoxicity.[2]

Table 2: this compound Dosing in a Rat Model of Nonalcoholic Steatohepatitis (NASH)

Diet GroupCA Conc. (% w/w)DurationKey Histopathological FindingsReference
HFC0%9 weeksMild steatosis and inflammation, no fibrosis.[3][10][11]
Low-CA0.1%9 weeksDose-dependent aggravation of steatosis and inflammation.[3][10][11]
Middle-CA0.5%9 weeksWorsening of steatosis, inflammation, and development of fibrosis.[3][10][11]
High-CA2.0%9 weeksSevere steatosis, inflammation, and fibrosis reaching stage 4 cirrhosis.[3][10][11]

Table 3: Pharmacokinetic Parameters of this compound in Rodents

SpeciesParameterValueNotesReference
MousePool Size (micromol/100g)16.8 +/- 2.1Data obtained using a stable isotope dilution method.[19]
MouseFractional Turnover Rate (per day)0.44 +/- 0.03Represents the fraction of the bile acid pool that is newly synthesized each day.[19]
MouseSynthesis Rate (micromol/100g/day)7.3 +/- 1.6Calculated from pool size and turnover rate.[19]
RatPool Size (micromol/100g)10.6 +/- 1.2[19]
RatFractional Turnover Rate (per day)0.88 +/- 0.10[19]
RatSynthesis Rate (micromol/100g/day)9.3 +/- 0.1[19]
Mini PigTmax (Subcutaneous)< 0.5 hoursTime to reach maximum plasma concentration after subcutaneous injection of a this compound-based formulation. Systemic levels returned to baseline in 6-8 hours.[20]

Experimental Protocols

Protocol 1: Induction of Liver Injury via Dietary this compound Administration in Mice

  • Animal Model: Male C57BL/6 mice, 8 weeks of age.

  • Acclimatization: House animals for at least one week under standard conditions (12:12h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Diet Preparation:

    • Prepare a powdered control diet (e.g., Harlan Teklad, no. 7001).[5][7]

    • For the experimental diet, thoroughly mix this compound (free acid form, Sigma-Aldrich) into the powdered control diet to achieve the desired final concentration (e.g., 0.3%, 0.5%, or 1.0% w/w). A geometric dilution method is recommended to ensure homogeneity.

    • Prepare fresh diets weekly and store at 4°C.

  • Experimental Procedure:

    • Randomly assign mice to control and this compound diet groups (n=5-8 per group).

    • House mice individually to monitor food intake accurately.[5][7]

    • Provide the respective diets and water ad libitum for the duration of the study (e.g., 7 days for acute toxicity, several weeks for chronic models).

    • Record body weight and food intake daily or every other day.

    • Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, jaundice).

  • Sample Collection and Analysis:

    • At the end of the study, collect blood via cardiac puncture for serum analysis (ALT, ALP, total bile acids).

    • Perfuse and collect the liver. Weigh the liver and take sections for histopathological analysis (H&E staining for necrosis and inflammation, Sirius Red for fibrosis) and for gene expression analysis (qRT-PCR for markers of inflammation and fibrosis).

Workflow for a Dietary this compound Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 week) B Randomization into Control & CA Diet Groups A->B C Prepare Powdered Diets (Control vs. CA-supplemented) B->C D Administer Diets Ad Libitum (e.g., 7 days to 9 weeks) C->D E Daily/Weekly Monitoring - Body Weight - Food Intake - Clinical Signs D->E F Terminal Sample Collection - Blood (Serum) - Liver Tissue E->F G Biochemical Analysis (Serum ALT, ALP, Bile Acids) F->G H Histopathology (H&E, Sirius Red) F->H I Gene Expression (qRT-PCR) F->I

Caption: Experimental workflow for a dietary CA study.

Protocol 2: Acute this compound Administration via Oral Gavage in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks of age, fasted overnight (approx. 12-16 hours) with free access to water.

  • Dosing Solution Preparation:

    • Prepare a vehicle solution, for example, 1.5% Sodium Bicarbonate (NaHCO₃) in sterile water.

    • Dissolve this compound (or sodium cholate) in the vehicle to the desired concentration (e.g., to deliver a dose of 20 mg/kg).[9]

    • Ensure the solution is fully dissolved. Gentle warming or vortexing may be required. Prepare fresh on the day of the experiment.

  • Experimental Procedure:

    • Weigh each mouse immediately before dosing to calculate the exact volume to be administered. A typical gavage volume is 5-10 mL/kg.

    • Administer the vehicle or this compound solution carefully via oral gavage using a proper-sized, soft-tipped gavage needle.

    • After dosing, return animals to their cages. Food can be returned at a specified time point post-gavage, depending on the experimental endpoint (e.g., 2-4 hours later for signaling studies).

  • Sample Collection:

    • Collect blood and tissues at predetermined time points post-gavage (e.g., 30 min, 1h, 2h, 4h) to assess acute changes in signaling pathways, gene expression, or plasma metabolite levels.

Signaling Pathway Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

This compound is a primary ligand for FXR, a key regulator of bile acid homeostasis. The pathway involves both direct hepatic regulation and an indirect gut-liver signaling axis.

G cluster_liver Hepatocyte cluster_gut Enterocyte (Ileum) CA This compound (CA) FXR FXR CA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Nuc Nucleus FXR_RXR->Nuc Translocation SHP SHP ↑ Nuc->SHP Induces BSEP BSEP ↑ Nuc->BSEP Induces CYP7A1 CYP7A1 ↓ SHP->CYP7A1 Inhibits CA_gut This compound (CA) FXR_gut FXR CA_gut->FXR_gut FGF15_19 FGF15/19 ↑ FXR_gut->FGF15_19 Induces Secretion FGFR4 FGFR4 Receptor (on Hepatocyte) FGF15_19->FGFR4 Travels via portal circulation FGFR4->CYP7A1 Inhibits

Caption: this compound activation of the FXR pathway.

TGR5 Signaling Pathway

This compound also activates TGR5, a membrane receptor particularly important in enteroendocrine cells, influencing glucose homeostasis and energy expenditure.

G cluster_enteroendocrine Enteroendocrine L-Cell cluster_effects Systemic Effects CA This compound TGR5 TGR5 Receptor CA->TGR5 Binds G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP ↑ AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates GLP1 GLP-1 Secretion ↑ PKA->GLP1 Insulin ↑ Insulin Secretion (Pancreas) GLP1->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Caption: this compound activation of the TGR5 pathway.

References

Technical Support Center: Immunoassay Cross-Reactivity in Bile Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing cross-reactivity issues encountered during the immunoassay of bile acids.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity in the context of bile acid analysis?

A1: Immunoassay cross-reactivity refers to the binding of the assay's antibodies to bile acids or other molecules that are structurally similar, but not identical, to the target bile acid analyte.[1] This occurs because of the high degree of structural similarity among different bile acid species, which share a common cyclopentanoperhydrophenanthrene steroid nucleus.[2][3] This can lead to inaccurate quantification and overestimation of the target bile acid's concentration.

Q2: Why are bile acid immunoassays prone to cross-reactivity?

A2: Bile acids are a family of structurally related molecules derived from cholesterol.[2][4] They differ primarily in the number and position of hydroxyl groups and the amino acid they are conjugated with (glycine or taurine).[2] These subtle structural differences make it challenging to develop antibodies with absolute specificity for a single bile acid, leading to potential cross-reactivity with other bile acids present in the sample.

Q3: What are the major types of bile acids I should be aware of?

A3: Bile acids are broadly categorized as primary and secondary bile acids.

  • Primary Bile Acids: Synthesized in the liver from cholesterol. The two main primary bile acids in humans are cholic acid (CA) and chenodeoxythis compound (CDCA).[4]

  • Secondary Bile Acids: Formed in the colon by the action of gut bacteria on primary bile acids. The main secondary bile acids are deoxythis compound (DCA) and lithothis compound (LCA).[4][5]

These can also exist in conjugated forms (with taurine (B1682933) or glycine) or unconjugated (free) forms.

Troubleshooting Guide

Issue 1: My immunoassay results show higher than expected concentrations of the target bile acid.

  • Possible Cause: Cross-reactivity with other structurally similar bile acids in the sample is a likely cause. The antibody used in the assay may be binding to other bile acids, leading to an artificially inflated signal.[1]

  • Troubleshooting Steps:

    • Review the Assay's Cross-Reactivity Profile: Carefully examine the manufacturer's data sheet for information on the percentage of cross-reactivity with other bile acids.

    • Sample Pre-treatment: Consider sample purification techniques like solid-phase extraction (SPE) to remove interfering compounds before performing the immunoassay.[6]

    • Alternative Methods: For highly specific and accurate quantification, consider using a more selective technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

Issue 2: There is high variability between replicate samples.

  • Possible Cause: Inconsistent sample preparation, pipetting errors, or matrix effects can contribute to high variability.[6][9] Matrix effects occur when components in the sample matrix (e.g., plasma, serum) interfere with the antibody-antigen binding.[6]

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent sample handling, dilution, and incubation times for all samples.[6]

    • Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to minimize volume errors.[9]

    • Matrix Effect Evaluation: Analyze blank matrix samples to assess the presence of interfering substances.[6] If matrix effects are suspected, sample dilution or extraction may be necessary.

Issue 3: The standard curve is not linear or has a poor fit.

  • Possible Cause: This could be due to errors in standard preparation, improper reagent storage, or issues with the plate reader.[9]

  • Troubleshooting Steps:

    • Prepare Fresh Standards: Always prepare fresh serial dilutions of the standard for each assay.

    • Check Reagent Integrity: Ensure that all kit components have been stored at the recommended temperatures and have not expired.[9]

    • Instrument Check: Verify that the plate reader is set to the correct wavelength and is functioning properly.[9]

Quantitative Data on Bile Acid Cross-Reactivity

The following table summarizes the percentage of cross-reactivity of various bile acids with an antiserum raised against Ursodeoxythis compound (UDCA). This illustrates the potential for other bile acids to interfere in a UDCA-specific immunoassay.

Bile Acid% Cross-Reactivity with UDCA Antiserum
Ursodeoxythis compound (UDCA)100
Glycoursodeoxythis compound190
Tauroursodeoxythis compound180
Chenodeoxythis compound1.2
This compound< 0.01
Deoxythis compound< 0.01
Lithothis compound0.1
Glycothis compound< 0.01
Taurothis compound< 0.01
Glycochenodeoxythis compound1.0
Taurochenodeoxythis compound0.9
Glycodeoxythis compound< 0.01
Taurodeoxythis compound< 0.01
Glycolithothis compound< 0.01
Taurolithothis compound< 0.01

(Data sourced from a study on a specific radioimmunoassay for ursodeoxythis compound and may not be representative of all UDCA immunoassays.)[10]

Key Experimental Protocols

Protocol 1: General Enzyme-Linked Immunosorbent Assay (ELISA) for Bile Acid Quantification

This protocol provides a general workflow for a competitive ELISA, a common format for bile acid immunoassays.

  • Coating: Microplate wells are coated with a bile acid-protein conjugate.

  • Blocking: Unbound sites in the wells are blocked with a blocking buffer (e.g., BSA or casein solution) to prevent non-specific binding.

  • Sample/Standard Incubation: Standards of known bile acid concentrations and unknown samples are added to the wells, along with a specific primary antibody against the target bile acid. The free bile acid in the sample/standard competes with the coated bile acid for binding to the primary antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added to the wells.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Signal Detection: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the target bile acid in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of the unknown samples are then determined from this curve.[11]

Visualizations

Bile_Acid_Structural_Similarity cluster_Primary Primary Bile Acids cluster_Secondary Secondary Bile Acids This compound (CA) This compound (CA) Deoxythis compound (DCA) Deoxythis compound (DCA) This compound (CA)->Deoxythis compound (DCA) Gut Bacteria Glycocholic/Taurothis compound Glycocholic/Taurothis compound This compound (CA)->Glycocholic/Taurothis compound Conjugation Chenodeoxythis compound (CDCA) Chenodeoxythis compound (CDCA) Lithothis compound (LCA) Lithothis compound (LCA) Chenodeoxythis compound (CDCA)->Lithothis compound (LCA) Gut Bacteria Glycochenodeoxycholic/Taurochenodeoxythis compound Glycochenodeoxycholic/Taurochenodeoxythis compound Chenodeoxythis compound (CDCA)->Glycochenodeoxycholic/Taurochenodeoxythis compound Conjugation Cholesterol Cholesterol Cholesterol->this compound (CA) Liver Synthesis Cholesterol->Chenodeoxythis compound (CDCA) Liver Synthesis

Caption: Relationship between primary and secondary bile acids.

Immunoassay_Troubleshooting_Workflow Start Start Inaccurate_Results Inaccurate Immunoassay Results Start->Inaccurate_Results High_Concentration Higher than Expected Concentration? Inaccurate_Results->High_Concentration Yes High_Variability High Variability Between Replicates? Inaccurate_Results->High_Variability No Poor_Standard_Curve Poor Standard Curve? Inaccurate_Results->Poor_Standard_Curve No Check_Cross_Reactivity Review Cross-Reactivity Data High_Concentration->Check_Cross_Reactivity Standardize_Protocol Standardize Sample Prep Protocol High_Variability->Standardize_Protocol Prepare_Fresh_Standards Prepare Fresh Standards Poor_Standard_Curve->Prepare_Fresh_Standards Sample_Purification Consider Sample Purification (SPE) Check_Cross_Reactivity->Sample_Purification Use_LCMS Use Alternative Method (LC-MS/MS) Sample_Purification->Use_LCMS End End Use_LCMS->End Check_Pipetting Verify Pipetting Technique Standardize_Protocol->Check_Pipetting Evaluate_Matrix_Effects Evaluate for Matrix Effects Check_Pipetting->Evaluate_Matrix_Effects Evaluate_Matrix_Effects->End Check_Reagents Check Reagent Storage & Expiry Prepare_Fresh_Standards->Check_Reagents Verify_Reader_Settings Verify Plate Reader Settings Check_Reagents->Verify_Reader_Settings Verify_Reader_Settings->End

Caption: Troubleshooting workflow for inaccurate immunoassay results.

References

Validation & Comparative

Cholic Acid as a Biomarker for Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of liver disease diagnostics is continually evolving, with a growing emphasis on non-invasive biomarkers that can accurately reflect liver function and pathology. Among these, bile acids, and specifically cholic acid, have garnered significant attention. This guide provides a comprehensive comparison of this compound with established liver function tests, supported by experimental data and detailed methodologies, to validate its utility as a biomarker for various liver diseases.

Comparative Diagnostic Performance of this compound

The diagnostic accuracy of this compound and its conjugated forms varies across different liver pathologies. The following tables summarize the available quantitative data, comparing its performance against standard liver function tests.

Table 1: Performance in Differentiating Liver Impairment from Healthy Controls

BiomarkerAUC (Area Under the Curve)
Taurothis compound (TCA)0.919
Glycothis compound (GCA)0.882
Total Bile Acids (TBA)0.880
Taurochenodeoxythis compound (TCDCA)0.874
This compound (CA) 0.534

AUC values are indicative of the biomarker's ability to distinguish between subjects with liver impairments and healthy individuals.

Table 2: Performance in Differentiating Viral Hepatitis from Non-Alcoholic Fatty Liver Disease (NAFLD)

BiomarkerAUCSensitivity (%)Specificity (%)
Lithothis compound (LCA)0.76958.2292.31
Taurothis compound (TCA)0.74965.7576.92
Glycochenodeoxythis compound (GCDCA)0.66767.1264.10
Combined (LCA+TCA+GCDCA) Not specified 70.55 94.87

This table highlights the utility of specific bile acids in the differential diagnosis of common liver diseases.[1]

Table 3: Performance of Standard Liver Function Tests in NAFLD Diagnosis

BiomarkerAUCSensitivity (%)Specificity (%)
ALT/AST Ratio0.725370.0365.45
ALTNot specified in this study--
ASTNot specified in this study--
GGTNot specified in this study--

This table provides a baseline for the diagnostic performance of commonly used liver enzymes in the context of NAFLD.[2]

Experimental Protocols

Accurate and reproducible measurement of this compound is paramount for its clinical validation. The following section outlines a typical experimental protocol for the quantification of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive method.

Protocol: Quantification of Serum this compound by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • Thaw serum samples, calibrators, and quality control (QC) samples on ice.

  • Vortex each sample briefly to ensure homogeneity.

  • Pipette 100 µL of each serum sample, calibrator, and QC into separate 1.5 mL microcentrifuge tubes.

  • Add 20 µL of an internal standard solution (e.g., Taurothis compound-d4) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to clean autosampler vials for analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile/methanol mixture

  • Gradient Elution: A gradient is employed to separate the different bile acids. A typical gradient might start at a lower percentage of organic phase (B) and ramp up to a high percentage over several minutes to elute all compounds of interest.

  • Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from the calibrator samples.

Visualizing Key Concepts

To further elucidate the role of this compound in liver disease and the process of its validation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample is Add Internal Standard serum->is precip Protein Precipitation (Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Acquisition ms->data quant Quantification vs. Calibration Curve data->quant result This compound Concentration quant->result fxr_signaling_pathway CA This compound (Bile Acid) FXR FXR CA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Gene_Expression Target Gene Expression FXR_RXR->Gene_Expression binds to DNA SHP SHP (Small Heterodimer Partner) CYP7A1 CYP7A1 (Rate-limiting enzyme in bile acid synthesis) SHP->CYP7A1 inhibits BSEP BSEP (Bile Salt Export Pump) Gene_Expression->SHP increases expression Gene_Expression->BSEP increases expression biomarker_validation_logic cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation discovery Phase 1: Discovery (Identification of candidate biomarkers) analytical Phase 2: Analytical Validation (Assay development and performance characterization) discovery->analytical Candidate Selection clinical Phase 3: Clinical Validation (Association with clinical endpoint) analytical->clinical Validated Assay sensitivity Sensitivity analytical->sensitivity specificity Specificity analytical->specificity reproducibility Reproducibility analytical->reproducibility utilization Phase 4: Clinical Utility (Impact on patient management and outcomes) clinical->utilization Clinically Validated Biomarker cohort Retrospective/Prospective Cohort Studies clinical->cohort omics Omics Technologies (Metabolomics, Proteomics) omics->discovery lit Literature Review lit->discovery roc ROC Analysis (Sensitivity, Specificity, AUC) cohort->roc

References

Dichotomy in the Colon: A Comparative Analysis of Cholic Acid and Deoxycholic Acid on Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the contrasting effects of a primary and secondary bile acid on colon cancer cell fate, supported by experimental data and pathway analysis.

The composition of the bile acid pool within the colon is increasingly recognized as a critical factor in the etiology of colorectal cancer (CRC). While structurally similar, primary and secondary bile acids can exert dramatically different effects on colon epithelial cells. This guide provides a comparative analysis of cholic acid (CA), a primary bile acid synthesized in the liver, and deoxythis compound (DCA), a secondary bile acid produced from CA by gut microbiota. Evidence demonstrates that while CA is relatively inert, DCA is a potent modulator of CRC cell signaling, capable of promoting proliferation at lower concentrations and inducing apoptosis at higher, cytotoxic levels.

Head-to-Head Comparison: this compound vs. Deoxythis compound

The fundamental difference in the actions of this compound and deoxythis compound lies in their cytotoxicity and signaling capabilities. Experimental data consistently show that DCA actively influences colon cancer cell viability and signaling pathways, whereas CA has minimal to no direct effect.[1][2] DCA's effects are dose-dependent; low concentrations are associated with cell proliferation, while higher concentrations trigger apoptosis through mechanisms including oxidative stress and mitochondrial disruption.[3][4]

Quantitative Data Summary

The following tables summarize the differential effects of CA and DCA on colon cancer cell lines based on published experimental data.

Table 1: Effect on Cell Viability and Apoptosis

ParameterThis compound (CA)Deoxythis compound (DCA)Cell Line(s)Key Findings & Citations
Cytotoxicity Non-toxic across physiological concentrationsCytotoxic at high concentrations (>100 µM)HCT116, HT-29, Caco-2CA is consistently reported as non-toxic.[1] DCA induces cell death in a dose- and time-dependent manner.[4][5]
Apoptosis Induction No discernible apoptotic effectInduces apoptosis significantly at ≥100 µMSW480, DLD-1, HCT116DCA at 100 µM for 24h increased apoptosis from ~4.7% to ~7.2% in SW480 cells and from ~11.6% to ~14.3% in DLD-1 cells.[6] The mechanism involves mitochondrial stress and caspase activation.[3][5]
Proliferation No significant effectStimulates proliferation at low concentrations (<20 µM)Caco-2, HT-29Low-dose DCA promotes cell growth, potentially increasing epithelial cell turnover and malignant transformation risk.[4]

Table 2: Modulation of Signaling Pathways

Signaling PathwayThis compound (CA)Deoxythis compound (DCA)Colon Cancer Cell ModelsMechanism & Citations
EGFR/MAPK Pathway No reported activationActivates EGFR signalingHT-29, HCT-8DCA can induce ligand-independent activation of the Epidermal Growth Factor Receptor (EGFR), leading to downstream activation of MAPK, which promotes cell survival and proliferation.
Wnt/β-catenin Pathway No reported effectActivates β-catenin signalingN/ADCA-mediated activation of this pathway can increase the expression of target genes like cyclin D1, promoting cell cycle progression and tumor growth.
Apoptotic Pathways No reported modulationActivates intrinsic (mitochondrial) pathwayHCT116, BCS-TC2At high concentrations, DCA induces the release of cytochrome c from mitochondria and activates caspases (e.g., caspase-9 and -3), leading to programmed cell death.[3][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to measure the cytotoxic effects of bile acids on colon cancer cells.

  • Cell Seeding: Plate colon cancer cells (e.g., HT-29 or Caco-2) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours at 37°C with 5% CO₂.

  • Bile Acid Treatment: Prepare stock solutions of this compound and Deoxythis compound. Treat cells with a range of concentrations (e.g., 10 µM to 500 µM) for specified time periods (e.g., 24, 48, or 72 hours). Include untreated wells as a control.

  • MTT Reagent Addition: Following treatment, remove the culture medium. Add 10 µL of MTT solution (5 mg/mL in PBS) and 90 µL of fresh medium to each well.[4]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 2: Western Blot for EGFR Activation

This protocol is used to detect the phosphorylation of EGFR, indicating its activation by DCA.

  • Cell Treatment: Grow HT-29 cells to ~70-80% confluency. Serum-starve the cells overnight. Treat the cells with DCA (e.g., 50 µM) for a short duration (e.g., 15-30 minutes). Include a positive control (e.g., 30 nM EGF) and an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in modified radioimmune precipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize protein samples to equal concentrations (e.g., 25 µg per lane). Add sample buffer and boil at 90-95°C for 5-7 minutes.[7][8]

  • SDS-PAGE and Transfer: Separate proteins on a 4-10% Tris-glycine gradient gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated EGFR (e.g., anti-pEGFR Tyr-1173).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.[7]

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and pathways.

cluster_0 Experimental Workflow: Cell Viability (MTT Assay) A Seed Colon Cancer Cells (96-well plate) B Incubate 24h A->B C Treat with this compound (CA) or Deoxythis compound (DCA) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability H->I

Caption: Workflow for assessing bile acid cytotoxicity.

cluster_1 Deoxythis compound (DCA): Pro-Tumorigenic Signaling DCA Deoxythis compound (DCA) (Low Concentration) EGFR EGFR DCA->EGFR Activates RAS Ras EGFR->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Prolif Cell Proliferation & Survival TF->Prolif

Caption: DCA's activation of the EGFR-MAPK pathway.

cluster_2 Deoxythis compound (DCA): Apoptosis Induction DCA_high Deoxythis compound (DCA) (High Concentration) ROS Oxidative Stress (ROS Generation) DCA_high->ROS Mito Mitochondria ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: DCA's induction of mitochondrial apoptosis.

References

Differential Signaling of Cholic Acid vs. Chenodeoxycholic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholic acid (CA) and chenodeoxythis compound (CDCA) are the two primary bile acids synthesized from cholesterol in the human liver. While structurally similar, these molecules exhibit distinct signaling properties, primarily through their differential activation of nuclear and membrane-bound receptors. This guide provides a comprehensive comparison of their signaling pathways, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Receptor Activation

The differential effects of this compound and chenodeoxythis compound are rooted in their varying affinities for key receptors that regulate bile acid homeostasis, lipid metabolism, and inflammation. Chenodeoxythis compound is a significantly more potent activator of the Farnesoid X Receptor (FXR) compared to this compound.[1] The following table summarizes the available quantitative data on the activation of major bile acid receptors by CA and CDCA in human cell systems.

ReceptorLigandEC50 (µM)Potency Rank
Farnesoid X Receptor (FXR) Chenodeoxythis compound (CDCA)~10[1]High
This compound (CA)>100Low
Takeda G-protein coupled Receptor 5 (TGR5) Chenodeoxythis compound (CDCA)More potent than CAModerate
This compound (CA)Less potent than CDCALow
Vitamin D Receptor (VDR) Chenodeoxythis compound (CDCA)Data not available-
This compound (CA)Data not available-
Pregnane X Receptor (PXR) Chenodeoxythis compound (CDCA)Weak agonist/inactiveLow
This compound (CA)Weak agonist/inactiveLow

Differential Regulation of Target Gene Expression

The activation of FXR by CA and CDCA leads to the regulation of a suite of genes involved in bile acid synthesis and transport. Notably, both bile acids induce the expression of the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19), which in turn inhibit the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. However, the magnitude of this induction is significantly greater with CDCA, consistent with its higher potency as an FXR agonist.

Target GeneThis compound (CA) EffectChenodeoxythis compound (CDCA) EffectPrimary Receptor
SHP (Small Heterodimer Partner) UpregulationStronger Upregulation[2]FXR
FGF19 (Fibroblast Growth Factor 19) UpregulationStronger Upregulation[2]FXR
CYP7A1 (Cholesterol 7α-hydroxylase) DownregulationStronger DownregulationFXR (indirectly via SHP/FGF19)
OSTα (Organic Solute Transporter α) UpregulationStronger UpregulationFXR
BSEP (Bile Salt Export Pump) UpregulationStronger UpregulationFXR

Signaling Pathways and Experimental Workflows

To visually represent the distinct signaling cascades and the methodologies used to study them, the following diagrams are provided.

Differential Signaling of this compound (CA) and Chenodeoxythis compound (CDCA) cluster_ligands Bile Acids cluster_receptors Receptors cluster_downstream Downstream Effects CA This compound (CA) FXR FXR CA->FXR Low Potency TGR5 TGR5 CA->TGR5 Low Potency CDCA Chenodeoxythis compound (CDCA) CDCA->FXR High Potency CDCA->TGR5 Moderate Potency SHP_FGF19 ↑ SHP, FGF19 FXR->SHP_FGF19 Induces BSEP_OSTa ↑ BSEP, OSTα FXR->BSEP_OSTa Induces cAMP ↑ cAMP TGR5->cAMP Activates CYP7A1 ↓ CYP7A1 SHP_FGF19->CYP7A1 Inhibits GLP1 ↑ GLP-1 Secretion cAMP->GLP1 Stimulates

Differential activation of FXR and TGR5 by CA and CDCA.

Experimental Workflow for Receptor Activation and Gene Expression Analysis cluster_cell_culture Cell Culture cluster_assays Assays cluster_data_analysis Data Analysis cell_prep Prepare Human Hepatocytes (e.g., HepG2) treatment Treat cells with varying concentrations of CA and CDCA cell_prep->treatment binding_assay FXR Competitive Binding Assay treatment->binding_assay functional_assay TGR5 cAMP Activation Assay treatment->functional_assay gene_expression qPCR for Target Gene Expression treatment->gene_expression ec50_calc Calculate EC50 values binding_assay->ec50_calc functional_assay->ec50_calc fold_change Determine fold change in gene expression gene_expression->fold_change

Workflow for comparing CA and CDCA signaling.

Detailed Experimental Protocols

Farnesoid X Receptor (FXR) Competitive Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay to determine the affinity of this compound and chenodeoxythis compound for the human FXR ligand-binding domain (LBD).

Materials:

  • GST-tagged human FXR-LBD

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled FXR agonist (tracer, acceptor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4)

  • This compound and chenodeoxythis compound stock solutions in DMSO

  • 384-well, low-volume, black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of GST-hFXR-LBD and Tb-anti-GST antibody in assay buffer.

    • Prepare a 4X stock solution of the fluorescent tracer in assay buffer.

    • Prepare serial dilutions of this compound and chenodeoxythis compound in DMSO, followed by a further dilution in assay buffer to create 2X working solutions.

  • Assay Setup:

    • Add 5 µL of the 2X test compound (CA or CDCA) or vehicle (DMSO in assay buffer) to the appropriate wells of the 384-well plate.

    • Add 5 µL of the 2X GST-hFXR-LBD/Tb-anti-GST antibody mixture to all wells.

    • Initiate the binding reaction by adding 10 µL of the 4X fluorescent tracer to all wells. The final volume in each well should be 20 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: ~620 nm (terbium emission) and ~665 nm (acceptor emission).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the log of the competitor concentration (CA or CDCA).

    • Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

TGR5 Activation Assay (cAMP Measurement)

This protocol outlines a method to measure the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP) using a homogeneous time-resolved fluorescence (HTRF) assay.

Materials:

  • HEK293 cells stably expressing human TGR5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • This compound and chenodeoxythis compound stock solutions in DMSO

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well, low-volume, white microplates

Procedure:

  • Cell Seeding:

    • Seed TGR5-expressing HEK293 cells into a 384-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and chenodeoxythis compound in stimulation buffer.

    • Aspirate the culture medium from the cells and add the diluted compounds.

    • Incubate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Add the cAMP-d2 conjugate diluted in lysis buffer to all wells.

    • Add the anti-cAMP cryptate conjugate diluted in lysis buffer to all wells.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader. Excite the cryptate donor at ~320 nm and measure emission at two wavelengths: ~620 nm (cryptate emission) and ~665 nm (d2 acceptor emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission).

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log of the agonist concentration (CA or CDCA).

    • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol details the steps for quantifying the mRNA expression of FXR and TGR5 target genes in response to treatment with this compound and chenodeoxythis compound.

Materials:

  • Human hepatocytes or intestinal cells (e.g., HepG2 or Caco-2)

  • Cell culture medium

  • This compound and chenodeoxythis compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., SHP, FGF19, CYP7A1, OSTα) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cultured cells with CA, CDCA, or vehicle control for a specified time (e.g., 24 hours).

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or housekeeping gene, and diluted cDNA.

    • Aliquot the reaction mix into a qPCR plate.

  • qPCR Run:

    • Perform the qPCR reaction using a standard thermal cycling protocol:

      • Initial denaturation (e.g., 95°C for 10 minutes)

      • 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

      • Include a melt curve analysis at the end of the run to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

References

Ursodeoxycholic Acid vs. Cholic Acid in the Management of Cholestasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholestasis, a condition characterized by the impairment of bile flow, leads to the accumulation of cytotoxic bile acids within the liver, precipitating hepatobiliary injury. Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, has long been the cornerstone of therapy for many cholestatic liver diseases. In contrast, this compound (CA), a primary bile acid, plays a pivotal physiological role in lipid digestion and cholesterol homeostasis and acts as a significant signaling molecule. This guide provides an objective comparison of UDCA and CA in the context of cholestasis treatment, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

Performance Comparison: Efficacy and Biochemical Impact

Direct head-to-head clinical trials comparing UDCA and CA for the treatment of cholestasis are limited. However, data from various experimental and clinical studies provide insights into their distinct effects on liver biochemistry and bile acid metabolism.

Table 1: Comparative Effects on Liver Biochemistry in Cholestasis Models
ParameterUrsodeoxythis compound (UDCA)This compound (CA)Source
Serum Alanine Aminotransferase (ALT) Significant ReductionData not available in comparative cholestasis studies; high doses may be associated with elevations.[1][2]
Serum Aspartate Aminotransferase (AST) Significant ReductionData not available in comparative cholestasis studies.[2]
Serum Bilirubin Significant ReductionData not available in comparative cholestasis studies.[2]
Serum Total Bile Acids Tended to be lower, but not always statistically significant.[2] May increase total levels due to its own concentration.[3]Data not available in comparative cholestasis studies.[2][3]
Serum this compound Decreased serum this compound levels.[4]Endogenous levels are regulated by CA administration through FXR activation.[5][4]
Table 2: Effects on Bile Acid Kinetics and Composition (Human Studies)
ParameterUrsodeoxythis compound (UDCA)Chenodeoxythis compound (CDCA) - as a comparator for a primary bile acidSource
This compound Synthesis Rate Increased by ~80%Reduced by ~70%[6]
Chenodeoxythis compound Synthesis Rate Increased by ~40%N/A[6]
This compound Pool Size UnchangedReduced by ~70%[6]
Biliary Cholesterol Secretion Reduced by ~50%Reduced by ~30%[6]
Biliary Bile Acid Secretion UnchangedUnchanged[6]
Biliary Phospholipid Secretion UnchangedUnchanged[6]

Mechanisms of Action: A Tale of Two Pathways

UDCA and CA exert their effects through distinct and sometimes opposing mechanisms. UDCA's therapeutic actions are multifactorial, focusing on cytoprotection and the stimulation of bile flow, while CA is a potent regulator of bile acid synthesis.

Ursodeoxythis compound (UDCA): The Cytoprotective Choleretic

UDCA is a hydrophilic bile acid that works through several mechanisms to mitigate cholestatic injury:

  • Protection of Hepatocytes and Cholangiocytes: UDCA protects liver cells from the cytotoxic effects of more hydrophobic bile acids.[7]

  • Stimulation of Biliary Secretion: It stimulates the secretion of bile, a process known as choleresis, which helps to flush out accumulated toxic bile acids.[7]

  • Anti-apoptotic Effects: UDCA inhibits bile acid-induced apoptosis in hepatocytes.[7]

  • Immunomodulation: It can modulate the immune response in the liver.[7]

  • Signaling: UDCA's signaling properties are generally considered weak in terms of activating the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis.[8][9]

This compound (CA): The Physiological Regulator

CA is a primary bile acid and a potent signaling molecule:

  • FXR Agonism: CA is a strong agonist of FXR.[5] Activation of FXR inhibits the synthesis of new bile acids from cholesterol by downregulating the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classic bile acid synthesis pathway.[5]

  • TGR5 Activation: Like other bile acids, CA can activate the G protein-coupled bile acid receptor 1 (TGR5), which is involved in regulating energy metabolism and inflammation.[5]

  • Physiological Role: In a non-cholestatic state, CA is essential for the emulsification and absorption of dietary fats and fat-soluble vitamins.

Signaling Pathways

The differential effects of UDCA and CA on key signaling pathways, particularly FXR, are central to their respective roles in cholestasis.

cluster_UDCA Ursodeoxythis compound (UDCA) Pathway cluster_CA This compound (CA) Pathway UDCA UDCA PKC PKCα UDCA->PKC Ca ↑ [Ca2+]i UDCA->Ca PI3K PI3K UDCA->PI3K Apoptosis ↓ Hepatocyte Apoptosis UDCA->Apoptosis Cytoprotection Cytoprotection UDCA->Cytoprotection BSEP_MRP2_ins ↑ BSEP/MRP2 Insertion (Canalicular Membrane) PKC->BSEP_MRP2_ins Ca->BSEP_MRP2_ins ERK ERK1/2 ERK->BSEP_MRP2_ins PI3K->ERK Choleretic ↑ Choleretic Effect BSEP_MRP2_ins->Choleretic CA This compound (CA) FXR FXR Activation CA->FXR SHP ↑ SHP FXR->SHP BSEP ↑ BSEP Expression FXR->BSEP CYP7A1 ↓ CYP7A1 Expression SHP->CYP7A1 BASynthesis ↓ Bile Acid Synthesis CYP7A1->BASynthesis BA_Export ↑ Bile Acid Export BSEP->BA_Export

Fig. 1: Simplified signaling pathways for UDCA and CA.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the effects of bile acids in cholestasis models.

In Vivo Model: Bile Duct Ligation (BDL) in Rodents

This is a widely used experimental model to induce obstructive cholestasis.[4]

Protocol:

  • Anesthesia: Anesthetize the rodent (e.g., rat, mouse) using an appropriate anesthetic agent.

  • Surgical Procedure: Make a midline laparotomy incision to expose the common bile duct.

  • Ligation: Ligate the common bile duct in two places and transect the duct between the ligatures.

  • Closure: Close the abdominal wall and skin with sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.

  • Treatment: Administer the test compound (e.g., UDCA, CA) or vehicle to different groups of BDL animals, typically via oral gavage or supplemented in the diet.

  • Sample Collection: At a predetermined time point (e.g., 1-4 weeks), collect blood and liver tissue for analysis.

start Rodent Model (e.g., Rat, Mouse) bdl Bile Duct Ligation (BDL) start->bdl treatment Treatment Groups: - Vehicle - UDCA - CA bdl->treatment analysis Analysis: - Serum Biochemistry - Liver Histology - Gene Expression treatment->analysis

Fig. 2: Experimental workflow for in vivo cholestasis model.
In Vitro Assays for Hepatocyte Injury

1. Lactate Dehydrogenase (LDH) Release Assay for Necrosis: This assay measures the activity of LDH, a cytosolic enzyme released into the cell culture medium upon plasma membrane damage, which is a hallmark of necrosis.[10]

  • Procedure:

    • Culture primary hepatocytes or hepatocyte-like cell lines.

    • Treat cells with different concentrations of bile acids (UDCA, CA) or a vehicle control.

    • Collect the cell culture supernatant at specific time points.

    • Measure LDH activity in the supernatant using a commercially available kit, which typically involves a coupled enzymatic reaction that results in the formation of a colored product measured spectrophotometrically.[10]

2. Caspase-3 Activity Assay for Apoptosis: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10]

  • Procedure:

    • Culture and treat cells as described for the LDH assay.

    • Lyse the cells to release intracellular contents.

    • Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Measure the fluorescence generated by the cleavage of the substrate by active caspase-3 using a fluorometer.[10]

Bile Acid Analysis

Protocol for Bile Acid Extraction and Quantification from Serum/Liver: This protocol outlines the general steps for analyzing the bile acid pool.

  • Sample Preparation:

    • Serum: Protein precipitation using a solvent like acetonitrile (B52724) or methanol.[11]

    • Liver Tissue: Homogenization followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate bile acids.[11]

  • Internal Standards: Add a mixture of deuterated bile acid internal standards to the samples to correct for extraction efficiency and matrix effects.

  • Hydrolysis (Optional): For total bile acid measurement, an enzymatic hydrolysis step can be included to de-conjugate amidated bile acids.[11]

  • Quantification by LC-MS/MS:

    • Separate the individual bile acids using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

    • Detect and quantify the bile acids using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Conclusion

Ursodeoxythis compound and this compound have fundamentally different mechanisms of action and, consequently, distinct therapeutic rationales in the context of cholestasis. UDCA acts as a broad-spectrum cytoprotective and choleretic agent, aiming to mitigate the downstream consequences of bile acid accumulation. In contrast, this compound, as a potent FXR agonist, primarily targets the regulation of bile acid synthesis, offering a mechanism to reduce the overall bile acid load.

The available data suggest that UDCA is effective in improving liver biochemistry in cholestatic conditions. The role of this compound in treating established cholestasis is less clear and is complicated by its physiological function as a primary bile acid. Future research, including direct comparative studies, is necessary to fully elucidate the relative therapeutic potential of these two bile acids and to identify patient populations that may benefit from either agent alone or in combination. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such studies.

References

A Comparative Analysis of Cholic Acid and Synthetic FXR Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cholic acid and leading synthetic Farnesoid X Receptor (FXR) agonists. We delve into their performance, supported by experimental data, to inform research and development in metabolic and cholestatic diseases.

The Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its activation by endogenous bile acids, such as this compound (CA), triggers a cascade of events that control the synthesis and transport of bile acids.[1] Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4] This has spurred the development of potent synthetic FXR agonists designed to offer enhanced efficacy and target engagement compared to their natural counterparts.

This guide presents a comparative analysis of this compound and prominent synthetic FXR agonists, including the first-in-class obetithis compound (OCA) and the next-generation non-steroidal agonists cilofexor (B606690) and tropifexor.

Quantitative Comparison of FXR Agonist Potency and Efficacy

The potency and efficacy of FXR agonists are typically evaluated through in vitro assays that measure the concentration required to achieve half-maximal activation (EC50) and the maximum level of activation, respectively. Synthetic agonists have demonstrated significantly greater potency than the endogenous ligand, this compound.

CompoundTypeTargetEC50EfficacyTGR5 ActivationKey Characteristics
This compound (CA) Endogenous Bile AcidFXR~50-100 µM[5]Partial AgonistYesNatural FXR ligand with low potency.
Obetithis compound (OCA) Steroidal SyntheticFXR0.130 µM (130 nM)[6]Full AgonistYes (EC50: 0.5-8 µM)[7]First-in-class synthetic agonist, ~100-fold more potent than CDCA.[8]
Cilofexor (GS-9674) Non-steroidal SyntheticFXR0.043 µM (43 nM)[2]Full AgonistSelective for FXRPotent and selective non-steroidal agonist with demonstrated anti-inflammatory and anti-fibrotic effects.[2]
Tropifexor (LJN452) Non-steroidal SyntheticFXR0.0002 µM (0.2 nM)[9]Full AgonistSelective for FXRHighly potent non-bile acid agonist.[9]

Table 1: Comparative in vitro potency and characteristics of this compound and synthetic FXR agonists.

The FXR Signaling Pathway: A Central Hub for Metabolic Regulation

Activation of FXR by its ligands initiates a complex signaling cascade that governs multiple metabolic pathways. Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[10] This complex then binds to FXR response elements (FXREs) on the DNA of target genes, modulating their transcription.[10]

Key downstream effects of FXR activation include:

  • Inhibition of Bile Acid Synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[10]

  • Promotion of Bile Acid Efflux: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping bile acids out of hepatocytes.[4]

  • Enterohepatic Feedback Loop: In the intestine, FXR activation stimulates the release of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and further suppresses CYP7A1 expression.[1]

  • Regulation of Lipid and Glucose Metabolism: FXR influences triglyceride and glucose levels by regulating the expression of genes involved in lipogenesis and gluconeogenesis.[11]

FXR signaling pathway in the enterohepatic circulation.

Experimental Protocols for Comparative Analysis

A robust comparative analysis of this compound and synthetic FXR agonists necessitates a multi-tiered experimental approach, progressing from in vitro characterization to in vivo validation.

In Vitro Assays

1. FXR Activation Assay (Luciferase Reporter Assay):

This assay is the gold standard for quantifying the potency and efficacy of FXR agonists.

  • Principle: Mammalian cells (e.g., HEK293 or HepG2) are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter.[1] Activation of FXR by a ligand leads to the expression of luciferase, and the resulting luminescence is proportional to the degree of FXR activation.[1]

  • Protocol Outline:

    • Cell Culture and Transfection: Plate cells and transfect with FXR and luciferase reporter plasmids. An internal control vector (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

    • Compound Treatment: Treat transfected cells with a range of concentrations of the test compounds (this compound and synthetic agonists).

    • Lysis and Luminescence Measurement: After an incubation period, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

    • Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized data against the compound concentration to determine EC50 and maximal efficacy.

2. Intestinal FXR Target Gene Expression (Caco-2 Cell Model):

The Caco-2 human colon adenocarcinoma cell line is a well-established model for studying intestinal drug absorption and metabolism.

  • Principle: Differentiated Caco-2 cells express FXR and can be used to assess the ability of agonists to induce the expression of intestinal FXR target genes, such as FGF19 and SHP.[12][13]

  • Protocol Outline:

    • Cell Culture and Differentiation: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

    • Compound Treatment: Treat the cells with the test compounds.

    • RNA Extraction and qPCR: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of FXR target genes.

    • Data Analysis: Normalize the expression of target genes to a housekeeping gene and compare the induction levels between different compounds.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Validation Luciferase FXR Luciferase Reporter Assay (Potency & Efficacy) Caco2 Caco-2 Cell Model (Intestinal Target Genes) Luciferase->Caco2 Hepatocytes Primary Human Hepatocytes (Hepatic Target Genes) Caco2->Hepatocytes AnimalModel Animal Models of Metabolic/Cholestatic Disease Hepatocytes->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics AnimalModel->PKPD Histology Liver Histopathology AnimalModel->Histology Biomarkers Serum Biomarkers AnimalModel->Biomarkers Start Compound Library (this compound & Synthetic Agonists) Start->Luciferase

Workflow for comparative analysis of FXR agonists.
In Vivo Models

Animal models are crucial for evaluating the in vivo efficacy and safety of FXR agonists.

  • Diet-Induced Models of NASH: Mice or rats fed a high-fat, high-cholesterol, or methionine- and choline-deficient diet develop key features of NASH, including steatosis, inflammation, and fibrosis.[8] These models are used to assess the ability of FXR agonists to improve liver histology and reduce markers of liver injury.

  • Bile Duct Ligation (BDL) Model of Cholestasis: This surgical model mimics cholestatic liver injury and is used to evaluate the protective effects of FXR agonists against bile acid accumulation and liver damage.

Concluding Remarks

The development of synthetic FXR agonists represents a significant advancement in the pursuit of targeted therapies for metabolic and cholestatic liver diseases. These compounds offer substantially higher potency and, in the case of non-steroidal agonists, improved selectivity compared to the endogenous ligand this compound. A thorough comparative analysis, employing a combination of in vitro and in vivo models as outlined in this guide, is essential for elucidating the distinct pharmacological profiles of these agents and for advancing the most promising candidates into clinical development. The data presented herein underscore the therapeutic potential of modulating the FXR signaling pathway and provide a framework for the continued investigation of this important drug target.

References

A Researcher's Guide to Cholic Acid Quantification: Cross-Validation of ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cholic acid, a primary bile acid, is crucial for advancing our understanding of liver function, metabolic disorders, and drug-induced hepatotoxicity. The two most common analytical methods for this compound quantification are the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two techniques, complete with experimental protocols and performance data to aid in the selection of the most appropriate method for your research needs.

While LC-MS/MS is widely considered the gold standard for its high specificity and sensitivity, ELISA offers a high-throughput and cost-effective alternative. The choice between these methods depends on the specific requirements of the study, including the number of samples, the need for absolute quantification, and the available resources. This guide aims to provide an objective comparison to inform that decision.

Performance Characteristics: A Side-by-Side Comparison

The following table summarizes the typical performance characteristics of commercially available this compound ELISA kits and validated LC-MS/MS methods. It is important to note that the data for ELISA are based on product information from various manufacturers, while the LC-MS/MS data are derived from published validation studies.[1][2][3][4][5][6]

FeatureELISA (Competitive)LC-MS/MS
Principle Competitive immunoassay based on antigen-antibody recognition.[1][7][8]Chromatographic separation followed by mass-based detection and fragmentation.[5][6][9]
Specificity High, but potential for cross-reactivity with structurally similar bile acids.Very high, capable of distinguishing between isomeric and isobaric compounds.[5]
Sensitivity (LLOQ) Typically in the range of 29.9 ng/mL to 0.4 µM.[1][2][7]High, with LLOQs often reaching as low as 0.1 to 5 ng/mL.[4][6]
Detection Range Generally narrower, for example, 61.7-5,000 ng/mL.[1][2]Wide dynamic range, often spanning several orders of magnitude (e.g., 5-5000 ng/mL).[6]
Precision (CV%) Intra-assay CV <10%, Inter-assay CV <12%.[1][2]Intra- and inter-assay CV typically <10-15%.[5][6]
Accuracy (% Recovery) Data not always provided in kit manuals.High, typically within 85-115% of the nominal value.[5][6]
Sample Throughput High, suitable for screening large numbers of samples in 96-well plate format.Lower, though can be improved with UHPLC and autosamplers.
Cost per Sample Generally lower.Higher, due to expensive instrumentation and maintenance.
Instrumentation Standard microplate reader.LC system coupled with a tandem mass spectrometer.

Visualizing the Methodologies

To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows and underlying principles.

Cross_Validation_Workflow cluster_0 Sample Cohort cluster_1 Analytical Measurement cluster_2 Data Analysis cluster_3 Conclusion Sample Biological Samples (e.g., Serum, Plasma) ELISA Quantification by ELISA Sample->ELISA Aliquot 1 LCMS Quantification by LC-MS/MS Sample->LCMS Aliquot 2 Correlation Correlation Analysis (e.g., Pearson's r) ELISA->Correlation LCMS->Correlation Agreement Bland-Altman Analysis Correlation->Agreement Conclusion Assessment of Method Comparability Agreement->Conclusion

General workflow for a cross-validation study.

Competitive_ELISA_Principle cluster_0 Step 1: Competition cluster_1 Step 2: Binding cluster_2 Step 3: Detection Well Microplate Well (Coated with this compound) Sample_CA This compound (in Sample) Ab Anti-CA Antibody Bound_Complex Antibody binds to either sample CA or coated CA Sample_CA->Bound_Complex Competes with Ab->Bound_Complex Detection Add Enzyme-linked Secondary Antibody Bound_Complex->Detection Substrate Add Substrate Detection->Substrate Signal Color Development (Inversely proportional to sample CA) Substrate->Signal

Principle of a competitive ELISA for this compound.

LCMS_Workflow SamplePrep Sample Preparation (Protein Precipitation, Internal Standard Addition) LC_Separation LC Separation (Reversed-Phase Column) SamplePrep->LC_Separation Ionization Ionization (Electrospray - ESI) LC_Separation->Ionization Mass_Analysis1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->Mass_Analysis1 Fragmentation Collision Cell (Fragmentation) Mass_Analysis1->Fragmentation Mass_Analysis2 Mass Analyzer 2 (Product Ion Detection) Fragmentation->Mass_Analysis2 Data_Acquisition Data Acquisition & Quantification Mass_Analysis2->Data_Acquisition

Simplified workflow for LC-MS/MS analysis.

Experimental Protocols

Below are representative methodologies for the quantification of this compound using both ELISA and LC-MS/MS.

This compound Competitive ELISA Protocol (General)

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[7][8] Always refer to the specific kit manufacturer's instructions for detailed procedures.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. A standard curve is generated by performing serial dilutions of the provided this compound standard.

  • Competitive Binding: Add standards and samples to the microplate wells, which are pre-coated with this compound.

  • Antibody Incubation: Add a fixed amount of anti-cholic acid antibody to each well. During this incubation, the antibody will bind to either the this compound in the sample/standard or the this compound coated on the well.

  • Washing: Wash the wells to remove any unbound antibodies and sample components.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Washing: Wash the wells again to remove any unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis: Calculate the this compound concentration in the samples by interpolating from the standard curve.

LC-MS/MS Protocol for this compound Quantification

This protocol is based on a validated method for the simultaneous quantification of multiple bile acids in serum.[5][6]

  • Sample Preparation:

    • To 50 µL of serum or plasma, add 200 µL of ice-cold methanol (B129727) containing a known concentration of a deuterated internal standard (e.g., this compound-d4).

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Chromatographic Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

    • Gradient: A linear gradient is typically used to separate the bile acids.

    • Flow Rate: Approximately 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the sample by comparing it to a calibration curve prepared in a similar biological matrix.

Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound. LC-MS/MS offers superior specificity and sensitivity, making it the preferred method for studies requiring precise and accurate quantification of individual bile acids.[5][9] ELISA, on the other hand, provides a convenient, high-throughput, and cost-effective solution for screening large numbers of samples, particularly when the absolute quantification of individual bile acid isomers is not the primary objective. The selection of the most suitable method should be based on a careful consideration of the research question, the required level of analytical detail, and the available resources. For studies that initially use ELISA for high-throughput screening, it is often good practice to confirm key findings using the more specific and quantitative LC-MS/MS method.

References

comparing the efficacy of different cholic acid extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of cholic acid is a critical step in various applications, from pharmaceutical synthesis to metabolic research. This guide provides an objective comparison of different this compound extraction methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your specific needs.

At a Glance: Efficacy of this compound Extraction Methods

The selection of an appropriate extraction method for this compound depends on several factors, including the desired purity and yield, the scale of the operation, and the available resources. Below is a summary of quantitative data for various extraction methods.

Extraction MethodStarting MaterialKey Reagents/SolventsTypical YieldTypical PurityProcessing TimeKey AdvantagesKey Disadvantages
Solvent Extraction Animal BileEthanol (B145695), Methanol (B129727), AcetonitrileVariable80-95%[1]HoursSimple, widely applicableUse of organic solvents, lower purity
Industrial Chemical Animal Bile/ResiduesNaOH, BaCl₂, H₂SO₄, Ethanol~50kg from residue[2]60-70% (crude)[2], >99% (refined)[3]DaysHigh throughput, scalableUse of harsh chemicals, complex process
Enzymatic Hydrolysis Animal BileBile Salt Hydrolase (BSH)58.18% (CDCA)[4]HighHoursMild conditions, high specificityEnzyme cost and stability
Solid-Phase Extraction Biological Fluids/ExtractsC18 Cartridges, Methanol>90% recovery[5]HighMinutes to HoursHigh purity, removes interferencesCartridge cost, limited capacity
Supercritical Fluid (SFE) FecesSupercritical CO₂102.1-108.5% recovery[6]High~75 minutes[6]"Green" solvent, high selectivityHigh initial equipment cost
Microwave-Assisted (MAE) Bile AcidsMethanol, Acid Catalyst86-94%[7]High1-3 minutes[7]Extremely rapidSpecialized equipment required
Ultrasound-Assisted (UAE) Plant/Animal TissueEthanolHigher than conventional methodsVariableMinutes to HoursIncreased efficiency, reduced timePotential for degradation of target

In-Depth: Experimental Protocols

Classical Solvent Extraction

This method relies on the differential solubility of this compound in organic solvents.

Experimental Protocol:

  • Saponification: Mix animal bile with a solution of sodium hydroxide (B78521) (e.g., 100g/L) and heat the mixture to boiling for 12-18 hours to hydrolyze conjugated bile acids.[2]

  • Acidification: After cooling, acidify the saponification liquor with a strong acid (e.g., sulfuric acid) to a pH of 3-4 to precipitate the crude bile acids.[2]

  • Extraction: Collect the precipitate and dissolve it in a suitable hot alcohol, such as ethanol or methanol.[1]

  • Crystallization: Allow the solution to cool, promoting the crystallization of this compound. Multiple recrystallization steps may be necessary to achieve higher purity.[2]

  • Purification: The crude this compound can be further purified by washing with a solvent in which this compound has low solubility but impurities are soluble, such as toluene (B28343) or benzene.[1]

Industrial Chemical Extraction and Purification

This large-scale method is designed for high-volume production and often involves multiple saponification and purification steps.

Experimental Protocol:

  • Primary Saponification: Treat the starting material (e.g., this compound leftover bits and pieces) with sodium hydroxide at a 1:0.8-1 mass ratio and heat for 15-25 hours.[2]

  • Grease Removal: Add a barium chloride solution to the saponification liquor and heat to precipitate fatty acids as barium salts.[2]

  • Acidification: Filter to obtain the supernatant and acidify with sulfuric acid to a pH of 3-4 to precipitate crude this compound.[2]

  • Secondary Saponification and Purification: The crude this compound is then subjected to a second saponification with NaOH, followed by further purification steps involving precipitation with BaCl₂, removal of excess barium with Na₂CO₃, and final acidification to yield block this compound.[2]

  • Decolorization and Crystallization: The block this compound is dissolved in 95% ethanol with activated carbon for decolorization, followed by concentration and crystallization to obtain the final product.[2]

Enzymatic Hydrolysis

This method utilizes enzymes to specifically hydrolyze conjugated bile acids under mild conditions. While the provided data is for chenodeoxythis compound (CDCA), a similar process can be applied for this compound.

Experimental Protocol:

  • Enzyme Preparation: Prepare a solution of Bile Salt Hydrolase (BSH) enzyme.

  • Enzymatic Reaction: Add the BSH enzyme solution (e.g., 1% concentration) to the bile acid extract and incubate at an optimal temperature (e.g., 37°C) and pH for a specified time (e.g., 30 minutes) to deconjugate the bile acids.[4]

  • Precipitation: Add a solution of calcium chloride to form calcium salts of the deconjugated bile acids, which precipitate out of the solution.[4]

  • Isolation: Centrifuge the mixture to collect the precipitate. The this compound can then be liberated from its calcium salt by treatment with a suitable acid.[4]

Solid-Phase Extraction (SPE)

SPE is a purification technique used to isolate this compound from complex mixtures, often after an initial extraction step.

Experimental Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol and then water.

  • Sample Loading: Dissolve the crude this compound extract in an appropriate solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solvent that elutes impurities but retains the this compound (e.g., a low-concentration methanol-water mixture).

  • Elution: Elute the this compound from the cartridge using a stronger solvent, such as a higher concentration of methanol.[5]

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a "green" alternative to organic solvents.

Experimental Protocol:

  • Sample Preparation: The sample (e.g., dried and homogenized feces) is placed in the extraction vessel.

  • Extraction: Supercritical carbon dioxide is passed through the sample at a specific temperature and pressure (e.g., 90°C and 34.5 MPa) for a set duration (e.g., 75 minutes).[6]

  • Collection: The this compound is separated from the supercritical fluid by depressurization, and the CO₂ can be recycled.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.

Experimental Protocol:

  • Sample Preparation: Place the bile acid-containing material in a microwave-safe extraction vessel with a suitable solvent (e.g., methanol) and a catalytic amount of acid (e.g., methanesulfonic acid).[7]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power and for a short duration (e.g., 60% power for 1-3 minutes).[7]

  • Isolation: After cooling, the this compound can be isolated from the reaction mixture through standard procedures like filtration or crystallization.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing mass transfer and accelerating extraction.

Experimental Protocol:

  • Sample Preparation: Suspend the sample material in an appropriate extraction solvent (e.g., ethanol) in an extraction vessel.

  • Ultrasonication: Immerse the ultrasonic probe into the suspension or place the vessel in an ultrasonic bath. Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., minutes to hours).

  • Separation: After extraction, separate the liquid extract from the solid residue by filtration or centrifugation.

  • Purification: Further purify the this compound from the extract using techniques like crystallization or chromatography.

Signaling Pathway of this compound

This compound and other bile acids are not only important for digestion but also act as signaling molecules that regulate their own synthesis and metabolism, as well as lipid and glucose homeostasis. A key signaling pathway involves the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[8][9]

CholicAcidSignaling cluster_Intestine Intestinal Enterocyte cluster_Liver Hepatocyte Cholic Acid_I This compound FXR_I FXR Cholic Acid_I->FXR_I activates TGR5_I TGR5 Cholic Acid_I->TGR5_I activates FGF19 FGF19 FXR_I->FGF19 induces FGFR4 FGFR4 FGF19->FGFR4 activates FGF19->FGFR4 GLP1 GLP-1 TGR5_I->GLP1 stimulates secretion Pancreas Pancreas GLP1->Pancreas Cholic Acid_L This compound FXR_L FXR Cholic Acid_L->FXR_L activates SHP SHP FXR_L->SHP induces CYP7A1 CYP7A1 (Rate-limiting enzyme) SHP->CYP7A1 inhibits Cholesterol Cholesterol Cholesterol->Cholic Acid_L synthesis via FGFR4->CYP7A1 inhibits Insulin (B600854) Secretion Insulin Secretion Pancreas->Insulin Secretion

This compound Signaling Pathway via FXR and TGR5.

Diagram Explanation: In intestinal enterocytes, this compound activates FXR to induce the secretion of Fibroblast Growth Factor 19 (FGF19) and activates TGR5 to stimulate the release of Glucagon-like peptide-1 (GLP-1). FGF19 travels to the liver and activates the FGF receptor 4 (FGFR4), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Within the liver, this compound also activates FXR, leading to the induction of the Small Heterodimer Partner (SHP), which further suppresses CYP7A1 expression. This negative feedback loop tightly regulates this compound levels. GLP-1 acts on the pancreas to stimulate insulin secretion.

Conclusion

The choice of a this compound extraction method is a trade-off between factors such as yield, purity, cost, scalability, and environmental impact. For laboratory-scale research requiring high purity, a combination of solvent extraction followed by solid-phase extraction is often suitable. For large-scale industrial production, chemical extraction and purification methods are established, though they involve harsh conditions. Emerging technologies like supercritical fluid, microwave-assisted, and ultrasound-assisted extraction offer promising "green" and efficient alternatives, although their application for this compound extraction is still being optimized. This guide provides the foundational information for researchers and drug development professionals to make an informed decision based on their specific requirements.

References

A Comparative Analysis of Cholic Acid and its Conjugates in Farnesoid X Receptor (FXR) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Its central role in metabolic pathways has positioned it as a significant therapeutic target for a variety of conditions, including non-alcoholic fatty liver disease (NAFLD), cholestasis, and dyslipidemia. The primary endogenous ligands for FXR are bile acids, with varying degrees of agonistic activity. This guide provides a comparative overview of cholic acid and its primary conjugated forms, taurothis compound (TCA) and glycothis compound (GCA), in the context of FXR activation, supported by available experimental data.

Quantitative Comparison of FXR Activation

Direct, side-by-side quantitative comparisons of the FXR activation potential of this compound, taurothis compound, and glycothis compound are limited in the existing literature. However, data from various studies using different assay methodologies provide insights into their relative activities.

This compound is generally considered a weak FXR agonist. In a reporter gene assay, this compound demonstrated an EC50 (half-maximal effective concentration) of approximately 600 μM.[2] In contrast, chenodeoxythis compound (CDCA), another primary bile acid, is a significantly more potent FXR agonist with an EC50 of about 10-17 μM in similar assays.[1][2]

Quantitative data on the direct FXR agonism of taurothis compound (TCA) and glycothis compound (GCA) are less definitive. Some studies suggest that in transfected cell lines lacking certain cellular machinery, conjugated bile acids may not directly activate FXR.[3] Conversely, other research indicates that both TCA and GCA can significantly increase the expression of FXR at both the mRNA and protein levels in macrophage models.[4] This suggests an indirect or cell-type-specific mechanism of action that warrants further investigation.

CompoundTypeFXR Activation Potency (EC50)Key Findings
This compound Primary Bile Acid~600 μM (in a reporter assay)[2]Considered a weak FXR agonist.
Taurothis compound (TCA) Conjugated Bile AcidNot clearly establishedShown to increase FXR mRNA and protein expression.[4]
Glycothis compound (GCA) Conjugated Bile AcidNot clearly establishedShown to increase FXR mRNA and protein expression.[4]
Reference Agonist:
Chenodeoxythis compound (CDCA) Primary Bile Acid~10-17 μM (in reporter assays)[1][2]A potent natural FXR agonist.

Note: The presented EC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. The lack of direct comparative data for TCA and GCA highlights a gap in the current understanding of their FXR-mediated signaling.

FXR Signaling Pathway

Activation of FXR by bile acids initiates a cascade of transcriptional regulation that governs multiple metabolic processes. The following diagram illustrates the canonical FXR signaling pathway.

TR_FRET_Workflow cluster_steps TR-FRET Assay Workflow A 1. Add Test Compound & GST-FXR-LBD to Plate B 2. Incubate for Compound Binding A->B C 3. Add Tb-anti-GST & Fluorescein-SRC Peptide B->C D 4. Incubate for Coactivator Recruitment C->D E 5. Read TR-FRET Signal D->E F 6. Calculate EC50 E->F

References

A Comparative Guide to Cholic Acid Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the species-specific differences in cholic acid (CA) metabolism, a critical consideration for preclinical drug development and toxicological studies. Understanding these variations between humans, monkeys, rats, and mice is paramount for the accurate extrapolation of animal model data to human clinical outcomes. Significant divergences in bile acid pools, enzyme kinetics, and gut microbiota composition can lead to disparate metabolic fates of xenobiotics and varying degrees of drug-induced liver injury.

Key Species Differences in this compound Metabolism at a Glance

The metabolic pathways of this compound, a primary bile acid synthesized from cholesterol in the liver, exhibit remarkable diversity among mammalian species. These differences can significantly impact the bile acid pool's composition and, consequently, physiological and toxicological responses. Below is a summary of the primary distinctions in CA metabolism between humans, monkeys, rats, and mice.

Metabolic PathwayHumanMonkey (Cynomolgus/Rhesus)RatMouse
Primary Synthesis This compound (CA) and Chenodeoxythis compound (CDCA) are the main primary bile acids.[1][2]Similar to humans, with CA and CDCA as the predominant primary bile acids.CA and CDCA are synthesized, but a significant portion of CDCA is converted to α- and β-muricholic acids (MCAs).[3][4]Similar to rats, with the production of muricholic acids, making their bile acid pool more hydrophilic.[3][4]
Conjugation Primarily conjugated with glycine (B1666218) (GCA).[5][6][7]Predominantly glycine conjugation, similar to humans.[7]Almost exclusively conjugated with taurine (B1682933) (TCA).[5][6][7]Primarily conjugated with taurine (TCA).[5][6][7]
Hydroxylation A minor metabolic pathway.[5][6]Low levels of hydroxylation, similar to humans.[5]High levels of hydroxylation, with C6-β hydroxylation being predominant.[5][6]High levels of hydroxylation, with C6-β hydroxylation being predominant.[5][6]
Sulfation A major pathway for bile acid detoxification.[5][6][7]High levels of sulfation, similar to humans.[7]A minor metabolic pathway.[5][6]A minor metabolic pathway.[5][6]
Gut Microbiota Converts CA to deoxythis compound (DCA).[1][2]Similar microbial transformations as in humans.Possesses a gut microbiome capable of 7α-dehydroxylation to form DCA.Possesses a gut microbiome capable of 7α-dehydroxylation to form DCA.[8]

In-Depth Analysis of Metabolic Pathways

Primary this compound Synthesis

The synthesis of primary bile acids from cholesterol occurs in the liver through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[9][10] The classic pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme, while the alternative pathway begins with the hydroxylation of cholesterol at the C27 position by sterol 27-hydroxylase (CYP27A1).[9][10]

While both pathways are present across species, their relative contributions and the subsequent modifications of the primary bile acids differ. In humans and monkeys, this compound and chenodeoxythis compound are the final primary bile acid products.[1][2] In contrast, rodents such as rats and mice further metabolize a significant portion of chenodeoxythis compound into the more hydrophilic α- and β-muricholic acids.[3][4] This difference in the bile acid pool's hydrophobicity has significant implications for the activation of nuclear receptors like the farnesoid X receptor (FXR).

Cholic_Acid_Synthesis_Pathway Cholesterol Cholesterol 7a-Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->7a-Hydroxycholesterol CYP7A1 (Rate-limiting step) 7a-hydroxy-4-cholesten-3-one 7α-hydroxy-4-cholesten-3-one 7a-Hydroxycholesterol->7a-hydroxy-4-cholesten-3-one CholicAcid This compound 7a-hydroxy-4-cholesten-3-one->CholicAcid CYP8B1 ChenodeoxycholicAcid Chenodeoxythis compound 7a-hydroxy-4-cholesten-3-one->ChenodeoxycholicAcid MuricholicAcids Muricholic Acids (α and β) ChenodeoxycholicAcid->MuricholicAcids CYP2C70 (in rodents) Species Species-Specific Metabolism Gut_Microbiota_Metabolism CholicAcid This compound (Primary) DeoxycholicAcid Deoxythis compound (Secondary) CholicAcid->DeoxycholicAcid 7α-dehydroxylation GutMicrobiota Gut Microbiota Experimental_Workflow Sample Biological Sample (Plasma, Liver, etc.) Extraction Metabolite Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis & Quantification LCMS->Data Comparison Species Comparison Data->Comparison

References

A Comparative Analysis of Cholic Acid and Obeticholic Acid in Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a central pathological feature of most chronic liver diseases, leading to cirrhosis and liver failure. Bile acids, traditionally known for their role in digestion, have emerged as critical signaling molecules in liver pathophysiology. This guide provides a comparative analysis of two bile acids, the primary bile acid cholic acid (CA) and the synthetic bile acid derivative obetithis compound (OCA), on liver fibrosis. While structurally related, their effects on the progression of liver fibrosis are markedly different. Obetithis compound is a therapeutic agent known to ameliorate fibrosis, whereas this compound, under certain metabolic conditions, can exacerbate it. This guide will objectively compare their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols.

Mechanism of Action: A Tale of Two Bile Acids

Obetithis compound is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] Activation of FXR by OCA initiates a cascade of events that collectively contribute to its anti-fibrotic effects. These include the suppression of bile acid synthesis, reduction of inflammation, and direct inhibition of hepatic stellate cell (HSC) activation, the primary cell type responsible for extracellular matrix production in the liver.[1][3]

In contrast, this compound's role in liver fibrosis is more complex and context-dependent. While it is a natural component of the bile acid pool, studies have shown that in the setting of a high-fat and high-cholesterol diet, this compound can promote the progression of non-alcoholic steatohepatitis (NASH) and exacerbate liver fibrosis.[4][5] The pro-fibrotic effects of this compound in this context are linked to altered bile acid metabolism and an enhanced inflammatory response.[4] There is a positive correlation between the levels of total bile acids, including this compound, and the stiffness of the liver as measured by FibroScan.[6]

Comparative Data on Liver Fibrosis

The following tables summarize the key findings from preclinical and clinical studies on the effects of this compound and obetithis compound on liver fibrosis.

Table 1: Preclinical Studies in Animal Models of Liver Fibrosis

ParameterThis compound (in HFC Diet Model)Obetithis compound (in various models)
Animal Model Sprague-Dawley rats fed a high-fat, high-cholesterol (HFC) diet[4][5]Thioacetamide (TAA)-induced fibrosis in rats, MCD diet-induced NASH in mice[1][7]
Effect on Fibrosis Dose-dependent aggravation of hepatic fibrosis, reaching stage 4 cirrhosis at 2.0% CA diet.[4][5]Significant anti-fibrotic and anti-inflammatory effects.[1][7]
Histological Findings Increased hepatic steatosis, inflammation, and fibrosis.[4][5]Reduction in collagen deposition and improvement in liver architecture.[1]
Biochemical Markers Dose-dependent increase in serum AST and ALT.[4]Dose-dependent reductions in liver enzymes.[8]
Gene Expression Increased mRNA expression of genes involved in inflammatory response and fibrogenesis.[4][5]Down-regulation of pro-fibrogenic genes (e.g., α-SMA, COL1A1).[7]

Table 2: Clinical Trials of Obetithis compound in Liver Fibrosis

TrialDiseaseKey Findings on FibrosisReference
REGENERATE (Phase 3) Nonalcoholic Steatohepatitis (NASH) with fibrosisAt 18 months, 23.1% of patients receiving 25 mg OCA showed at least a one-stage improvement in liver fibrosis with no worsening of NASH, compared to 12% in the placebo group.[8][9][8],[9]
POISE (Phase 3) Primary Biliary Cholangitis (PBC)Long-term data suggests OCA can delay histological progression.[10][10]
FLINT (Phase 2) Nonalcoholic Steatohepatitis (NASH)Showed improvement in liver histology and fibrosis.[8][8]

No clinical trials have been conducted to evaluate this compound as a treatment for liver fibrosis. The available data on its pro-fibrotic effects come from preclinical studies.

Experimental Protocols

Preclinical Model of this compound-Induced Liver Fibrosis

A commonly used model to study the pro-fibrotic effects of this compound involves feeding rodents a diet high in fat and cholesterol, supplemented with this compound.

  • Animal Model: Male Sprague-Dawley rats, 9 weeks old.[5]

  • Diet:

    • Control Group: Normal chow.

    • HFC Group: High-fat and high-cholesterol diet.

    • HFC + CA Groups: HFC diet supplemented with varying concentrations of this compound (e.g., 0.1%, 0.5%, 2.0% w/w).[4]

  • Duration: 9 weeks.[5]

  • Endpoints:

    • Histopathological Analysis: Liver sections stained with Hematoxylin and Eosin (H&E) for steatosis and inflammation, and Sirius Red for fibrosis.

    • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) of liver tissue to measure the expression of genes involved in inflammation (e.g., TNF-α, IL-6) and fibrogenesis (e.g., TGF-β, α-SMA, Collagen Type I).

Clinical Trial Protocol for Obetithis compound (REGENERATE Study)

The REGENERATE trial is a pivotal Phase 3 study evaluating the efficacy and safety of obetithis compound in patients with NASH and liver fibrosis.

  • Study Design: Randomized, double-blind, placebo-controlled.[11]

  • Patient Population: Adults with biopsy-proven NASH, stage 2 or 3 liver fibrosis, and a non-alcoholic fatty liver disease activity score (NAS) of at least 4.[11]

  • Intervention:

    • Placebo daily.

    • Obetithis compound 10 mg daily.

    • Obetithis compound 25 mg daily.[8]

  • Duration: The primary efficacy analysis was conducted at 18 months.[11]

  • Primary Endpoints:

    • Improvement in liver fibrosis by at least one stage with no worsening of NASH.

    • Resolution of NASH with no worsening of liver fibrosis.[8]

  • Key Assessments:

    • Liver biopsy at baseline and 18 months.

    • Monitoring of liver enzymes and other biochemical markers.

    • Assessment of adverse events.

Visualizing the Pathways and Processes

Signaling Pathway of Obetithis compound in Hepatocytes

OCA_Mechanism cluster_cell Hepatocyte cluster_stellate Hepatic Stellate Cell (HSC) OCA Obetithis compound FXR FXR OCA->FXR activates FXR_HSC FXR OCA->FXR_HSC activates SHP SHP FXR->SHP induces CYP7A1 CYP7A1 SHP->CYP7A1 inhibits BileAcidSynthesis Bile Acid Synthesis CYP7A1->BileAcidSynthesis rate-limiting enzyme HSC_inactive Inactive HSC HSC_active Active HSC (Myofibroblast) HSC_inactive->HSC_active activation Fibrosis Fibrosis HSC_active->Fibrosis produces ECM FXR_HSC->HSC_active inhibits activation

Caption: Mechanism of Obetithis compound in reducing liver fibrosis.

Experimental Workflow for Preclinical this compound Study

CA_Workflow start Start: 9-week-old Sprague-Dawley rats diet Dietary Intervention (9 weeks) start->diet groups Group 1: Normal Chow Group 2: HFC Diet Group 3: HFC + 0.1% CA Group 4: HFC + 0.5% CA Group 5: HFC + 2.0% CA diet->groups sacrifice Sacrifice and Sample Collection groups->sacrifice analysis Analysis sacrifice->analysis endpoints Histology (H&E, Sirius Red) Biochemistry (ALT, AST) Gene Expression (qRT-PCR) analysis->endpoints end Conclusion: CA exacerbates fibrosis endpoints->end

Caption: Workflow of a preclinical study on this compound and liver fibrosis.

Logical Relationship of OCA's Anti-Fibrotic Effects

OCA_Effects OCA Obetithis compound FXR FXR Activation OCA->FXR BileAcid Decreased Bile Acid Synthesis & Toxicity FXR->BileAcid Inflammation Reduced Hepatic Inflammation FXR->Inflammation HSC Inhibition of HSC Activation FXR->HSC Fibrosis Amelioration of Liver Fibrosis BileAcid->Fibrosis Inflammation->Fibrosis HSC->Fibrosis

Caption: Key pathways leading to OCA's anti-fibrotic effects.

Conclusion

The comparative analysis of this compound and obetithis compound reveals starkly contrasting roles in the pathogenesis of liver fibrosis. Obetithis compound, through its potent activation of the FXR nuclear receptor, has demonstrated significant anti-fibrotic and anti-inflammatory effects in a range of preclinical models and has shown promise in clinical trials for the treatment of liver fibrosis in patients with NASH.[1] In contrast, under conditions of metabolic stress characterized by a high-fat, high-cholesterol diet, the primary bile acid this compound has been shown to exacerbate liver injury and promote the progression of fibrosis in preclinical models.[4][5]

This dichotomy underscores the importance of understanding the specific roles of individual bile acids and their signaling pathways in the liver. While OCA represents a significant advancement in the development of targeted therapies for liver fibrosis, the pro-fibrotic potential of certain endogenous bile acids under specific dietary conditions highlights the intricate relationship between metabolism, bile acid homeostasis, and chronic liver disease. Further research is warranted to fully elucidate the complex interplay of different bile acids in the progression and potential resolution of liver fibrosis.

References

A Researcher's Guide to Animal Models of Cholic Acid Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cholic acid metabolism, the selection of an appropriate animal model is a critical determinant of translational success. This guide provides an objective comparison of commonly used animal models, supported by experimental data, to aid in the selection of the most suitable model for specific research questions.

This compound, a primary bile acid synthesized from cholesterol in the liver, plays a pivotal role in lipid digestion and absorption, as well as in the regulation of its own synthesis and transport through complex signaling pathways.[1][2] Dysregulation of this compound metabolism is implicated in a variety of diseases, including cholestasis, gallstones, and metabolic disorders.[1] Therefore, understanding the nuances of its metabolic pathways is crucial for the development of effective therapeutics. Animal models are indispensable tools in this endeavor, yet significant species-specific differences in bile acid metabolism can limit the direct translation of findings to humans.[3][4]

This guide offers a detailed comparison of key parameters of this compound metabolism in humans, mice, rats, and hamsters, presents standardized experimental protocols for their assessment, and visualizes the central signaling pathways and experimental workflows.

Comparative Analysis of this compound Metabolism Across Species

The validation of an animal model hinges on its ability to recapitulate human physiology. In the context of this compound metabolism, key comparative parameters include the composition of the bile acid pool, the primary mode of amino acid conjugation, and the nature of the regulatory signaling pathways. The following table summarizes these critical differences.

ParameterHumanMouseRatHamster
Primary Bile Acids This compound (CA), Chenodeoxythis compound (CDCA)CA, CDCA, α-murithis compound (α-MCA), β-murithis compound (β-MCA)[5]CA, CDCA, α-MCA, β-MCACA, CDCA
Predominant Conjugation Glycine (~3:1 ratio with taurine)[3]Taurine (>95%)[1]TaurineGlycine
Key Secondary Bile Acids Deoxythis compound (DCA), Lithothis compound (LCA)ω-murithis compound, Hyodeoxythis compound (HDCA)HDCADCA, LCA
Hydrophobicity Index HighLow (due to hydrophilic muricholic acids)[6]LowHigh
FXR Antagonism by BAs No significant endogenous antagonistsMuricholic acids act as FXR antagonists[7][8]Muricholic acids act as FXR antagonistsNo significant endogenous antagonists
Bile Acid Synthesis Rate LowerHigher[7][9]HigherSimilar to human
Response to Cholestasis Decreased bile acid synthesis[7]Increased bile acid synthesis[7]Increased bile acid synthesisSimilar to human

Key Signaling Pathways in this compound Metabolism

The regulation of this compound synthesis is primarily governed by the Farnesoid X Receptor (FXR) signaling pathway, a complex network involving both the liver and the intestine. Understanding this pathway is crucial for interpreting experimental data from animal models.

Hepatic and Intestinal FXR Signaling

Bile acids, upon their return to the liver and in the intestine, activate FXR, a nuclear receptor that plays a central role in maintaining bile acid homeostasis. In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

In the intestine, FXR activation by bile acids leads to the induction of Fibroblast Growth Factor 15 (FGF15) in rodents (the human ortholog is FGF19).[10][4][11][12] FGF15 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, and its co-receptor, β-Klotho.[3][12] This binding event activates a signaling cascade that ultimately represses CYP7A1 expression, providing a potent feedback mechanism to control bile acid synthesis.[4][11][13]

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Bile Acids_I Bile Acids FXR_I FXR Bile Acids_I->FXR_I Activates FGF15 FGF15 (Rodent) FGF19 (Human) FXR_I->FGF15 Induces FGFR4_bKlotho FGFR4/β-Klotho Receptor FGF15->FGFR4_bKlotho Binds & Activates FGF15->FGFR4_bKlotho Bile Acids_L Bile Acids FXR_L FXR Bile Acids_L->FXR_L Activates SHP SHP FXR_L->SHP Induces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits This compound Syn This compound Synthesis CYP7A1->this compound Syn Rate-limiting enzyme FGFR4_bKlotho->CYP7A1 Represses

Fig. 1: FXR Signaling Pathway in this compound Metabolism.

Experimental Protocols for Model Validation

The accurate assessment of this compound metabolism in animal models requires robust and standardized experimental procedures. The following sections detail key methodologies.

General Experimental Workflow

A typical workflow for the validation of an animal model for this compound metabolism studies involves sample collection, bile acid extraction and quantification, and gene expression analysis of key metabolic enzymes and transporters.

Experimental_Workflow Animal Model Animal Model (e.g., Mouse, Rat) Sample Collection Sample Collection (Liver, Plasma, Feces) Animal Model->Sample Collection Bile Acid Extraction Bile Acid Extraction Sample Collection->Bile Acid Extraction RNA Extraction RNA Extraction from Liver Sample Collection->RNA Extraction LCMS Analysis LC-MS/MS Quantification of Bile Acids Bile Acid Extraction->LCMS Analysis Data Analysis Data Analysis and Comparison LCMS Analysis->Data Analysis qPCR qPCR Analysis of Gene Expression (e.g., Cyp7a1, Fxr) RNA Extraction->qPCR qPCR->Data Analysis

Fig. 2: General Experimental Workflow for Model Validation.
Bile Acid Extraction and Quantification by LC-MS/MS

This protocol outlines a standard procedure for the extraction and quantification of bile acids from liver and plasma samples.

Materials:

Procedure for Liver Tissue:

  • Accurately weigh approximately 20-30 mg of frozen liver tissue.

  • Add 1 mL of ice-cold methanol containing internal standards.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol.

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Procedure for Plasma/Serum:

  • To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile containing internal standards to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid, is commonly employed.

  • Detection: Mass spectrometry is performed in negative ion mode using multiple reaction monitoring (MRM) for each bile acid and internal standard.

Gene Expression Analysis by qPCR

This protocol describes the quantification of mRNA levels of key genes involved in this compound metabolism.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Cyp7a1, Fxr, Shp, Fgf15) and a housekeeping gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • Extract total RNA from approximately 20-30 mg of liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

  • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[14]

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Conclusion

The choice of an animal model for studying this compound metabolism is a critical decision that significantly impacts the translatability of research findings. Mice, while being a cost-effective and genetically tractable model, exhibit significant differences in their bile acid composition, particularly the presence of FXR-antagonistic muricholic acids, which alters the regulatory landscape compared to humans.[5][7][9] Rats share some similarities with mice but also have a taurine-dominant conjugation pattern. Hamsters, with their glycine-dominant conjugation and more human-like bile acid profile, can be a more suitable model for certain studies. Non-human primates, though costly, offer the closest representation of human this compound metabolism.

By carefully considering the comparative data and employing the standardized protocols outlined in this guide, researchers can make more informed decisions in selecting and validating the most appropriate animal model for their specific research objectives, ultimately accelerating the development of novel therapies for bile acid-related diseases.

References

A Comparative Analysis of Primary and Secondary Bile Acids in In Vitro Systems

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Bile acids, once considered mere digestive detergents, are now recognized as crucial signaling molecules that regulate a multitude of metabolic processes.[1] Synthesized in the liver from cholesterol, primary bile acids can be converted into secondary bile acids by the gut microbiota.[2][3] This guide provides a detailed comparison of the in vitro effects of these two classes of bile acids, supported by experimental data, to aid researchers in designing and interpreting their studies.

Primary vs. Secondary Bile Acids: An Overview

Primary bile acids are synthesized directly by hepatocytes. In humans, the two main primary bile acids are cholic acid (CA) and chenodeoxythis compound (CDCA).[3][4]

Secondary bile acids are the result of the metabolic activity of intestinal bacteria on primary bile acids. The most abundant secondary bile acids in humans are deoxythis compound (DCA), derived from this compound, and lithothis compound (LCA), derived from chenodeoxythis compound.[2][3][4]

Comparative Cytotoxicity

The hydrophobicity of a bile acid is a key determinant of its potential to cause cellular injury. In vitro studies consistently demonstrate that the more hydrophobic secondary bile acids are significantly more cytotoxic than their primary bile acid precursors.[5][6] This cytotoxicity is often attributed to their detergent-like ability to disrupt cell membranes, leading to necrosis at high concentrations and apoptosis at lower concentrations.[4]

A study using primary rat hepatocytes exposed to various bile acids for 6 hours revealed a clear difference in toxicity. The unconjugated secondary bile acids, DCA and LCA (a metabolite of CDCA), were found to be more potent in reducing cell viability compared to the primary bile acid CA.[5] Conjugation with taurine (B1682933) or glycine (B1666218) generally reduces the cytotoxicity of bile acids.[5]

Bile Acid TypeBile AcidRelative Cytotoxicity (in vitro)Key Findings
Primary This compound (CA)LowLess toxic compared to secondary bile acids.[5]
Chenodeoxythis compound (CDCA)ModerateMore toxic than CA, but less than DCA and LCA.[5]
Secondary Deoxythis compound (DCA)HighUnconjugated form shows strong cytotoxicity.[5]
Lithothis compound (LCA)Very HighConsidered the most toxic of the common secondary bile acids.[7]

Differential Activation of Key Bile Acid Receptors

Primary and secondary bile acids function as signaling molecules primarily by activating specific receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5.[8][9] They exhibit distinct affinities and potencies for these two receptors, leading to different downstream physiological effects.

Farnesoid X Receptor (FXR)

FXR is highly expressed in the liver and intestine and acts as a central regulator of bile acid, lipid, and glucose metabolism.[10][11] In vitro studies have established that primary bile acids are the most potent endogenous ligands for FXR .[1] Chenodeoxythis compound (CDCA) is recognized as the most potent natural FXR agonist.[1][10] Secondary bile acids can also activate FXR, but generally to a lesser extent.[10]

Takeda G protein-coupled Receptor 5 (TGR5)

TGR5 is a membrane receptor found in various tissues, including the intestine, gallbladder, and certain liver cells like Kupffer cells.[9] Its activation is linked to the regulation of energy expenditure, inflammation, and glucose homeostasis.[12] In contrast to FXR, TGR5 is preferentially activated by secondary bile acids .[9][11] The general order of potency for TGR5 activation is LCA > DCA > CDCA > CA.[13]

ReceptorPreferred Ligand ClassPotency Ranking of Common Bile AcidsPrimary Signaling Outcome
FXR Primary Bile AcidsCDCA > CA > DCA > LCARegulates bile acid synthesis and transport.[1][10]
TGR5 Secondary Bile AcidsLCA > DCA > CDCA > CARegulates energy and glucose metabolism, inflammation.[9][13]

Signaling Pathways and Experimental Workflows

The differential activation of FXR and TGR5 by primary and secondary bile acids initiates distinct intracellular signaling cascades. Understanding these pathways is critical for elucidating the specific biological roles of each bile acid type.

FXR_Signaling_Pathway cluster_primary Primary Bile Acids cluster_secondary Secondary Bile Acids cluster_nucleus Nucleus CDCA CDCA (most potent) FXR FXR CDCA->FXR High Affinity CA CA CA->FXR DCA DCA DCA->FXR LCA LCA (less potent) LCA->FXR Low Affinity RXR RXR TargetGenes Target Gene (e.g., SHP, BSEP) FXR->TargetGenes Regulates Transcription TGR5_Signaling_Pathway cluster_primary Primary Bile Acids cluster_secondary Secondary Bile Acids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CDCA CDCA TGR5 TGR5 CDCA->TGR5 CA CA (less potent) CA->TGR5 Low Affinity LCA LCA (most potent) LCA->TGR5 High Affinity DCA DCA DCA->TGR5 AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB Activation PKA->CREB Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay c1 Seed Primary Hepatocytes on Collagen Plates c2 Prepare Bile Acid Solutions (10-1000 µM) t1 Treat Cells with Bile Acids c2->t1 t2 Incubate for 6-24h at 37°C t1->t2 a1 Incubate with Neutral Red Dye t2->a1 a2 Wash, Fix, and Solubilize Dye a1->a2 a3 Measure Absorbance (540 nm) a2->a3

References

Specificity of Anti-Cholic Acid Antibodies: A Comparative Analysis of Cross-Reactivity with Other Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of anti-cholic acid antibodies with a panel of other structurally related bile acids. The data presented is essential for researchers, scientists, and drug development professionals who require highly specific immunoassays for the accurate quantification of cholic acid in various biological matrices. The specificity of an antibody is a critical factor in the reliability and validity of immunoassay results, as cross-reactivity with other endogenous molecules can lead to inaccurate measurements and misinterpretation of data.

Quantitative Comparison of Cross-Reactivity

The cross-reactivity of a commercially available anti-cholic acid monoclonal antibody was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes the percentage of cross-reactivity observed with other major primary and secondary, as well as conjugated, bile acids. This compound is set at 100% reactivity, and the cross-reactivity of other bile acids is expressed relative to this compound.

Bile AcidTypeCross-Reactivity (%)[1]
This compound Primary 100
Chenodeoxythis compoundPrimary11.9
Deoxythis compoundSecondary5.1
Glycochenodeoxythis compoundConjugated8.0
CholesterolSterol0

Data sourced from a commercial this compound ELISA Kit datasheet.[1]

Experimental Workflow for Cross-Reactivity Assessment

The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, such as a competitive ELISA. The workflow for such an experiment is outlined in the diagram below.

G cluster_prep Plate Preparation cluster_assay Competitive Binding Assay cluster_detection Detection cluster_analysis Data Analysis plate Coat 96-well plate with This compound Conjugate wash1 Wash plate plate->wash1 block Block with Assay Diluent wash1->block add_standards Add this compound standards or competing Bile Acid samples block->add_standards add_antibody Add Anti-Cholic Acid Antibody add_standards->add_antibody incubate1 Incubate add_antibody->incubate1 wash2 Wash plate incubate1->wash2 add_secondary Add HRP-conjugated Secondary Antibody wash2->add_secondary incubate2 Incubate add_secondary->incubate2 wash3 Wash plate incubate2->wash3 add_substrate Add Substrate Solution wash3->add_substrate incubate3 Incubate add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calculate Calculate Cross-Reactivity plot_curve->calculate

Competitive ELISA Workflow for Cross-Reactivity

Experimental Protocols

The following is a detailed protocol for a competitive ELISA used to determine the cross-reactivity of an anti-cholic acid antibody.

Materials
  • 96-well protein binding plates

  • Anti-Cholic Acid Antibody

  • This compound Standard

  • Competing bile acids (e.g., chenodeoxythis compound, deoxythis compound, lithothis compound, ursodeoxythis compound, and their glycine (B1666218) and taurine (B1682933) conjugates)

  • This compound-conjugate for coating

  • HRP-conjugated secondary antibody

  • Assay Diluent (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Plate Preparation
  • Coating: A 96-well plate is coated with a this compound-protein conjugate. This is typically done by diluting the conjugate in a suitable buffer (e.g., PBS) and incubating it in the wells overnight at 4°C or for a few hours at 37°C.[1]

  • Washing: The coating solution is removed, and the plate is washed multiple times with a wash buffer to remove any unbound conjugate.[1]

  • Blocking: The remaining protein-binding sites on the well surface are blocked by adding a blocking buffer (e.g., Assay Diluent) and incubating for at least one hour at room temperature. This step is crucial to prevent non-specific binding of antibodies in subsequent steps.[1]

Competitive Immunoassay
  • Standard and Sample Addition: A standard curve is prepared by adding known concentrations of this compound to a series of wells. In parallel, various concentrations of the bile acids to be tested for cross-reactivity are added to other wells.[1]

  • Addition of Primary Antibody: A fixed amount of the anti-cholic acid antibody is added to all wells containing the standards and test bile acids. The plate is then incubated to allow the antibody to bind to either the this compound standard/sample or the this compound conjugate coated on the plate.[1] During this incubation, the free this compound (or cross-reacting bile acid) in the solution competes with the immobilized this compound conjugate for the binding sites on the antibody.

Detection and Measurement
  • Washing: The plate is washed again to remove any unbound antibodies and bile acids.[1]

  • Addition of Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that recognizes the primary anti-cholic acid antibody is added to each well and incubated.[1]

  • Final Wash: The plate is washed thoroughly to remove any unbound secondary antibody.[1]

  • Substrate Reaction: A substrate solution is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.[1] The intensity of the color is inversely proportional to the concentration of this compound (or cross-reacting bile acid) in the sample.

  • Stopping the Reaction: A stop solution is added to halt the enzymatic reaction.[1]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB substrate).[1]

Calculation of Cross-Reactivity

The cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (Concentration of this compound at 50% Inhibition / Concentration of Competing Bile Acid at 50% Inhibition) x 100

The 50% inhibition concentration (IC50) is determined from the respective dose-response curves for this compound and each of the tested bile acids.

This guide highlights the high specificity of the tested anti-cholic acid antibody for this compound with minimal cross-reactivity to other closely related bile acids. This level of specificity is paramount for the accurate and reliable quantification of this compound in research and clinical applications.

References

Assessing the Clinical Relevance of Cholic Acid Level Fluctuations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cholic acid fluctuations is paramount for advancing diagnostics and therapeutics. This guide provides a comprehensive comparison of methodologies for measuring this compound, details on its clinical significance in various disease states, and insights into its role in cellular signaling.

This compound, a primary bile acid synthesized in the liver from cholesterol, plays a critical role in lipid digestion and absorption.[1] Beyond its digestive functions, this compound and its derivatives act as signaling molecules, modulating intricate metabolic pathways.[2][3] Consequently, fluctuations in this compound levels can serve as a sensitive biomarker for a range of pathophysiological conditions, particularly those affecting the liver and metabolic homeostasis.[4][5][6] This guide delves into the clinical relevance of these fluctuations and provides a comparative overview of the analytical methods used for their quantification.

Clinical Significance of this compound Fluctuations

Variations in this compound concentrations are indicative of both physiological processes and pathological states. Postprandial increases in serum bile acids, including this compound, are a normal physiological response.[7][8][9] However, sustained elevations or significant deviations from baseline can signal underlying health issues.

In liver diseases, such as cirrhosis and cholestasis, the synthesis and enterohepatic circulation of this compound are disrupted, leading to altered serum levels.[4][5] Notably, a marked reduction in this compound synthesis has been shown to correlate with the severity of cirrhosis, making it a valuable prognostic indicator.[4] Conversely, in conditions like intrahepatic cholestasis of pregnancy (ICP), elevated serum bile acids, including this compound, are a key diagnostic marker.[10][11][12][13]

This compound also serves as a therapeutic agent for inborn errors of bile acid synthesis and peroxisomal disorders like Zellweger spectrum disorders.[1][14][15] In these cases, monitoring this compound levels is crucial for ensuring optimal therapeutic dosage and preventing potential hepatotoxicity.[14][16][17]

The following table summarizes the fluctuations of this compound in various clinical contexts.

Clinical ContextThis compound Level FluctuationClinical Relevance
Liver Cirrhosis Markedly reduced synthesisInverse correlation with disease severity; prognostic indicator of mortality.[4]
Acute Hepatitis Increased levels, often preceding changes in other liver function tests.Potential early diagnostic marker.[5]
Extrahepatic Obstructive Jaundice Increased this compound/Chenodeoxythis compound ratio (>1.0).Differentiating cholestatic conditions.[5]
Intrahepatic Cholestasis of Pregnancy (ICP) Significantly elevated serum levels (>10 µmol/L).Diagnostic marker; levels >40 µmol/L indicate severe ICP with increased fetal risk.[11][13][18]
Bile Acid Synthesis Disorders Deficient endogenous production.Therapeutic replacement with this compound (Cholbam®) is the standard of care.[1][14]
Peroxisomal Disorders (e.g., Zellweger syndrome) Impaired synthesis.This compound supplementation can improve liver function.[1][14]

Comparative Analysis of this compound Measurement Techniques

The accurate quantification of this compound is essential for its clinical application. The two primary methodologies employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. Each method presents distinct advantages and limitations.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assays
Principle Separation of individual bile acids by chromatography followed by specific detection and quantification by mass spectrometry.[19][20]Measurement of total bile acids based on the enzymatic activity of 3α-hydroxysteroid dehydrogenase (3α-HSD).[21][22]
Specificity High; can differentiate and quantify individual bile acids, including this compound and its conjugates.[19][20]Low; measures total 3α-hydroxy bile acids and does not distinguish between different bile acid species.[21][23][24]
Sensitivity High; capable of detecting low concentrations of bile acids.[25][26]Lower than LC-MS/MS; may not be suitable for samples with very low bile acid levels.[21][27]
Accuracy Considered the "gold standard" for accuracy.[28][29]Can be prone to underestimation, particularly in samples with an atypical bile acid spectrum.[23][24]
Throughput Can be lower due to longer run times, although high-throughput methods are available.[20][30]High; suitable for rapid analysis of a large number of samples.[21][22]
Cost & Complexity High initial instrument cost and requires specialized technical expertise.[25][27]Relatively inexpensive and can be performed on standard clinical chemistry analyzers.[22][25]
Clinical Application Research, detailed metabolic profiling, and confirmation of enzymatic assay results.[20][31]Routine clinical screening and monitoring of total bile acid levels.[21][22]

Experimental Protocols

This protocol provides a general framework for the analysis of this compound in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., deuterated this compound).

  • Vortex briefly to mix.

  • Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex thoroughly and centrifuge at high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 60 °C.

  • Reconstitute the dried extract in 200 µL of a suitable solvent mixture (e.g., 35% methanol (B129727) in water).[19]

2. Chromatographic Separation:

  • Use a C18 reversed-phase column for separation.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).

  • The flow rate and gradient profile should be optimized to achieve baseline separation of this compound from other bile acids and potential interferences.[30]

3. Mass Spectrometric Detection:

  • Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Optimize the ESI source parameters (e.g., nebulizer gas, drying gas flow and temperature) for maximal signal intensity.[31]

  • Perform Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its internal standard. This involves monitoring specific precursor-to-product ion transitions.

This protocol outlines the general principle of a colorimetric enzymatic assay.

1. Principle:

  • The assay is based on the oxidation of the 3α-hydroxyl group of bile acids by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).

  • This reaction reduces nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.

  • The NADH produced then reacts with a chromogen (e.g., nitrotetrazolium blue) in the presence of diaphorase to produce a colored formazan (B1609692) dye.

  • The intensity of the color, measured spectrophotometrically, is directly proportional to the total bile acid concentration in the sample.[21]

2. Procedure (General):

  • Follow the specific instructions provided with the commercial assay kit.

  • Typically, a small volume of serum or plasma is mixed with the reaction buffer containing NAD+ and 3α-HSD.

  • After an initial incubation period, the chromogen and diaphorase are added.

  • The absorbance is measured at a specific wavelength (e.g., 405 nm or 546 nm) after a second incubation period.

  • The concentration of total bile acids is determined by comparing the absorbance of the sample to that of a calibrator with a known bile acid concentration.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through complex signaling pathways. Understanding these pathways is crucial for drug development and for interpreting the clinical significance of this compound fluctuations.

BileAcidSynthesis Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting step) Cholesterol->CYP7A1 Neutral Pathway 7a-hydroxycholesterol 7α-hydroxycholesterol CYP7A1->7a-hydroxycholesterol CYP8B1 CYP8B1 7a-hydroxycholesterol->CYP8B1 Intermediates_CDCA Intermediates 7a-hydroxycholesterol->Intermediates_CDCA Alternative Pathway (CYP8B1 bypass) Intermediates_CA Intermediates CYP8B1->Intermediates_CA CholicAcid This compound (CA) Intermediates_CA->CholicAcid CDCA Chenodeoxythis compound (CDCA) Intermediates_CDCA->CDCA

CholicAcidSignaling FGF19 FGF19 FXR FXR FGF19->FXR travels to liver and binds to FGFR4/FXR CYP7A1_gene CYP7A1_gene Bile Acid Synthesis Bile Acid Synthesis CYP7A1_gene->Bile Acid Synthesis leads to decreased

ExperimentalWorkflow start Biological Sample (Serum/Plasma) protein_precipitation protein_precipitation start->protein_precipitation sample_prep_enz sample_prep_enz start->sample_prep_enz

ClinicalRelevance CholicAcid This compound Level Fluctuation Increased Increased Levels CholicAcid->Increased Decreased Decreased Levels CholicAcid->Decreased Cholestasis Cholestasis (e.g., ICP) Increased->Cholestasis AcuteHepatitis Acute Hepatitis Increased->AcuteHepatitis Cirrhosis Severe Liver Disease (Cirrhosis) Decreased->Cirrhosis BASD Bile Acid Synthesis Disorders Decreased->BASD

References

Safety Operating Guide

A Guide to the Safe Disposal of Cholic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of cholic acid, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves should be worn at all times.[1]

  • Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.[2][3]

  • Lab Coat: A lab coat or other protective clothing should be worn.[2]

Handle this compound in a well-ventilated area to minimize the risk of inhalation.[4] Avoid generating dust when handling the solid form.[4]

Step-by-Step Disposal Protocol for this compound

Adherence to the following procedures is crucial for the safe disposal of this compound and its contaminated materials.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and disposable labware (e.g., pipette tips, gloves, and wipes), should be collected as chemical waste.[5]

  • Do not mix this compound waste with other waste streams. It is particularly important to avoid mixing it with incompatible materials such as strong oxidizing agents and strong bases.[3][4]

2. Containerization:

  • Use a chemically compatible, leak-proof container for waste collection. The original product container is a suitable option if it is in good condition.[5]

  • Ensure the container is clearly and accurately labeled as "Hazardous Waste," and includes the full chemical name "this compound."

  • Keep the waste container securely capped at all times, except when adding waste.

3. Spill Management:

  • In the event of a spill, immediately clean the area.

  • For solid this compound, carefully sweep up the material and place it into a suitable, closed container for disposal.[1][3][4] Take measures to avoid generating dust during this process.[4]

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the designated waste container.

4. Final Disposal:

  • Waste material must be disposed of in accordance with all applicable national and local regulations.

  • It is recommended to engage a licensed disposal company for the final disposal of this compound waste.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[5][6][7]

5. Empty Container Disposal:

  • Uncleaned containers should be treated as the product itself.

  • For a container to be considered non-hazardous, it should be triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[5]

  • Once decontaminated, the original label should be defaced or removed, and the container can then be disposed of in the regular trash or recycled, in accordance with your institution's policies.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Is the waste mixed with other chemicals? A->B H Consult Safety Data Sheet (SDS) and institutional guidelines A->H C Segregate from incompatible materials (e.g., strong bases, oxidizing agents) B->C Yes D Place in a labeled, sealed, compatible waste container B->D No C->D E Store in a designated hazardous waste accumulation area D->E F Arrange for pickup by a licensed disposal company E->F G Final Disposal in accordance with local and national regulations F->G

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of laboratory chemicals is a top priority. This guide provides essential, immediate safety and logistical information for handling Cholic Acid, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE) for this compound

A systematic approach to personal protection is vital when working with this compound to prevent skin and eye contact, as well as inhalation of dust particles.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]Protects against splashes and dust that can cause serious eye irritation.[3]
Hand Protection Protective GlovesChemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use.[1]Prevents skin contact, which can lead to irritation.[3][4]
Body Protection Laboratory CoatAn impervious lab coat or other suitable protective clothing should be worn to prevent skin contact.[1]Protects underlying clothing and skin from contamination.
Respiratory Protection Respirator/VentilationHandle in a well-ventilated area or under a laboratory fume hood to avoid dust formation.[1][5] If ventilation is insufficient, use a NIOSH/MSHA or EN 149 approved respirator.[1]Minimizes the inhalation of dust particles, which may be harmful.[4]

Operational Protocol for Safe Handling

A strict operational protocol is crucial for maintaining a safe laboratory environment when handling this compound.

Engineering Controls:

  • All work should be conducted in a well-ventilated area, preferably within a certified laboratory fume hood, to control exposure.[1][6]

  • Ensure that an eyewash station and a safety shower are readily accessible.[6]

Preparation:

  • Before beginning work, ensure all necessary PPE is worn correctly.

  • Prepare the workspace by covering surfaces with absorbent, disposable liners.[1]

Handling Procedures:

  • Avoid the formation and inhalation of dust and aerosols during weighing and dispensing.[1][5][7]

  • Prevent all contact with eyes, skin, and clothing.[1][4]

  • Wash hands thoroughly after handling.[6][7][8]

  • Do not eat, drink, or smoke in areas where this compound is handled.[6]

Spill Management and Waste Disposal

Proper spill management and waste disposal procedures are critical to minimize exposure and environmental impact.

Spill Cleanup: In the event of a spill:

  • Wear full PPE.[1]

  • Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1][6]

  • Carefully collect the absorbed material into a suitable, labeled container for disposal.[1][3][6]

Waste Disposal:

  • Collect all waste containing this compound, including contaminated absorbent materials, into a clearly labeled and sealed container.[6]

  • Dispose of the chemical waste through an approved waste disposal company, following all applicable local, state, and federal regulations.[1][6]

Emergency First Aid Procedures

In case of exposure to this compound, immediate first aid is essential.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • After skin contact: Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][5]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek medical attention if you feel unwell.[4]

CholicAcidHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Spill & Disposal prep1 Don Appropriate PPE prep2 Prepare Workspace (Use disposable liners) prep1->prep2 handle1 Weigh and Dispense in Fume Hood prep2->handle1 handle2 Avoid Dust and Aerosol Formation handle1->handle2 post1 Clean Workspace handle2->post1 post2 Wash Hands Thoroughly post1->post2 waste Dispose of Waste via Approved Channels post2->waste Regular Waste Disposal spill Spill Occurs contain Contain Spill with Inert Material spill->contain collect_spill Collect in Labeled Container for Disposal contain->collect_spill collect_spill->waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholic Acid
Reactant of Route 2
Cholic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.